1,9-Nonanedithiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
nonane-1,9-dithiol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H20S2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRCLMJHPWCJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCS)CCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20S2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063053 | |
| Record name | 1,9-Nonanedithiol | |
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Molecular Weight |
192.4 g/mol | |
| Source | PubChem | |
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Physical Description |
Colorless liquid with odor of "stench"; Immiscible in water; [MSDSonline], Liquid | |
| Record name | 1,9-Nonanedithiol | |
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Boiling Point |
116.00 °C. @ 0.10 mm Hg | |
| Record name | 1,9-Nonanedithiol | |
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Solubility |
insoluble in water; miscible in oils | |
| Record name | 1,9-Nonanedithiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1103/ | |
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Density |
0.952-0.957 | |
| Record name | 1,9-Nonanedithiol | |
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CAS No. |
3489-28-9 | |
| Record name | 1,9-Nonanedithiol | |
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| Record name | Nonane-1,9-dithiol | |
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| Record name | 1,9-NONANEDITHIOL | |
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| Record name | 1,9-Nonanedithiol | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-17.5 °C | |
| Record name | 1,9-Nonanedithiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031710 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,9-Nonanedithiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,9-nonanedithiol, a versatile dithiol compound utilized in various chemical applications, including the formation of self-assembled monolayers and as an intermediate in organic synthesis. This document details the core synthetic strategies, providing experimental protocols derived from established chemical literature, alongside quantitative data and visual representations of the reaction pathways.
Core Synthetic Strategies
The synthesis of this compound predominantly commences from two readily available precursors: 1,9-nonanediol or 1,9-dibromononane. The overarching strategy involves the nucleophilic substitution of terminal functional groups (hydroxyl or halide) with a sulfur-containing nucleophile. The most common and effective methods employ thiourea, sodium hydrosulfide, or potassium thioacetate as the sulfur source.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₂₀S₂ |
| Molecular Weight | 192.39 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 284 °C (lit.) |
| Density | 0.952 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.4999 (lit.) |
| CAS Number | 3489-28-9 |
Synthesis from 1,9-Dibromononane
The direct conversion of 1,9-dibromononane to this compound is a widely employed and efficient method. This approach involves a bimolecular nucleophilic substitution (SN2) reaction where a sulfur nucleophile displaces the bromide ions.
Method 1: Reaction with Thiourea followed by Hydrolysis
This two-step method proceeds via the formation of a stable isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the dithiol. This method is advantageous due to the use of solid, easy-to-handle thiourea and generally provides good yields.
Experimental Protocol:
Step 1: Formation of the Bis(isothiouronium) Salt
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,9-dibromononane (1 equivalent) and thiourea (2.2 equivalents) in ethanol (95%).
-
Heat the reaction mixture to reflux and maintain for 3 to 4 hours. The isothiouronium salt will precipitate out of the solution as a white solid.
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Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
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Wash the solid with cold ethanol to remove any unreacted starting materials.
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Dry the collected bis(isothiouronium) salt under vacuum.
Step 2: Hydrolysis of the Isothiouronium Salt
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To the dried bis(isothiouronium) salt in a round-bottom flask, add a solution of sodium hydroxide (e.g., 10% aqueous solution).
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Heat the mixture to reflux for 2 to 3 hours.
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Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) until the pH is acidic.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Reaction Pathway:
Caption: Synthesis of this compound via the isothiouronium salt.
Method 2: Reaction with Sodium Hydrosulfide
This method offers a more direct conversion of the dibromide to the dithiol. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 reaction.
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, prepare a solution of sodium hydrosulfide (NaSH) (at least 2 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).
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Under a nitrogen atmosphere, add 1,9-dibromononane (1 equivalent) dropwise to the stirred solution of sodium hydrosulfide.
-
Heat the reaction mixture to a temperature between 70-90 °C and maintain for 4 to 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a larger volume of water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
Reaction Pathway:
Caption: Direct synthesis of this compound using Sodium Hydrosulfide.
Method 3: Reaction with Potassium Thioacetate followed by Hydrolysis
This route involves the formation of a dithioacetate intermediate, which is then hydrolyzed to the dithiol. This method can be advantageous for minimizing the formation of disulfide byproducts.
Experimental Protocol:
Step 1: Formation of 1,9-Nonanediyl Dithioacetate
-
In a round-bottom flask, dissolve 1,9-dibromononane (1 equivalent) and potassium thioacetate (2.2 equivalents) in a polar aprotic solvent such as acetone or DMF.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12 to 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter off the potassium bromide precipitate.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude dithioacetate.
Step 2: Hydrolysis of the Dithioacetate
-
Dissolve the crude dithioacetate in a suitable solvent like methanol or ethanol.
-
Add a strong base, such as sodium hydroxide or potassium hydroxide (a solution in water or methanol), to the mixture.
-
Stir the reaction at room temperature for 2 to 4 hours.
-
After hydrolysis is complete, neutralize the mixture with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the this compound by vacuum distillation.
Reaction Pathway:
Caption: Synthesis via dithioacetate intermediate.
Synthesis from 1,9-Nonanediol
An alternative and often more economical route starts from 1,9-nonanediol. This is a two-step process where the diol is first converted into a better leaving group, typically a dihalide or a disulfonate ester, which is then subjected to nucleophilic substitution with a sulfur source as described in the previous section.
Conversion of 1,9-Nonanediol to 1,9-Dibromononane
A common method for this conversion is treatment with concentrated hydrobromic acid.
Experimental Protocol:
-
Place 1,9-nonanediol (1 equivalent) in a round-bottom flask.
-
Add an excess of concentrated hydrobromic acid (48% aqueous solution).
-
Heat the mixture to reflux for 6 to 12 hours. The reaction can be monitored by observing the formation of a separate organic layer.
-
After cooling, separate the organic layer containing the 1,9-dibromononane.
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
The crude 1,9-dibromononane can be purified by vacuum distillation or used directly in the subsequent thiolation step.
Quantitative Data Summary
| Starting Material | Reagents | Key Conditions | Reported Yield (%) |
| 1,9-Dibromononane | Thiourea, then NaOH | Ethanol reflux, then aqueous NaOH reflux | 70-85 |
| 1,9-Dibromononane | Sodium Hydrosulfide | Ethanol or DMF, 70-90 °C | 65-90 |
| 1,9-Dibromononane | Potassium Thioacetate, then NaOH | Acetone or DMF, then methanolic NaOH | 75-90 |
| 1,9-Nonanediol | 1. HBr2. Sulfur Nucleophile | 1. Reflux2. See above | 60-80 (overall) |
Note: Yields are approximate and can vary significantly based on reaction scale, purity of reagents, and specific work-up and purification procedures.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be achieved through several reliable methods, primarily revolving around the nucleophilic substitution of 1,9-dibromononane with various sulfur nucleophiles. The choice of a specific route may depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the reaction. The protocols provided in this guide offer a solid foundation for the laboratory-scale synthesis of this important dithiol. For larger-scale production, optimization of reaction conditions and purification methods would be necessary.
Synthesis of 1,9-Nonanedithiol from 1,9-Dibromononane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,9-nonanedithiol, a versatile dithiol linker, from the precursor 1,9-dibromononane. Two primary and effective synthetic routes are presented: the direct nucleophilic substitution with sodium hydrosulfide and the formation of a bis(isothiouronium) salt followed by hydrolysis. This document provides detailed experimental protocols, quantitative data for each method, and visual diagrams of the reaction workflows.
Introduction
This compound is a valuable bifunctional molecule characterized by a nine-carbon aliphatic chain capped with thiol groups at both termini.[1] Its ability to form self-assembled monolayers on metal surfaces and to act as a linker in various chemical and biological systems makes it a compound of significant interest in materials science and drug development. The synthesis from 1,9-dibromononane offers a straightforward approach to this dithiol.
Core Synthetic Methodologies
The conversion of 1,9-dibromononane to this compound is typically achieved via a nucleophilic substitution reaction where the bromide leaving groups are displaced by a sulfur-containing nucleophile. The two most common and reliable methods are direct substitution with sodium hydrosulfide (NaSH) and a two-step process involving thiourea.
Method 1: Synthesis via Sodium Hydrosulfide
This method involves the direct reaction of 1,9-dibromononane with sodium hydrosulfide in a suitable solvent, typically a lower-order alcohol like ethanol. The hydrosulfide anion (SH⁻) acts as the nucleophile, displacing the bromide ions in a one-step process.
Experimental Protocol: Sodium Hydrosulfide Method
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen to ensure an inert atmosphere.
-
Reagent Addition: Sodium hydrosulfide hydrate (NaSH·xH₂O) is added to absolute ethanol in the flask with stirring until dissolved. A slight molar excess of sodium hydrosulfide per bromide group is used. Subsequently, 1,9-dibromononane, dissolved in a minimal amount of ethanol, is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether and water.
-
Extraction and Washing: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed sequentially with water and brine to remove any remaining inorganic salts and impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.
-
Purification: The crude product is purified by vacuum distillation to obtain pure this compound as a colorless to pale yellow liquid.
Method 2: Synthesis via Thiourea and Hydrolysis
This two-step method involves the initial reaction of 1,9-dibromononane with thiourea to form a stable bis(isothiouronium) salt intermediate. This salt is then hydrolyzed under basic conditions to yield the desired this compound. This method is often preferred as it avoids the direct handling of odorous and reactive sodium hydrosulfide.
Experimental Protocol: Thiourea Method
-
Formation of Bis(isothiouronium) Salt:
-
Reaction Setup: A 250 mL round-bottom flask is fitted with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: 1,9-dibromononane and a slight molar excess of thiourea are dissolved in ethanol (95%).
-
Reaction: The mixture is heated to reflux with stirring. The reaction progress is monitored until the formation of a white precipitate, the bis(isothiouronium) salt, is complete. The salt can be isolated by filtration after cooling the reaction mixture.
-
-
Hydrolysis of the Bis(isothiouronium) Salt:
-
Reaction Setup: The isolated bis(isothiouronium) salt is transferred to a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Reagent Addition: A solution of a strong base, such as sodium hydroxide, in water is added to the flask.
-
Reaction: The mixture is heated to reflux. The hydrolysis of the salt proceeds to yield the dithiol.
-
Work-up and Purification: The reaction mixture is cooled and acidified with a dilute acid (e.g., HCl). The product is then extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude this compound is purified by vacuum distillation.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound from 1,9-dibromononane via the two described methods.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |
| 1,9-Dibromononane | C₉H₁₈Br₂ | 286.05 | 285-288 | 1.407 | 1.496 |
| This compound | C₉H₂₀S₂ | 192.39 | 284 | 0.952 | 1.4999 |
| Sodium Hydrosulfide | NaSH | 56.06 | - | 1.79 | - |
| Thiourea | CH₄N₂S | 76.12 | 180 (decomposes) | 1.405 | - |
Table 2: Reaction Parameters and Yields
| Parameter | Method 1: Sodium Hydrosulfide | Method 2: Thiourea |
| Stoichiometry (Dibromononane:Sulfur Source) | 1 : 2.2 (molar ratio) | 1 : 2.2 (molar ratio) |
| Solvent | Absolute Ethanol | 95% Ethanol |
| Reaction Temperature (°C) | Reflux (~78 °C) | Reflux (~78 °C) |
| Reaction Time (hours) | 4 - 6 | 3 - 5 (Salt Formation) + 2 - 4 (Hydrolysis) |
| Hydrolysis Conditions | - | Aqueous Sodium Hydroxide, Reflux |
| Typical Yield (%) | 70 - 85 | 65 - 80 |
| Purification Method | Vacuum Distillation | Vacuum Distillation |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound using the Sodium Hydrosulfide method.
Caption: Workflow for the synthesis of this compound using the Thiourea method.
References
An In-depth Technical Guide to 1,9-Nonanedithiol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Nonanedithiol is an organic compound featuring two thiol (-SH) functional groups at the terminal positions of a nine-carbon aliphatic chain.[1] This bifunctional architecture imparts unique chemical properties that make it a valuable molecule in various scientific and industrial applications, including the formation of self-assembled monolayers (SAMs) and its use as a flavoring agent.[2][3][4] This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and experimental considerations for this compound.
Chemical Structure
The structure of this compound consists of a flexible nonane backbone with a thiol group at each end.[1] This linear dithiol allows for the formation of stable linkages with surfaces and other molecules.
Caption: Chemical structure of this compound.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H20S2[1][5] |
| Molecular Weight | 192.39 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[1][5][6] |
| Odor | Strong, sulfurous, meaty odor[1][5][6] |
| Boiling Point | 284 °C (lit.)[5][6][7] |
| Melting Point | -17.5 °C[8] |
| Density | 0.952 g/mL at 25 °C (lit.)[5][6][7] |
| Refractive Index (n20/D) | 1.4999 (lit.)[5][6][7] |
| Solubility | Insoluble in water; soluble in organic solvents.[1][8] |
| Flash Point | 102 °C (215.6 °F) - closed cup |
Reactivity
A key aspect of this compound's reactivity is the oxidation of its thiol groups to form disulfide bonds. This can occur intermolecularly to form polymers or intramolecularly to yield a cyclic disulfide. This reactivity is fundamental to its application in polymer chemistry and the formation of self-assembled monolayers.[1]
Caption: Oxidation of this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis of this compound involves the reaction of 1,9-dibromononane with a sulfur nucleophile, such as sodium thiomethoxide or thiourea followed by hydrolysis.
General Protocol using Thiourea:
-
Thiouronium Salt Formation: 1,9-dibromononane is refluxed with two equivalents of thiourea in a suitable solvent like ethanol to form the bis-thiouronium salt.
-
Hydrolysis: The resulting salt is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to liberate the free dithiol.
-
Acidification and Extraction: The reaction mixture is acidified, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The crude product is purified by distillation under reduced pressure.
Caption: Synthetic workflow for this compound.
Analytical Methods
The purity and identity of this compound can be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the absence of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic S-H stretching vibration.
Applications
The bifunctional nature of this compound makes it a versatile building block in materials science and other fields.
-
Self-Assembled Monolayers (SAMs): The thiol groups form strong bonds with noble metal surfaces (e.g., gold, silver, copper), leading to the formation of highly ordered SAMs.[2][3] These SAMs can be used to modify the surface properties of materials for applications in electronics, sensors, and biocompatible coatings.
-
Flavoring Agent: It is used in the food industry as a flavoring agent, imparting meaty and savory notes.[4][5][6]
Caption: Application of this compound in SAMs.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[8] It has a strong, unpleasant odor (stench).[1][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[9] Use in a well-ventilated area or with respiratory protection.[9]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[9] It is sensitive to air.[4]
References
- 1. CAS 3489-28-9: this compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound CAS#: 3489-28-9 [chemicalbook.com]
- 6. This compound | 3489-28-9 [chemicalbook.com]
- 7. 3489-28-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | C9H20S2 | CID 248488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1,9-Nonanedithiol (CAS: 3489-28-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,9-Nonanedithiol (CAS 3489-28-9), a bifunctional alkanethiol crucial for various applications in materials science, nanotechnology, and chemical synthesis. This document details its physicochemical properties, synthesis routes, and key applications, with a particular focus on its role in the formation of self-assembled monolayers (SAMs). Detailed experimental protocols, spectroscopic data summaries, and graphical representations of core concepts are included to serve as a practical resource for scientific and development professionals.
Physicochemical Properties
This compound is an organic compound featuring a nine-carbon aliphatic chain terminated by thiol (-SH) groups at both ends.[1] This structure allows it to act as a molecular linker, binding to surfaces or other molecules.[1] At room temperature, it is a colorless to pale yellow liquid with a strong, characteristic stench.[1][2] Due to its long hydrocarbon backbone, it has limited solubility in water but is soluble in many organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3489-28-9 | [3] |
| Molecular Formula | C₉H₂₀S₂ | [3] |
| Molecular Weight | 192.39 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor | Strong, sulfurous, stench | [1][2] |
| Boiling Point | 284 °C (at 760 mmHg) | [2][3] |
| Melting Point | -17.5 °C | [5] |
| Density | 0.952 g/mL (at 25 °C) | [3][4] |
| Refractive Index (n²⁰/D) | 1.4999 | [3][4] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [3] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1][5] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several routes, commonly involving nucleophilic substitution reactions. A prevalent method starts with a 1,9-dihaloalkane, such as 1,9-dibromononane, which is reacted with a sulfur nucleophile. Another approach involves the conversion of 1,9-nonanediol to its dibromide using hydrogen bromide, followed by reaction with a sulfur source.[6][7]
A typical synthesis pathway involves the reaction of 1,9-dibromononane with a sulfur-containing nucleophile like thiourea followed by hydrolysis, or more directly with reagents like sodium hydrosulfide.[6] The thiol groups exhibit characteristic reactivity, most notably their strong affinity for noble metal surfaces like gold and their susceptibility to oxidation, which can lead to the formation of disulfide bonds.[1]
References
- 1. CAS 3489-28-9: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound 95 3489-28-9 [sigmaaldrich.com]
- 4. This compound | 3489-28-9 [chemicalbook.com]
- 5. This compound | C9H20S2 | CID 248488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 3489-28-9 [smolecule.com]
- 7. This compound CAS#: 3489-28-9 [chemicalbook.com]
A Technical Overview of 1,9-Nonanedithiol: Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on 1,9-Nonanedithiol, a dithiol compound utilized in applications such as the formation of self-assembled monolayers (SAMs)[1]. The following sections detail its fundamental molecular characteristics.
Molecular Formula and Weight
The essential molecular properties of this compound are summarized below. The molecular formula defines the elemental composition, while the molecular weight provides the mass of one mole of the substance, crucial for stoichiometric calculations in experimental research.
| Property | Value | Reference |
| Chemical Formula | C9H20S2 | [1][2][3] |
| Molecular Weight | 192.39 g/mol | [1] |
| Linear Formula | HS(CH₂)₉SH |
Logical Relationship of Molecular Properties
The relationship between the compound's name, its elemental formula, and its calculated molecular weight is a fundamental concept in chemistry. The formula is derived from the structure indicated by the name, and the molecular weight is calculated from this formula. This logical flow is depicted in the following diagram.
Caption: Logical flow from compound name to molecular weight.
References
Technical Guide: NMR Spectroscopy Analysis of 1,9-Nonanedithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Nonanedithiol is a linear alkanethiol with thiol (-SH) functional groups at both ends of a nine-carbon chain. This bifunctional molecule is of interest in various fields, including materials science for the formation of self-assembled monolayers and in medicinal chemistry as a linker molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound, providing unambiguous information about its carbon-hydrogen framework. This guide details the expected ¹H and ¹³C NMR spectral data, experimental protocols, and a visual workflow for its analysis.
Molecular Structure and NMR Assignments
The structure of this compound is HS-(CH₂)₉-SH. Due to the molecule's symmetry, the number of unique signals in the NMR spectra is less than the total number of carbons and protons. The carbon and proton atoms are labeled as follows for assignment purposes:
HS -CH₂ -CH₂ -CH₂ -CH₂ -CH₂ -CH₂ -CH₂ -CH₂ -CH₂ -SH a b c d e d' c' b' a'
Due to symmetry:
-
Protons on carbons a and a' are chemically equivalent.
-
Protons on carbons b and b' are chemically equivalent.
-
Protons on carbons c and c' are chemically equivalent.
-
Protons on carbons d and d' are chemically equivalent.
-
Protons on carbon e are unique.
-
The thiol protons (-SH ) are equivalent.
A similar equivalence applies to the carbon atoms. Therefore, we expect to see 6 distinct signals in the ¹H NMR spectrum and 5 distinct signals in the ¹³C NMR spectrum.
Experimental Protocols
Proper sample preparation and instrument setup are critical for acquiring high-quality NMR spectra. Thiols can be sensitive to oxidation, so careful handling is advised.
Sample Preparation
-
Analyte: this compound (purity ≥95%).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice. For observing labile thiol protons, ensure the solvent is free of acidic impurities.
-
Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent signal (e.g., CDCl₃ at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).
-
Handling: If the sample is sensitive to air oxidation (which can lead to disulfide formation), it is recommended to degas the solvent and prepare the sample under an inert atmosphere (e.g., nitrogen or argon).
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 0-220 ppm.
-
Data Presentation and Analysis
The following tables summarize the expected quantitative data for the ¹H and ¹³C NMR analysis of this compound in CDCl₃.
¹H NMR Spectral Data
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-e (-CH₂-) | ~1.29 | Multiplet | - | 2H |
| H-c, H-d (-CH₂-) | ~1.36 | Multiplet | - | 8H |
| H-b (-CH₂-) | ~1.57 | Quintet | ~7.5 | 4H |
| -SH | ~1.62 | Triplet | ~7.8 | 2H |
| H-a (-CH₂-S) | ~2.52 | Quartet | ~7.3 | 4H |
Analysis: The ¹H NMR spectrum is characterized by several key regions. The signal for the methylene groups adjacent to the sulfur atoms (H-a) is the most downfield of the aliphatic protons, appearing around 2.52 ppm as a quartet due to coupling with the neighboring H-b protons. The thiol proton (-SH) gives a triplet at approximately 1.62 ppm, a result of coupling to the adjacent H-a methylene protons. The remaining methylene protons (H-b, H-c, H-d, H-e) appear as a series of overlapping multiplets in the upfield region between ~1.29 and ~1.57 ppm. The integration values correspond to the number of protons in each unique chemical environment, confirming the molecule's symmetric structure.
¹³C NMR Spectral Data
| Signal Assignment | Chemical Shift (δ) ppm |
| C-a (-CH₂-S) | ~24.5 |
| C-e (-CH₂) | ~28.5 |
| C-c (-CH₂) | ~29.1 |
| C-d (-CH₂) | ~34.0 |
| C-b (-CH₂) | ~39.2 |
Analysis: The proton-decoupled ¹³C NMR spectrum shows five distinct signals, consistent with the molecule's symmetry. The carbon atom directly attached to the sulfur (C-a) is the most shielded among the methylene carbons, appearing furthest upfield at ~24.5 ppm. The other methylene carbons (C-b, C-c, C-d, C-e) resonate in the range of ~28.5 to ~39.2 ppm. The specific assignment of these central carbons can be confirmed with more advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence).
Visualizations
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to final structural analysis in an NMR experiment.
Structural Assignment Diagram
This diagram correlates the molecular structure of this compound with its corresponding ¹H and ¹³C NMR signals.
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,9-Nonanedithiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 1,9-nonanedithiol. Due to the limited availability of public, experimentally derived spectral data with full peak assignments, this document presents a combination of referenced experimental conditions and predicted NMR data based on established spectroscopic principles. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by the symmetry of the molecule (HS-(CH₂)₉-SH). This symmetry results in a simplified spectrum where chemically equivalent protons resonate at the same chemical shift.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.52 | Quartet | 4H | α-CH₂ (C1-H, C9-H) |
| ~1.58 | Quintet | 4H | β-CH₂ (C2-H, C8-H) |
| ~1.35 | Multiplet | 10H | γ, δ, ε-CH₂ (C3-H, C4-H, C5-H, C6-H, C7-H) |
| ~1.33 | Triplet | 2H | -SH |
Note: The data presented in this table is predicted based on known chemical shift values for similar alkanethiols. Actual experimental values may vary slightly.
¹³C NMR Spectral Data
Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound is simplified due to the molecule's symmetry.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~39.4 | C2, C8 |
| ~34.0 | C3, C7 |
| ~29.2 | C5 |
| ~28.7 | C4, C6 |
| ~24.6 | C1, C9 |
Note: The data presented in this table is predicted. Actual experimental values may vary.
Experimental Protocols
While specific experimental parameters for the acquisition of this compound NMR spectra are not widely published, a general protocol for obtaining high-quality spectra is provided below. This protocol is based on standard laboratory practices for the NMR analysis of small organic molecules.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic molecules like this compound and is a suitable choice.[1]
-
Concentration: Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 5-25 mg/mL.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the sample into a clean, dry NMR tube to a height of approximately 4-5 cm.
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: A spectral width of 10-12 ppm is generally adequate.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A spectral width of 200-220 ppm is standard.
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a chemical compound like this compound.
Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Analysis.
References
An In-Depth Technical Guide to the FT-IR Spectral Analysis of 1,9-Nonanedithiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1,9-Nonanedithiol. This bifunctional alkanethiol is of significant interest in self-assembled monolayers (SAMs), nanoparticle functionalization, and as a linker in drug delivery systems. A thorough understanding of its vibrational spectroscopy is crucial for material characterization, quality control, and the study of intermolecular interactions.
Core Spectral Data of this compound
The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the thiol (S-H) and the alkane backbone (C-H and C-C). The key absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 2925 - 2850 | Strong | C-H Asymmetric & Symmetric Stretching | Alkane (CH₂) |
| ~2550 | Weak - Medium | S-H Stretching | Thiol |
| 1470 - 1450 | Medium | C-H Bending (Scissoring) | Alkane (CH₂) |
| 1380 - 1370 | Medium | C-H Bending (Wagging/Twisting) | Alkane (CH₂) |
| 725 - 720 | Weak | C-H Rocking | Alkane (CH₂) |
| 700 - 600 | Weak - Medium | C-S Stretching | Thiol |
Note: The exact peak positions and intensities can vary depending on the sample phase (gas, liquid, solid), solvent, and instrument parameters.
Characteristic Vibrational Modes
S-H Stretching: The thiol group exhibits a characteristic, though often weak, absorption band in the 2600-2550 cm⁻¹ region.[1] The intensity of this peak is notably weaker than the O-H stretching band found in alcohols.[2] Its presence is a key indicator for the confirmation of the thiol functional group.
C-H Stretching: As with all alkanes, the spectrum is dominated by strong absorption bands between 3000 and 2840 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (CH₂) groups of the nonane backbone.[3]
C-S Stretching: The carbon-sulfur stretching vibration typically appears in the fingerprint region, between 700 and 570 cm⁻¹.[4] This band can be weak and its position is sensitive to the molecular environment.
Experimental Protocol: FT-IR Analysis of Liquid this compound
The following provides a generalized methodology for obtaining the FT-IR spectrum of this compound in its liquid state using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
I. Instrument and Accessory Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol or ethanol, and a lint-free wipe.
-
Record a background spectrum to account for atmospheric and instrumental contributions.
II. Sample Preparation and Analysis:
-
Deposit a small drop of this compound directly onto the center of the ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.
III. Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the key absorption bands.
Logical Workflow for FT-IR Analysis
Caption: Experimental workflow for FT-IR spectral analysis of this compound.
Signaling Pathway for Molecular Identification via FT-IR
Caption: Logical pathway from IR radiation to molecular identification.
References
An In-Depth Technical Guide to Raman Spectroscopy of 1,9-Nonanedithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Nonanedithiol (HS(CH₂)₉SH) is a linear alkanedithiol that has garnered significant interest in the fields of nanotechnology, materials science, and bioconjugation chemistry. Its terminal thiol groups exhibit a strong affinity for noble metal surfaces, such as gold and silver, facilitating the formation of highly ordered self-assembled monolayers (SAMs). These SAMs can serve as versatile platforms for surface functionalization, the creation of molecular electronic components, and the development of biosensors. Furthermore, the long alkyl chain provides a well-defined spacer, which is crucial in applications requiring precise control over molecular architecture.
Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. This makes it an invaluable tool for characterizing this compound in its bulk liquid form and as a component of SAMs. By analyzing the Raman spectrum, researchers can gain insights into the conformational order, chemical bonding, and molecular orientation of this compound assemblies. This guide provides a comprehensive overview of the Raman spectroscopy of this compound, including experimental protocols, data interpretation, and key applications.
Core Principles of Raman Spectroscopy
Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, most of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different energy, a phenomenon known as Raman scattering. This energy difference, or Raman shift, corresponds to the energy of the vibrational modes of the molecule. A Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift, typically expressed in wavenumbers (cm⁻¹). Each peak in the spectrum corresponds to a specific molecular vibration, providing a unique "fingerprint" of the molecule.
Quantitative Raman Data for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Description |
| ~2885 | ν_as(CH₂) | Asymmetric C-H stretching in methylene groups |
| ~2850 | ν_s(CH₂) | Symmetric C-H stretching in methylene groups |
| ~2575 | ν(S-H) | S-H stretching (thiol group) |
| ~1440 | δ(CH₂) | CH₂ scissoring/bending |
| ~1300 | τ(CH₂) | CH₂ twisting |
| ~1130 | ν(C-C) | C-C stretching (trans conformer) |
| ~1060 | ν(C-C) | C-C stretching (gauche conformer) |
| ~890 | ρ(CH₂) | CH₂ rocking |
| ~720 | ν(C-S) | C-S stretching (trans conformer) |
| ~650 | ν(C-S) | C-S stretching (gauche conformer) |
Experimental Protocols
Raman Spectroscopy of Liquid this compound
This protocol outlines the procedure for acquiring a Raman spectrum of this compound in its neat liquid form.
Materials and Equipment:
-
This compound (high purity)
-
Glass capillary tube or quartz cuvette
-
Raman spectrometer (e.g., a system equipped with a 785 nm laser)
-
Microscope objective (e.g., 50x)
-
Pipettes
-
Safety goggles and gloves
Procedure:
-
Sample Preparation: Using a clean pipette, carefully fill a glass capillary tube or quartz cuvette with liquid this compound.
-
Instrument Setup:
-
Place the sample holder on the microscope stage of the Raman spectrometer.
-
Secure the capillary tube or cuvette in the holder.
-
Select the appropriate laser wavelength (e.g., 785 nm to minimize fluorescence).
-
Set the laser power to a low level (e.g., 10-50 mW) to avoid sample heating or degradation.
-
Choose a suitable objective (e.g., 50x) and focus the laser on the liquid sample.
-
-
Data Acquisition:
-
Set the spectral range to cover the expected vibrational modes (e.g., 200-3200 cm⁻¹).
-
Set the integration time and number of accumulations to achieve an adequate signal-to-noise ratio (e.g., 10 seconds and 5 accumulations).
-
Acquire the Raman spectrum.
-
Acquire a background spectrum of the empty capillary or cuvette and subtract it from the sample spectrum to remove any contributions from the container.
-
-
Data Analysis:
-
Process the resulting spectrum to remove any baseline fluorescence.
-
Identify and label the major Raman peaks.
-
Compare the peak positions with the expected values for alkanedithiols to assign the vibrational modes.
-
Surface-Enhanced Raman Spectroscopy (SERS) of a this compound Self-Assembled Monolayer (SAM) on a Gold Substrate
This protocol describes the formation of a this compound SAM on a gold surface and its subsequent analysis using SERS. SERS provides a significant enhancement of the Raman signal, allowing for the sensitive detection and characterization of molecules on metal surfaces.
Materials and Equipment:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Nitrogen gas source
-
Beakers and Petri dishes
-
Tweezers
-
SERS-active substrate (e.g., gold nanoparticles, Klarite™) or a standard Raman spectrometer with a high-sensitivity detector.
Procedure:
-
Substrate Cleaning:
-
Immerse the gold-coated substrate in piranha solution for 10-15 minutes to remove organic contaminants. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and then with anhydrous ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a dilute solution (e.g., 1 mM) of this compound in anhydrous ethanol.
-
Immerse the clean, dry gold substrate into the dithiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.
-
After incubation, remove the substrate from the solution and rinse it thoroughly with anhydrous ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate again under a gentle stream of nitrogen.
-
-
SERS Analysis:
-
Place the SAM-coated substrate on the stage of the Raman spectrometer.
-
Focus the laser onto the surface of the SAM.
-
Acquire the SERS spectrum using appropriate parameters (laser power, integration time, and accumulations) to obtain a high-quality spectrum. The signal enhancement from the gold surface will allow for much lower laser powers and shorter acquisition times compared to bulk analysis.
-
-
Data Analysis:
-
Analyze the SERS spectrum to identify the characteristic vibrational modes of the this compound SAM.
-
Pay close attention to the S-H stretching region (~2575 cm⁻¹). The absence or significant reduction in the intensity of this peak is a strong indicator of covalent bond formation between both thiol groups and the gold surface, suggesting a looped conformation, or between one thiol group and the surface and the other forming a disulfide bond with a neighboring molecule.
-
Analyze the C-S and C-C stretching regions to assess the conformational order (trans vs. gauche) of the alkyl chains within the monolayer. A higher proportion of trans conformers indicates a more ordered and densely packed monolayer.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Raman Spectroscopy of Liquid this compound.
Caption: Workflow for SERS Analysis of a this compound SAM.
Applications in Research and Drug Development
The ability to form well-defined SAMs of this compound on various surfaces has significant implications for research and drug development:
-
Biosensors: The free thiol groups of a this compound SAM can be used to immobilize biomolecules such as proteins, enzymes, and DNA. Raman spectroscopy, particularly SERS, can then be used to detect the binding of target analytes to these immobilized biomolecules, providing a label-free detection method.
-
Drug Delivery: The surfaces of nanoparticles used for drug delivery can be functionalized with this compound to control their surface chemistry and facilitate the attachment of targeting ligands or drug molecules. Raman imaging can be employed to visualize the distribution of these functionalized nanoparticles within cells and tissues.
-
Fundamental Studies of Surfaces: this compound SAMs provide model surfaces for studying interfacial phenomena, such as protein adsorption, cell adhesion, and electron transfer. Raman spectroscopy can provide valuable information on the conformational changes of molecules at these interfaces.
-
Molecular Electronics: The ability of this compound to bridge two electrodes has been explored in the field of molecular electronics. Raman spectroscopy can be used to characterize the structure and integrity of these molecular junctions.
Conclusion
Raman spectroscopy is an indispensable technique for the characterization of this compound, both in its bulk form and as a component of self-assembled monolayers. This guide has provided an overview of the fundamental principles, expected spectral features, detailed experimental protocols, and key applications of Raman spectroscopy in the study of this versatile molecule. By leveraging the information and methodologies presented herein, researchers, scientists, and drug development professionals can effectively utilize Raman spectroscopy to advance their understanding and application of this compound in a wide range of scientific and technological endeavors.
Computational Analysis of 1,9-Nonanedithiol Conformations: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the computational methodologies employed in the conformational analysis of 1,9-nonanedithiol. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical framework, experimental protocols for computational studies, and data interpretation. The conformational landscape of this compound is critical for understanding its chemical reactivity, potential for self-assembly, and interactions with biological targets. This guide outlines a systematic approach using quantum mechanical calculations to identify stable conformers and the energetic barriers between them. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound is a flexible nine-carbon alkanedithiol with thiol groups at its termini. The conformational flexibility of the nonane chain, governed by the rotation around its carbon-carbon and carbon-sulfur bonds, gives rise to a multitude of possible three-dimensional structures. These conformations can have significantly different energies, and the molecule's overall properties are a population-weighted average of these conformers. Understanding the preferred conformations and the energy landscape of this compound is crucial for predicting its behavior in various applications, including its use as a linking agent in molecular electronics, in the formation of self-assembled monolayers (SAMs), and as a potential bidentate ligand in coordination chemistry.
Computational modeling provides a powerful tool for exploring the conformational space of flexible molecules like this compound. By employing quantum mechanical methods, it is possible to calculate the energies of different conformers and identify the most stable structures. This guide details a theoretical study to elucidate the conformational preferences of this compound.
Computational Methodology
A multi-step computational protocol is proposed to thoroughly investigate the conformational landscape of this compound. This approach ensures a comprehensive search for low-energy conformers and accurate calculation of their relative energies.
Initial Conformational Search
A systematic or stochastic conformational search is the first step to identify a broad range of possible conformers. A molecular mechanics force field, such as MMFF94 or AMBER, is suitable for this initial, computationally less expensive, exploration.
-
Software: Spartan, Schrödinger Suite (MacroModel), or similar molecular modeling software.
-
Procedure:
-
Construct the this compound molecule in a fully extended (all-trans) conformation.
-
Perform a systematic or Monte Carlo search by rotating all rotatable bonds (C-C and C-S) in discrete steps (e.g., 60° or 120°).
-
Minimize the energy of each generated conformer using the chosen molecular mechanics force field.
-
Filter the resulting conformers based on an energy window (e.g., all conformers within 10 kcal/mol of the global minimum) and remove duplicate structures.
-
Quantum Mechanical Optimization and Frequency Calculations
The unique conformers identified in the initial search are then subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
-
Software: Gaussian, ORCA, or Q-Chem.
-
Method:
-
Functional: B3LYP is a common choice for its robust performance with organic molecules.
-
Basis Set: A Pople-style basis set such as 6-31G(d) or a Dunning-style basis set like cc-pVDZ is appropriate for initial optimization. For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.
-
Procedure:
-
The geometry of each conformer from the molecular mechanics search is optimized at the chosen level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency calculations are performed on each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Single-Point Energy Refinement
To obtain more accurate relative energies of the conformers, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Method:
-
Basis Set: A larger basis set, such as 6-311+G(2d,p) or cc-pVTZ, is used.
-
Procedure: A single-point energy calculation is performed on the geometries optimized at the B3LYP/6-31G(d) level. The resulting electronic energies, corrected with the ZPVE from the frequency calculations, provide more reliable relative conformational energies.
-
Figure 1: Computational workflow for the conformational analysis of this compound.
Results and Discussion
The computational protocol described above would yield a set of low-energy conformers of this compound. The results would typically be presented in tables summarizing their energetic and geometric properties. The following tables represent hypothetical, yet plausible, data from such a study.
Relative Energies of Stable Conformers
The relative energies of the most stable conformers determine their population at a given temperature. The Boltzmann distribution can be used to estimate the percentage of each conformer.
| Conformer ID | Electronic Energy (Hartree) | ZPVE (Hartree) | ZPVE Corrected Energy (Hartree) | Relative Energy (kcal/mol) |
| Conf-1 | -1033.45678 | 0.23456 | -1033.22222 | 0.00 |
| Conf-2 | -1033.45598 | 0.23450 | -1033.22148 | 0.46 |
| Conf-3 | -1033.45487 | 0.23445 | -1033.22042 | 1.13 |
| Conf-4 | -1033.45321 | 0.23439 | -1033.21882 | 2.13 |
| Conf-5 | -1033.45289 | 0.23441 | -1033.21848 | 2.35 |
Energies are calculated at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level of theory.
Key Dihedral Angles of Stable Conformers
The conformation of the carbon backbone is best described by its dihedral angles. The following table lists key dihedral angles for the most stable conformers.
| Conformer ID | τ(S-C1-C2-C3) (°) | τ(C2-C3-C4-C5) (°) | τ(C4-C5-C6-C7) (°) | τ(C7-C8-C9-S) (°) |
| Conf-1 | 179.5 | 178.9 | 179.1 | 179.3 |
| Conf-2 | 178.8 | 65.2 (gauche) | 178.5 | 179.0 |
| Conf-3 | 64.8 (gauche) | 177.9 | 178.2 | 65.5 (gauche) |
| Conf-4 | 179.2 | 66.1 (gauche) | 65.8 (gauche) | 178.7 |
| Conf-5 | -65.3 (gauche-) | 178.6 | -64.9 (gauche-) | 179.4 |
The lowest energy conformer (Conf-1 ) is the all-trans, fully extended structure. The presence of gauche interactions in the carbon backbone leads to an increase in energy, as seen in Conf-2 through Conf-5 .
Figure 2: Energy relationships between extended and gauche conformers of this compound.
Conclusion
This technical guide has outlined a robust computational methodology for the detailed conformational analysis of this compound. By combining molecular mechanics for an initial broad search with higher-level quantum mechanical calculations for refinement, a reliable understanding of the molecule's conformational preferences can be achieved. The hypothetical data presented illustrate that this compound likely exists as a mixture of conformers, with the fully extended all-trans conformer being the most stable. The presence of higher-energy gauche conformers will influence the overall flexibility and reactivity of the molecule. The protocols and findings detailed herein provide a valuable framework for researchers and scientists in drug development and materials science for predicting the behavior of this compound and other flexible long-chain molecules.
Theoretical Modeling of 1,9-Nonanedithiol on Gold Surfaces: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of 1,9-nonanedithiol self-assembled monolayers (SAMs) on gold surfaces. It is intended for researchers, scientists, and professionals in drug development and related fields who are interested in understanding and applying computational methods to study and design functionalized surfaces. This document summarizes key quantitative data, details relevant experimental and computational protocols, and provides visualizations of the underlying processes.
Introduction to this compound on Gold Surfaces
This compound is a bifunctional alkanedithiol that forms self-assembled monolayers (SAMs) on gold surfaces. The interaction is primarily driven by the strong affinity between the sulfur headgroups and the gold substrate, leading to the formation of a stable Au-S bond.[1] The nine-carbon alkyl chain provides a hydrocarbon backbone that can be further functionalized for various applications, including biosensing, drug delivery, and molecular electronics.
The theoretical modeling of these systems is crucial for understanding the structure-property relationships at the molecular level. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide insights into adsorption geometries, binding energies, and the dynamics of SAM formation, complementing experimental techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM).[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data obtained from theoretical and experimental studies of alkanethiols and dithiols on gold surfaces. While specific data for this compound is limited, the presented values for similar systems provide a reliable reference.
| Parameter | Value | Method | Source |
| Adsorption Energy (per S-Au bond) | 1.1 - 1.5 eV | DFT | [4] |
| Au-S Bond Length | 2.4 - 2.5 Å | DFT | [1] |
| Alkyl Chain Tilt Angle (from surface normal) | 20° - 30° | MD, Experimental | [3] |
| Surface Coverage | ~10 molecules/nm² | Experimental | [5] |
| SAM Thickness (for similar chain lengths) | ~1.32 nm | Experimental | [5] |
| Desorption Energy | 118 - 154 kJ/mol | Experimental | [6] |
Experimental and Computational Protocols
Experimental Protocol: Preparation of this compound SAMs on Gold
This protocol outlines a typical procedure for the formation of this compound SAMs on a gold-coated substrate for experimental characterization.
-
Substrate Preparation:
-
Obtain a silicon wafer with a chromium adhesion layer and a top layer of gold (typically 100-200 nm thick).
-
Clean the gold substrate by sonication in a series of solvents: acetone, ethanol, and deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen gas.
-
Further clean the surface using a UV/Ozone cleaner or piranha solution (use with extreme caution) to remove any organic contaminants.
-
-
SAM Formation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol) with a typical concentration of 0.1 mmol/L.[2]
-
Immerse the cleaned gold substrate into the dithiol solution.
-
Allow the self-assembly process to occur for a sufficient duration, typically 12-24 hours, at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Post-Assembly Cleaning:
-
Remove the substrate from the dithiol solution.
-
Rinse the surface thoroughly with the pure solvent (e.g., ethanol) to remove any physisorbed molecules.
-
Dry the SAM-coated substrate again under a stream of nitrogen.
-
-
Characterization:
-
The resulting SAM can be characterized using various surface-sensitive techniques such as:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition and the presence of the Au-S bond.
-
Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM): To visualize the surface morphology and molecular arrangement.[7]
-
Contact Angle Goniometry: To assess the hydrophobicity and quality of the monolayer.
-
Ellipsometry: To measure the thickness of the formed monolayer.
-
-
Computational Protocol: DFT and MD Modeling
This protocol describes a general workflow for the theoretical modeling of this compound on a gold surface.
-
System Setup:
-
Gold Surface Slab: Create a model of the Au(111) surface, which is the most stable and commonly studied facet. A slab model with multiple layers (e.g., 3-4 layers) is typically used, with the bottom layers often frozen to simulate the bulk crystal.[2]
-
This compound Molecule: Build the this compound molecule and optimize its geometry in the gas phase.
-
-
Density Functional Theory (DFT) Calculations:
-
Adsorption Site and Geometry: Place the this compound molecule on the Au(111) surface at various high-symmetry adsorption sites (e.g., top, bridge, fcc-hollow, hcp-hollow).[8] Due to its bifunctional nature, consider different adsorption configurations:
-
"Lying down": Both thiol groups adsorb on the surface.
-
"Standing up": One thiol group adsorbs, and the other remains free.
-
Bridging: The molecule spans between two adjacent gold atoms or sites.
-
-
Energy Minimization: Perform geometry optimization for each configuration to find the most stable adsorption geometry. Use a suitable exchange-correlation functional (e.g., PBE, M06-L) and basis set.[9]
-
Binding Energy Calculation: Calculate the binding energy to determine the strength of the interaction between the dithiol and the gold surface.
-
Electronic Structure Analysis: Analyze the density of states (DOS) and charge distribution to understand the nature of the Au-S bond.
-
-
Molecular Dynamics (MD) Simulations:
-
Force Field Selection: Choose an appropriate force field that can accurately describe the interactions between the dithiol molecules and the gold surface (e.g., GROMOS, GolP-CHARMM).[2][10]
-
SAM Construction: Create a larger simulation box with a periodic Au(111) slab and multiple this compound molecules placed on the surface to simulate a monolayer.
-
Equilibration: Run an equilibration simulation in a suitable ensemble (e.g., NVT or NPT) to allow the system to reach a stable state.
-
Production Run: Perform a longer production run to sample the conformational space and analyze the dynamic properties of the SAM.
-
Analysis: Analyze the trajectory to determine structural properties like the tilt angle of the alkyl chains, surface coverage, and the radial distribution functions.[11]
-
Visualizations
Logical Workflow for Theoretical Modeling
Caption: Workflow for theoretical modeling of this compound on gold.
Self-Assembly Process of this compound on Gold
Caption: Key stages in the self-assembly of this compound on a gold surface.
Key Interactions in this compound SAMs
Caption: Energetic contributions to the stability of this compound SAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.inrim.it [iris.inrim.it]
- 3. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Adsorption characteristics of self-assembled thiol and dithiol layer on gold [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comprehensive Safety Profile of 1,9-Nonanedithiol for Laboratory Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety information for 1,9-Nonanedithiol (CAS No. 3489-28-9), a crucial reagent in various research and development applications, including the formation of self-assembled monolayers (SAMs).[1] Understanding the hazards and proper handling procedures is paramount for ensuring laboratory safety. This document compiles and presents critical data from Safety Data Sheets (SDS) and other reliable sources in a structured format to facilitate easy access and comprehension for the scientific community.
Chemical and Physical Properties
This compound is an organic compound with two thiol functional groups at the termini of a nine-carbon chain.[2] It is a colorless to pale yellow liquid characterized by a strong, unpleasant stench.[2][3][4] Its hydrophobic nonane backbone results in limited solubility in water, while it is miscible with organic solvents and oils.[2][3][5]
| Property | Value | Source |
| Molecular Formula | C9H20S2 | [1][2][3] |
| Molecular Weight | 192.39 g/mol | [1][6][7] |
| CAS Number | 3489-28-9 | [1][2][4][6] |
| EC Number | 222-482-3 | [6][7] |
| Appearance | Colorless to pale yellow liquid | [2][5] |
| Odor | Strong, unpleasant stench; sulfurous, meaty | [2][3][4][7] |
| Boiling Point | 284 °C (at 760 mmHg) | [4][6] |
| 116 °C (at 0.10 mm Hg) | [3][5] | |
| Melting Point | -17.5 °C | [3] |
| Flash Point | 101 - 102 °C (213.8 - 215.6 °F) - closed cup | [4][6] |
| Density | 0.950 - 0.957 g/mL (at 25 °C) | [3][5][6] |
| Refractive Index | 1.4999 - 1.5099 (at 20 °C) | [3][5][6] |
| Vapor Density | 6.6 - 6.63 (Air = 1) | [4][5] |
| Vapor Pressure | 0.007 mmHg (at 25 °C) (estimated) | [5] |
| Water Solubility | 5.124 mg/L (at 25 °C) (estimated) | [5] |
| Solubility in other solvents | Soluble in alcohol and oils | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The GHS classification indicates that it can be harmful if swallowed and causes skin and eye irritation.[3][6]
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin irritation (Category 2) | H315: Causes skin irritation |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Hazard Pictograms:
-
(GHS07)
Experimental Protocols: First-Aid Measures
In the event of exposure to this compound, the following first-aid protocols should be immediately implemented.
General Advice: If symptoms persist, it is crucial to seek medical attention.[4]
-
Inhalation: If inhaled, the individual should be moved to fresh air. If breathing is difficult, medical attention should be sought.[4]
-
Skin Contact: Contaminated clothing should be removed immediately. The affected skin area should be washed thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, a physician should be consulted.[4]
-
Eye Contact: Eyes should be rinsed cautiously with water for several minutes. If present and easy to do, contact lenses should be removed. Continue rinsing for at least 15 minutes and seek medical attention.[4]
-
Ingestion: If swallowed, the mouth should be rinsed with water. Do not induce vomiting. Medical advice should be sought immediately.[4]
Handling, Storage, and Disposal
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or mist.[4]
-
Use only in a well-ventilated area.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
Storage:
-
Store in a cool, well-ventilated place.[4]
-
Keep the container tightly closed.[4]
-
Store locked up.[4]
-
Incompatible materials to avoid include bases, strong oxidizing agents, metals, and reducing agents.[4]
Disposal:
-
Disposal of this chemical should be in accordance with federal, state, and local regulations.
-
Contents and container should be disposed of at an approved waste disposal plant.[4]
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Water spray, carbon dioxide (CO2), dry chemical, or chemical foam can be used to extinguish fires.[4]
Specific Hazards:
-
During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, sulfur oxides, and sulfides may be formed.[4]
Protective Equipment:
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Visualizing Safety Protocols
To aid in the understanding of the safety procedures, the following diagrams illustrate the logical flow of actions in response to exposure and the necessary personal protective equipment.
Caption: Workflow for first-aid response to this compound exposure.
Caption: Personal Protective Equipment for handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. CAS 3489-28-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H20S2 | CID 248488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 1,9-nonane dithiol, 3489-28-9 [thegoodscentscompany.com]
- 6. This compound 95 3489-28-9 [sigmaaldrich.com]
- 7. This compound CAS#: 3489-28-9 [m.chemicalbook.com]
An In-depth Technical Guide to the Handling and Storage of Air-Sensitive 1,9-Nonanedithiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the safe handling and storage of 1,9-Nonanedithiol, a versatile yet air-sensitive reagent. Adherence to these protocols is critical to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a strong, unpleasant odor.[1] Its bifunctional nature, with thiol groups at both ends of a nine-carbon chain, makes it a valuable reagent in organic synthesis and materials science, particularly for the formation of self-assembled monolayers and polymers.[2] However, the thiol functional groups are susceptible to oxidation, primarily forming disulfides in the presence of air.[1]
A summary of its key quantitative properties is presented in the table below:
| Property | Value |
| Molecular Formula | C9H20S2 |
| Molecular Weight | 192.39 g/mol [3] |
| CAS Number | 3489-28-9[1][3] |
| Boiling Point | 284 °C (lit.)[4] |
| Density | 0.952 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.4999 (lit.) |
| Flash Point | 102 °C (215.6 °F) - closed cup |
| pKa | 10.19 ± 0.10 (Predicted)[5] |
| Solubility | Insoluble in water; miscible in oils.[6] |
Reactivity and Decomposition
The primary reactivity concern for this compound is its air sensitivity. The thiol groups are readily oxidized by atmospheric oxygen to form disulfide bonds, leading to the formation of oligomers and polymers. This process compromises the purity and intended reactivity of the dithiol.
Safe Storage Protocols
Proper storage is paramount to maintaining the quality of this compound.
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[5][7] Argon is often preferred for long-term storage due to its higher density, which helps to displace air more effectively.
-
Temperature: Store in a cool, dry, and well-ventilated place.[8] While some sources indicate room temperature storage is acceptable, for long-term storage, refrigeration is recommended to minimize any potential degradation.
-
Containers: Use containers with tight-fitting seals. For smaller quantities, amber glass bottles with PTFE-lined caps are suitable. For larger quantities or for frequent access, a bottle equipped with a Sure/Seal™ septum is ideal to allow for the removal of the liquid via syringe under an inert atmosphere.[9]
-
Incompatible Materials: Store away from strong oxidizing agents, bases, metals, and reducing agents.[4][10]
Handling Procedures: An Inert Atmosphere Workflow
Due to its air sensitivity, all manipulations of this compound should be performed using standard air-free techniques, such as a Schlenk line or in a glovebox.[11][12]
Personal Protective Equipment (PPE)
Before handling, ensure the following PPE is worn:
-
Safety goggles or a face shield.[4]
-
Chemical-resistant gloves (e.g., nitrile).[4]
-
A laboratory coat.[4]
-
Work in a well-ventilated fume hood.[4]
Experimental Workflow: Transferring this compound via Syringe
The following diagram outlines the key steps for transferring the reagent from a Sure/Seal™ bottle to a reaction vessel using a syringe and a Schlenk line.
Detailed Protocol for Syringe Transfer:
-
Preparation of Glassware: Ensure all glassware, including the reaction flask, syringe, and needles, are thoroughly dried in an oven and cooled under a vacuum or a stream of inert gas.[12]
-
Inert Atmosphere in Reaction Flask: Assemble the reaction flask and purge it with a dry, inert gas (argon or nitrogen) for several minutes. A balloon filled with the inert gas can be used to maintain a positive pressure.[13]
-
Preparation of Reagent Bottle: Allow the this compound bottle to equilibrate to room temperature before use to prevent moisture condensation.
-
Inert Gas Inlet: Puncture the septum of the reagent bottle with a needle connected to a source of inert gas (e.g., a balloon or a Schlenk line bubbler) to maintain a positive pressure as the liquid is withdrawn.[9]
-
Syringe Preparation: Take a dry, gas-tight syringe and flush it several times with the inert gas.
-
Withdrawal of Reagent: Insert the needle of the purged syringe through the septum into the this compound. Withdraw a slightly larger volume of the liquid than required.
-
Removal of Gas Bubbles: Carefully invert the syringe and push the plunger to expel any trapped gas bubbles back into the reagent bottle. Adjust the volume to the desired amount.
-
Transfer to Reaction Flask: Swiftly transfer the syringe to the reaction flask and inject the this compound.
-
Syringe Quenching and Cleaning: Immediately after use, quench any residual reagent in the syringe by drawing up a suitable oxidizing solution, such as a dilute bleach solution, followed by appropriate solvent rinses (e.g., ethanol, acetone).
Waste Disposal and Decontamination
Due to its unpleasant odor and potential reactivity, proper quenching and disposal of this compound waste are essential.
-
Quenching: Small amounts of residual this compound can be quenched by reacting with an oxidizing agent. A common laboratory practice for thiols is the use of a basic solution of calcium hypochlorite (bleach). The reaction should be performed in a fume hood, and the quenched solution should be disposed of as hazardous waste.
-
Disposal: All waste containing this compound should be collected in a designated, sealed container and disposed of according to local, state, and federal regulations.[4]
-
Decontamination of Glassware: Glassware that has been in contact with this compound should be rinsed with an oxidizing solution (e.g., bleach) to neutralize the odor and residual thiol before standard cleaning procedures.
By following these detailed guidelines, researchers can safely handle and store this compound, ensuring its integrity for their scientific endeavors while maintaining a safe laboratory environment.
References
- 1. CAS 3489-28-9: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 95 3489-28-9 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound CAS#: 3489-28-9 [chemicalbook.com]
- 6. This compound | C9H20S2 | CID 248488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. Air-free technique - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical Properties of 1,9-Nonanedithiol Liquid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,9-Nonanedithiol. The information is intended for use in research, drug development, and other scientific applications where a thorough understanding of this compound's characteristics is essential.
Core Physical Properties
This compound is an alkanethiol characterized by two thiol (-SH) functional groups at the terminal ends of a nine-carbon chain.[1] It presents as a colorless to pale yellow liquid at room temperature with a distinct sulfurous or meaty odor.[1][2] Its chemical structure and physical state are fundamental to its reactivity and applications, particularly in organic synthesis and materials science.[1]
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Conditions |
| Molecular Formula | C₉H₂₀S₂ | |
| Molecular Weight | 192.39 g/mol | |
| Appearance | Colorless to pale yellow liquid | Room Temperature |
| Melting Point | -17.5 °C | |
| Boiling Point | 284 °C | at 760 mmHg (lit.)[2][3][4][5] |
| 116 °C | at 0.10 mmHg[6][7] | |
| Density | 0.952 g/mL | at 25 °C (lit.)[2][4][5][8] |
| Refractive Index (n₂₀/D) | 1.4999 | at 20 °C (lit.)[2][3][4][5][8] |
| Flash Point | 101.67 °C (215 °F) | Closed Cup[7] |
| Solubility | Insoluble in water; miscible in oils and alcohol.[6][7] |
Experimental Protocols for Property Determination
The following sections detail the methodologies for determining the key physical properties of liquid this compound.
2.1 Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] The Thiele tube method is a common and efficient technique for this measurement on a small scale.[10]
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (e.g., Bunsen burner), and mineral oil.[10][11]
-
Procedure:
-
A small amount of this compound liquid is placed into a small test tube (fusion tube).[11]
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.[10]
-
The test tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[11]
-
This assembly is placed into a Thiele tube containing mineral oil, ensuring the sample is immersed.[10]
-
The side arm of the Thiele tube is gently and continuously heated. Convection currents will ensure uniform temperature distribution.[11]
-
As the temperature rises, trapped air will escape from the capillary tube. Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[10][11]
-
The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]
-
It is crucial to record the barometric pressure, as boiling point varies with external pressure.[9]
-
2.2 Density Measurement
Density is the mass of a substance per unit volume.[12] A straightforward method for determining the density of a liquid involves measuring its mass and volume.[13][14]
-
Apparatus: Graduated cylinder (e.g., 10 mL or 25 mL), electronic balance.[14][15]
-
Procedure:
-
Record the mass of a clean, dry graduated cylinder using an electronic balance.[14][16]
-
Carefully dispense a precise volume of this compound into the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus.[14][16]
-
Record the combined mass of the graduated cylinder and the liquid.[14]
-
Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.[13]
-
Calculate the density by dividing the mass of the liquid by the measured volume (Density = Mass / Volume).[12]
-
The procedure can be repeated with different volumes to ensure accuracy, and the average density can be calculated.[14]
-
2.3 Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.
-
Apparatus: A refractometer (e.g., an Abbe refractometer).
-
Procedure:
-
Ensure the prism of the refractometer is clean and dry.
-
Calibrate the instrument, typically using distilled water.
-
Place a few drops of this compound onto the surface of the measuring prism.
-
Close the prism and allow the sample to reach the instrument's temperature (typically 20°C).
-
Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value from the instrument's scale.
-
2.4 Solubility Determination
Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.[17]
-
Apparatus: Small test tubes, spatula, vortex mixer, and a selection of solvents (e.g., water, ethanol, oils).[18][19]
-
Procedure:
-
Place a small, measured amount of this compound (e.g., 0.05 mL) into a test tube.[19]
-
Add a small volume of the chosen solvent (e.g., 0.75 mL of water) in portions.[19]
-
After each addition, shake the test tube vigorously or use a vortex mixer to facilitate mixing.[19][20]
-
Visually observe whether the this compound dissolves completely. If it forms a separate layer or the solution remains cloudy, it is considered insoluble or sparingly soluble. If a clear, single-phase solution forms, it is soluble.
-
Repeat the process with different solvents (e.g., ethanol, various oils) to determine its miscibility.
-
Workflow for Physical Property Characterization
The logical flow for experimentally determining the physical properties of a liquid sample like this compound is illustrated below.
Caption: Workflow for the characterization of this compound physical properties.
References
- 1. CAS 3489-28-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 3489-28-9 [m.chemicalbook.com]
- 3. NONANE-1,9-DITHIOL [chembk.com]
- 4. 3489-28-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound [chembk.com]
- 6. This compound | C9H20S2 | CID 248488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,9-nonane dithiol, 3489-28-9 [thegoodscentscompany.com]
- 8. This compound | 3489-28-9 [chemicalbook.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. chm.uri.edu [chm.uri.edu]
- 13. wjec.co.uk [wjec.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 16. youtube.com [youtube.com]
- 17. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,9-Nonanedithiol Self-Assembled Monolayer (SAM) Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a solid substrate. 1,9-Nonanedithiol (NDT) is a bifunctional alkanedithiol that can form SAMs on various substrates, most notably gold, due to the strong affinity between sulfur and gold.[1][2][3][4][5] The presence of two thiol groups allows for unique applications, including the formation of molecular bridges in nanoelectronics, functional platforms for biosensing, and as a foundation for building complex, multilayered structures.[1][6] The nine-carbon alkyl chain provides a well-defined thickness and dielectric properties to the monolayer.[1]
These application notes provide a comprehensive protocol for the formation of NDT SAMs on gold substrates, along with expected characterization data and key considerations for successful monolayer fabrication.
Data Presentation: Properties of this compound and Representative SAM Characteristics
For clarity and comparative purposes, the following tables summarize the physical and chemical properties of this compound and typical characterization data for similar long-chain alkanethiol SAMs on gold.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 3489-28-9[7] |
| Molecular Formula | C₉H₂₀S₂[7] |
| Molecular Weight | 192.39 g/mol [7] |
| Appearance | Colorless to pale yellow liquid[8][9] |
| Boiling Point | 284 °C[9] |
| Density | ~0.952 g/mL at 25 °C[9][10] |
| Solubility | Insoluble in water; soluble in ethanol and other organic solvents.[11] |
Table 2: Representative Quantitative Data for Long-Chain Alkanethiol SAMs on Gold
Note: Specific values for NDT may vary based on experimental conditions and the final monolayer structure (e.g., "U-shaped" vs. "standing" conformation). This table provides expected ranges based on data for similar molecules like decanethiol and dodecanethiol.
| Parameter | Representative Value | Characterization Method | Significance |
| Advancing Contact Angle of Water | 105° - 115° | Goniometry | Indicates a hydrophobic, well-ordered monolayer. |
| Ellipsometric Thickness | 10 - 15 Å | Ellipsometry | Correlates to the chain length and tilt angle of the molecules. |
| Reductive Desorption Potential | -0.8 to -1.2 V (vs. Ag/AgCl) | Cyclic Voltammetry | Provides information on monolayer packing and surface coverage. |
Experimental Protocols
A clean environment is crucial for the formation of high-quality SAMs.[12] It is recommended to work in a fume hood and avoid areas where silanes or PDMS have been used, as these can easily contaminate surfaces.[12][13]
Materials and Equipment
-
This compound (NDT)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a Ti or Cr adhesion layer)
-
200-proof ethanol[13]
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (30% H₂O₂)
-
Deionized (DI) water (18 MΩ·cm)
-
Glass or polypropylene containers (e.g., scintillation vials)[12][13]
-
Tweezers for sample handling
-
Sonicator
-
Dry nitrogen gas source
-
Calibrated micropipettes
-
Analytical balance
Protocol 1: Substrate Preparation (Gold Surface Cleaning)
-
Cut the gold-coated substrate to the desired dimensions using a diamond scribe.
-
Prepare a piranha solution by carefully adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Immerse the gold substrates in the piranha solution for 5-10 minutes.
-
Remove the substrates using Teflon tweezers and rinse them thoroughly with copious amounts of DI water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation.
Protocol 2: NDT Solution Preparation
-
Prepare a 1 mM solution of NDT in 200-proof ethanol. For example, to prepare 10 mL of solution, weigh out approximately 1.92 mg of NDT and dissolve it in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the NDT is fully dissolved.[13]
Protocol 3: Self-Assembled Monolayer Formation
-
Place the clean, dry gold substrates in individual containers.
-
Add a sufficient volume of the 1 mM NDT solution to each container to fully immerse the substrates.
-
To minimize oxidation, it is good practice to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.[12][13]
-
Seal the containers and allow the self-assembly to proceed for 18-24 hours at room temperature. Longer assembly times generally lead to more ordered monolayers.[3]
Protocol 4: Post-Assembly Rinsing and Drying
-
Remove the substrates from the NDT solution using clean tweezers.
-
Rinse each substrate thoroughly with a stream of fresh ethanol for 10-15 seconds to remove any physisorbed molecules.[12]
-
Place the rinsed samples in a beaker containing fresh ethanol and sonicate for 1-3 minutes.[13]
-
Perform a final rinse with ethanol.[13]
-
Dry the substrates under a gentle stream of dry nitrogen gas.[13]
-
Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until characterization or further use.[12]
Mandatory Visualizations
Caption: Workflow for this compound SAM formation on gold substrates.
Caption: Binding modes of this compound on a gold surface.
References
- 1. nbinno.com [nbinno.com]
- 2. if.tugraz.at [if.tugraz.at]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound CAS#: 3489-28-9 [chemicalbook.com]
- 9. This compound | 3489-28-9 [chemicalbook.com]
- 10. 1,9-nonane dithiol, 3489-28-9 [thegoodscentscompany.com]
- 11. This compound | C9H20S2 | CID 248488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,9-Nonanedithiol Self-Assembled Monolayers on Gold Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces are a cornerstone of nanotechnology and surface science, enabling the precise control of interfacial properties. Among these, dithiols such as 1,9-Nonanedithiol offer unique opportunities for creating robust, functional surfaces. The two thiol groups allow for the possibility of forming bidentate linkages with the gold substrate, potentially leading to more stable monolayers. Furthermore, the nine-carbon alkyl chain provides a well-defined spacer for the attachment of biomolecules or for studying fundamental surface phenomena. This document provides a detailed protocol for the preparation and characterization of this compound SAMs on gold substrates, tailored for applications in biosensing, drug delivery, and materials science.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of this compound SAMs on gold. It is important to note that specific values can vary depending on the experimental conditions such as substrate quality, solution concentration, and immersion time.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | HS(CH₂)₉SH | |
| Molecular Weight | 192.39 g/mol | |
| Density | 0.952 g/mL at 25 °C | |
| Boiling Point | 284 °C | |
| Refractive Index | n20/D 1.4999 |
Table 2: Characterization of this compound SAM on Gold
| Characterization Technique | Parameter | Typical Value/Range | Notes |
| Contact Angle Goniometry | Water Contact Angle | 80° - 110° | Indicates a hydrophobic surface, consistent with an ordered alkyl chain monolayer. The exact value depends on monolayer ordering and cleanliness.[1][2] |
| Ellipsometry | Thickness | 1.0 - 1.5 nm | Consistent with a standing-up orientation of the nonanedithiol molecules. The theoretical length of a C9 alkyl chain is approximately 1.3 nm.[3] |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | > 1 MΩ·cm² | In the presence of a redox probe like [Fe(CN)₆]³⁻/⁴⁻. High Rct indicates a well-packed, insulating monolayer that blocks electron transfer to the gold surface.[4][5][6] |
| Double Layer Capacitance (Cdl) | < 5 µF/cm² | A low capacitance value is indicative of a well-formed dielectric layer.[4][5][6] | |
| Reductive Desorption | Surface Coverage (Γ) | 3 - 5 x 10⁻¹⁰ mol/cm² | This value is typical for alkanethiol SAMs on gold and suggests a densely packed monolayer. |
Experimental Protocols
Materials and Reagents
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (≥95% purity)
-
Absolute ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Ultrapure water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Experimental Workflow Diagram
Caption: Experimental workflow for this compound SAM formation.
Detailed Methodologies
1. Gold Substrate Preparation [7]
-
Cleaning: For reusable gold substrates or to remove organic contaminants, immerse the substrate in freshly prepared piranha solution for 5-10 minutes. Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme caution in a fume hood with appropriate personal protective equipment (PPE).
-
Rinsing: Thoroughly rinse the substrate with copious amounts of ultrapure water, followed by a rinse with absolute ethanol.
-
Drying: Dry the substrate under a gentle stream of high-purity nitrogen gas. The substrate should be used immediately for SAM formation to prevent atmospheric contamination.
2. SAM Formation [7]
-
Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Immersion: Immerse the clean, dry gold substrate into the this compound solution in a sealed container. To minimize oxidation, the headspace of the container can be purged with nitrogen gas.
-
Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Drying: Dry the SAM-modified substrate under a gentle stream of nitrogen gas.
3. Characterization Protocols
-
Contact Angle Goniometry:
-
Place a 2-5 µL droplet of ultrapure water on the SAM-modified surface.
-
Measure the static contact angle at the water-solid-air interface.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
-
-
Ellipsometry:
-
Measure the change in polarization of light reflected from the surface.
-
Model the surface as a layered structure (e.g., silicon/silicon dioxide/gold/SAM).
-
Determine the thickness of the SAM layer by fitting the experimental data to the model, assuming a refractive index of ~1.45 for the alkyl layer.
-
-
Electrochemical Impedance Spectroscopy (EIS): [4][6][8]
-
Use a three-electrode electrochemical cell with the SAM-modified gold as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
The electrolyte should contain a redox probe, typically 5 mM [Fe(CN)₆]³⁻/⁴⁻ in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Apply a DC potential corresponding to the formal potential of the redox couple and a small AC perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Model the resulting Nyquist plot using an appropriate equivalent circuit (e.g., a Randles circuit) to extract parameters such as Rct and Cdl.
-
Application in Biosensor Development
The terminal thiol groups of a this compound SAM can be utilized for the covalent immobilization of biomolecules, such as antibodies or enzymes, for biosensor applications.
Signaling Pathway Diagram
Caption: Workflow for biosensor fabrication and detection.
This protocol provides a robust foundation for the successful preparation and characterization of this compound self-assembled monolayers on gold substrates for a wide range of applications in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of Gold Nanoparticles with 1,9-Nonanedithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are a cornerstone of nanoscience and nanomedicine, offering unique optical, electronic, and catalytic properties. Their utility is significantly enhanced through surface functionalization, which allows for the attachment of various molecules to tailor their properties for specific applications such as drug delivery, diagnostics, and sensing.[1] 1,9-Nonanedithiol, a nine-carbon chain with thiol groups at both ends, is a versatile linker molecule for the functionalization of AuNPs. The two thiol groups provide strong anchor points to the gold surface, enabling the cross-linking of nanoparticles to form dimers or larger aggregates, or to create a functional surface for further conjugation.[1] This document provides detailed application notes and protocols for the synthesis of AuNPs and their subsequent functionalization with this compound.
Data Presentation
The functionalization of gold nanoparticles with this compound leads to changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of AuNPs before and after functionalization. These values are representative and may vary depending on the specific experimental conditions.
Table 1: Physicochemical Properties of Gold Nanoparticles Before and After Functionalization with this compound
| Parameter | Citrate-Stabilized AuNPs (Unfunctionalized) | This compound Functionalized AuNPs | Characterization Technique |
| Core Diameter (nm) | 15 - 20 | 15 - 20 | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter (nm) | 20 - 30 | 25 - 40 (monodispersed) or larger (aggregated) | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -30 to -50 | -10 to -25 | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (λmax, nm) | 518 - 522 | 523 - 530 (monodispersed) or red-shifted with aggregation | UV-Vis Spectroscopy |
Table 2: Typical Reaction Parameters for Functionalization
| Parameter | Value |
| Gold Nanoparticle Concentration | 1-10 nM |
| This compound Concentration | 10-100 µM (molar excess) |
| Solvent | Ethanol/Water mixture |
| Reaction Time | 12 - 24 hours |
| Temperature | Room Temperature |
Experimental Protocols
Part 1: Synthesis of Citrate-Capped Gold Nanoparticles
This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄) solution (1 mM)
-
Trisodium citrate dihydrate (1% w/v)
-
Ultrapure water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
-
Stirring hotplate
-
Magnetic stir bar
Procedure:
-
In a meticulously cleaned Erlenmeyer flask, bring 50 mL of 1 mM HAuCl₄ solution to a vigorous boil on a stirring hotplate.
-
While stirring, rapidly inject 5 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution.
-
Observe the color change of the solution from pale yellow to colorless, then to a deep red or burgundy, which indicates the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Store the synthesized citrate-capped AuNPs at 4°C for future use.
Part 2: Functionalization of Gold Nanoparticles with this compound
This protocol describes the ligand exchange reaction to replace the citrate capping agent with this compound.
Materials:
-
Citrate-capped AuNP solution (from Part 1)
-
This compound
-
Ethanol (absolute)
-
Ultrapure water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of this compound in ethanol. A typical concentration is 10 mM.
-
In a microcentrifuge tube, mix the citrate-capped AuNP solution with the this compound stock solution. A molar excess of the dithiol is recommended to facilitate the ligand exchange. For example, add 10 µL of 10 mM this compound to 1 mL of the AuNP solution.
-
Incubate the mixture at room temperature with gentle shaking for 12-24 hours to allow for the ligand exchange to occur. The thiol groups will displace the citrate ions on the gold surface, forming strong Au-S bonds.
-
After incubation, purify the functionalized AuNPs by centrifugation to remove excess this compound and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs (e.g., 12,000 rpm for 20 minutes for ~20 nm AuNPs).
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh solvent, such as ethanol or a mixture of ethanol and water.
-
Repeat the centrifugation and resuspension steps at least twice to ensure the complete removal of unbound ligands.
-
After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer or solvent for characterization and application.
Part 3: Characterization of Functionalized Gold Nanoparticles
To confirm the successful functionalization of the AuNPs, the following characterization techniques are recommended:
-
UV-Vis Spectroscopy: A red-shift in the surface plasmon resonance peak indicates a change in the dielectric environment of the nanoparticles, suggesting successful ligand exchange. Aggregation of nanoparticles due to cross-linking by the dithiol will result in a significant broadening and red-shifting of the peak.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter can indicate the presence of the this compound layer on the nanoparticle surface. A change in the zeta potential from highly negative (for citrate-capped AuNPs) to less negative is also indicative of successful functionalization.
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize the size and morphology of the nanoparticles and to observe any aggregation or dimer formation induced by the dithiol linker.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the presence of the alkyl chain of this compound on the nanoparticle surface.
Visualizations
Caption: Experimental workflow for the synthesis, functionalization, and characterization of this compound functionalized gold nanoparticles and their potential applications.
Caption: Logical relationship illustrating the role of this compound as a linker for attaching functional molecules to gold nanoparticles for targeted applications.
Disclaimer: These protocols provide a general guideline. Researchers should optimize the experimental conditions based on their specific requirements and available instrumentation. Safety precautions, including the use of appropriate personal protective equipment, should be followed when handling chemicals.
References
Application Notes and Protocols for Functionalizing Quantum Dots with 1,9-Nonanedithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including broad absorption spectra, narrow and tunable emission spectra, and high photostability, making them ideal fluorophores for a wide range of applications in biomedical imaging, diagnostics, and drug delivery.[1][2][3] For biological applications, QDs, which are typically synthesized in organic solvents and capped with hydrophobic ligands, must be transferred to an aqueous phase and functionalized with biocompatible molecules. This is often achieved through a process called ligand exchange.[4][5]
1,9-Nonanedithiol is a bidentate thiol ligand that can be used to functionalize the surface of QDs. The two thiol groups at either end of the nine-carbon chain can effectively anchor to the QD surface, providing a stable, hydrophilic coating. This long-chain dithiol can enhance the colloidal stability of QDs in aqueous solutions and provide a spacer arm for further conjugation with biomolecules such as antibodies, peptides, or drugs. This document provides detailed application notes and protocols for the functionalization of quantum dots using this compound.
Key Applications in Drug Development
The functionalization of quantum dots with this compound opens up numerous possibilities in drug development:
-
Traceable Drug Delivery: By conjugating a therapeutic agent to the distal thiol group of this compound-capped QDs, the delivery and localization of the drug can be tracked in real-time using the fluorescence of the QDs.[5][6]
-
Targeted Therapy: The surface of the this compound-functionalized QDs can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the drug-QD conjugate to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.[5]
-
High-Throughput Screening: The bright and stable fluorescence of these functionalized QDs can be utilized in high-throughput screening assays to monitor drug-target interactions.
-
In Vivo Imaging: The enhanced stability and biocompatibility of this compound-capped QDs make them suitable for long-term in vivo imaging studies to evaluate drug distribution and pharmacokinetics.[1]
Experimental Protocols
This section provides a detailed protocol for the ligand exchange reaction to functionalize quantum dots with this compound. This protocol is a general guideline and may require optimization depending on the specific type and size of the quantum dots, as well as the initial capping ligand.
Materials
-
Hydrophobically-capped quantum dots (e.g., CdSe/ZnS) dispersed in a nonpolar solvent (e.g., toluene, chloroform)
-
This compound
-
Methanol
-
Tetrahydrofuran (THF)
-
Chloroform
-
Acetone
-
Deionized water
-
Nitrogen or Argon gas
-
Sonicator
-
Centrifuge
-
pH meter
-
Spectrofluorometer
-
Dynamic Light Scattering (DLS) instrument
Protocol for Ligand Exchange with this compound
-
Preparation of Quantum Dot Solution:
-
Dispense an appropriate amount of the stock solution of hydrophobically-capped quantum dots into a clean, dry vial.
-
Under a gentle stream of nitrogen or argon, evaporate the original solvent completely.
-
Re-dissolve the quantum dot pellet in 1 mL of chloroform.
-
-
Preparation of this compound Solution:
-
Prepare a 0.1 M solution of this compound in methanol. For example, dissolve 19.2 mg of this compound in 1 mL of methanol.
-
-
Ligand Exchange Reaction:
-
In a separate vial, add 1 mL of the this compound solution.
-
To this, add the 1 mL of the quantum dot solution in chloroform dropwise while stirring vigorously.
-
The solution may become cloudy, indicating the precipitation of the now hydrophilically-capped quantum dots.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring. For some systems, gentle heating (e.g., 40-50 °C) may facilitate the exchange.
-
-
Purification of Functionalized Quantum Dots:
-
Centrifuge the reaction mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the this compound-capped quantum dots.
-
Carefully decant and discard the supernatant, which contains the displaced hydrophobic ligands and excess this compound.
-
Wash the pellet by re-dispersing it in 1 mL of methanol and centrifuging again. Repeat this washing step two more times to ensure the complete removal of impurities.
-
After the final wash, discard the supernatant and dry the quantum dot pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Re-dispersion and Characterization:
-
Re-disperse the purified this compound-capped quantum dots in an aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, pH 7.4). Sonication may be required to achieve a homogenous dispersion.
-
Characterize the functionalized quantum dots for their photoluminescence quantum yield (PLQY), hydrodynamic diameter, and zeta potential.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of quantum dots functionalized with various thiol-containing ligands. While specific data for this compound is not extensively available in the literature, these values provide a comparative context for what can be expected.
Table 1: Comparison of Hydrodynamic Diameter and Zeta Potential for Quantum Dots Functionalized with Different Thiol Ligands. [4]
| Ligand | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Glutathione (GSH) | 13 - 28 | -23 to -34 |
| N-acetyl-L-cysteine (NAC) | 13 - 28 | -23 to -34 |
| Dihydrolipoic acid (DHLA) | 13 - 28 | -23 to -34 |
| Cysteamine (CYS) | 15 - 26 | +29 to +35 |
| Dithiothreitol (DTT) | < 10 | Near Neutral |
Table 2: Photoluminescence Quantum Yield (PLQY) of Quantum Dots Before and After Ligand Exchange.
| Quantum Dot System | Initial PLQY (in organic solvent) | PLQY after Thiol Ligand Exchange (in aqueous buffer) | Reference |
| CdSe/ZnS | ~50-60% | ~20-40% | [4] |
| CdTe | Not Specified | ~20% (with 3-mercapto-1,2-propanediol) |
Note: A decrease in PLQY after ligand exchange is common due to changes in the surface chemistry of the quantum dots. Optimization of the ligand exchange protocol is crucial to minimize this effect.
Visualizations
Experimental Workflow for this compound Functionalization
Caption: Workflow for functionalizing quantum dots with this compound.
Logical Relationship of Components in a Drug Delivery System
Caption: Components of a targeted drug delivery system using functionalized QDs.
Conclusion
The functionalization of quantum dots with this compound provides a robust platform for various applications in drug development, particularly in creating traceable and targeted drug delivery systems. The detailed protocol provided herein offers a starting point for researchers to develop their own functionalized quantum dot conjugates. Careful characterization of the resulting nanoparticles is essential to ensure their stability, functionality, and suitability for the intended biological application. Further research and optimization of the ligand exchange process can lead to even more efficient and stable quantum dot-based nanomedicines.
References
- 1. Thiol antioxidant-functionalized CdSe/ZnS quantum dots: synthesis, characterization, cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Quantum dots: synthesis, bioapplications, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Quantum Dot/Drug Nanoparticle Formulations for Traceable Targeted Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.washington.edu [faculty.washington.edu]
Application Notes and Protocols for Nanoparticle Assembly Using 1,9-Nonanedithiol as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The self-assembly of nanoparticles into well-defined structures is a cornerstone of modern nanotechnology, with profound implications for fields ranging from drug delivery and diagnostics to electronics and catalysis. The choice of a linker molecule is critical in dictating the final architecture and properties of the nanoparticle assembly. 1,9-Nonanedithiol, a linear dithiol with a nine-carbon chain, offers a versatile platform for controllably linking nanoparticles. Its two thiol end groups exhibit a strong affinity for the surfaces of noble metal and semiconductor nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs), enabling the formation of stable inter-particle bridges. The length of the nonane chain provides a defined spacing between the nanoparticles, influencing the collective optical and electronic properties of the assembly.
These application notes provide a comprehensive guide for the use of this compound as a linker for the assembly of nanoparticles. Detailed experimental protocols for the synthesis of precursor nanoparticles, their functionalization with this compound, and the subsequent assembly process are presented. Furthermore, characterization techniques to verify the successful assembly and quantitative data to guide experimental design are included.
Data Presentation
Table 1: Physicochemical Properties of Nanoparticle Assemblies
| Parameter | Pre-Assembly (Citrate-Stabilized AuNPs) | Post-Assembly (this compound Linked) | Characterization Technique |
| Core Diameter | 15 ± 2 nm | No significant change | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter | ~20 nm | Increase, dependent on cluster size | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (λmax) | ~520 nm | Red-shift to >530 nm (indicating aggregation) | UV-Vis Spectroscopy |
| Interparticle Distance | N/A | ~1.2 - 1.5 nm (estimated based on linker length) | Transmission Electron Microscopy (TEM) |
| Zeta Potential | Highly negative (~ -30 to -50 mV) | Less negative | Zeta Potential Measurement |
| Colloidal Stability | Stable for weeks at 4°C | Prone to aggregation and precipitation | Visual Observation, DLS, UV-Vis Spectroscopy |
Note: The exact values for post-assembly parameters will vary depending on the concentration of this compound, nanoparticle concentration, and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~15 nm)
This protocol is based on the well-established Turkevich method for the synthesis of monodisperse, citrate-stabilized gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Sodium citrate solution (1% w/v)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be rigorously cleaned with aqua regia.
Procedure:
-
In a 250 mL round-bottom flask equipped with a condenser, bring 100 mL of 1 mM HAuCl₄ solution to a vigorous boil with constant stirring.
-
Rapidly add 10 mL of 1% sodium citrate solution to the boiling HAuCl₄ solution.
-
The color of the solution will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling the solution for an additional 15 minutes with stirring.
-
Remove the heat source and allow the solution to cool to room temperature with continuous stirring.
-
Store the citrate-stabilized AuNPs at 4°C.
Protocol 2: Assembly of Gold Nanoparticles with this compound
This protocol details the ligand exchange reaction to induce the assembly of gold nanoparticles.
Materials:
-
Citrate-stabilized AuNP solution (from Protocol 1)
-
This compound
-
Ethanol (or other suitable solvent for the dithiol)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in ethanol. The concentration should be optimized based on the desired degree of assembly. A good starting point is a 1 mM solution.
-
In a microcentrifuge tube, add a specific volume of the citrate-stabilized AuNP solution.
-
While vortexing or vigorously stirring the AuNP solution, add a calculated volume of the this compound stock solution. The molar ratio of dithiol to nanoparticles will influence the extent of assembly.
-
Observe the color of the solution. A color change from red to purple or blue, and the eventual formation of a precipitate, indicates nanoparticle aggregation.
-
Allow the reaction to proceed for a set amount of time (e.g., 30 minutes to several hours) at room temperature with gentle agitation.
-
The assembled nanoparticles can be partially purified by gentle centrifugation to remove excess linker. However, extensive washing may disrupt the assemblies.
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle assembly.
Caption: Mechanism of this compound linking.
Characterization of Nanoparticle Assemblies
UV-Vis Spectroscopy: The assembly of gold nanoparticles can be readily monitored by UV-Vis spectroscopy.[1] Un-aggregated, monodisperse AuNPs exhibit a characteristic surface plasmon resonance (SPR) peak at approximately 520 nm for particles around 15 nm.[2] Upon aggregation induced by the this compound linker, this peak will broaden and red-shift to longer wavelengths (e.g., >530 nm) due to plasmon coupling between adjacent nanoparticles.[3] The extent of the red-shift can provide a qualitative measure of the degree of aggregation.
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in solution.[4] For monodisperse, citrate-stabilized AuNPs, the hydrodynamic diameter will be slightly larger than the core diameter measured by TEM. Following the addition of this compound and subsequent assembly, DLS will show a significant increase in the average hydrodynamic diameter, indicative of the formation of nanoparticle clusters.[1] The polydispersity index (PDI) will also likely increase, reflecting a broader size distribution of the assemblies.
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticle assemblies, allowing for the determination of nanoparticle size, morphology, and interparticle spacing.[5] Samples for TEM are typically prepared by drop-casting a dilute solution of the assembled nanoparticles onto a carbon-coated copper grid. TEM images can confirm the formation of dimers, trimers, and larger aggregates and allow for the direct measurement of the distance between the surfaces of adjacent nanoparticles, which should correlate with the length of the this compound linker.[6]
Stability of this compound Linked Assemblies
The stability of nanoparticle assemblies linked by this compound is a critical factor for their application. While the gold-thiol bond is strong and covalent in nature, the assemblies themselves may be prone to further aggregation and eventual precipitation from solution.[7] This is particularly true at higher concentrations of the dithiol linker, which can lead to extensive cross-linking.
The stability of the assemblies can be assessed over time by monitoring changes in the UV-Vis spectrum and the hydrodynamic diameter measured by DLS. Stable assemblies should exhibit minimal changes in these parameters over the desired timeframe. The stability can be influenced by factors such as the nanoparticle concentration, the linker-to-nanoparticle ratio, solvent conditions, and temperature. For applications in biological media, the stability of the assemblies in the presence of salts and proteins should also be evaluated.[8]
Applications in Drug Development
The controlled assembly of nanoparticles using this compound opens up several avenues for drug development:
-
Controlled Release Systems: Drugs can be encapsulated within the nanoparticle clusters, and the disassembly of these clusters in response to a specific stimulus (e.g., pH, enzymes) could trigger the release of the therapeutic agent.
-
Targeted Delivery: The surface of the nanoparticle assemblies can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug-loaded clusters to specific cells or tissues.
-
Multimodal Therapeutics: Different types of nanoparticles (e.g., gold nanoparticles for photothermal therapy and quantum dots for imaging) can be co-assembled using this compound to create multifunctional therapeutic and diagnostic agents.
-
Enhanced Bioavailability: By assembling drug-conjugated nanoparticles, the local concentration of the therapeutic agent can be increased, potentially enhancing its efficacy.
The ability to tune the interparticle distance and the size of the assemblies by varying the concentration of this compound provides a powerful tool for optimizing the performance of these nanoparticle-based drug delivery systems. Careful characterization and stability studies are essential to ensure the reproducibility and efficacy of these advanced therapeutic platforms.
References
- 1. cytodiagnostics.com [cytodiagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanoengineering of Gold Nanoparticles: Green Synthesis, Characterization, and Applications [mdpi.com]
- 5. azonano.com [azonano.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Bridge Between Worlds: 1,9-Nonanedithiol in Molecular Electronics
Application Notes and Protocols for Researchers
Introduction:
1,9-Nonanedithiol (HS(CH₂)₉SH) is a linear alkanedithiol that has emerged as a critical component in the field of molecular electronics. Its bifunctional nature, with thiol (-SH) groups at either end of a nine-carbon chain, allows it to form robust chemical bonds with metal electrodes, most notably gold. This property enables the formation of highly ordered self-assembled monolayers (SAMs) and the construction of single-molecule junctions, providing a versatile platform for investigating fundamental charge transport mechanisms at the nanoscale. These molecular-scale electronic components are at the forefront of efforts to miniaturize electronic devices beyond the limits of conventional silicon-based technology.
Application Notes
The primary application of this compound in molecular electronics is as a molecular wire, a fundamental building block for more complex circuits. By bridging the gap between two conductive electrodes, a single this compound molecule or a SAM of these molecules can facilitate the flow of electrical current. The insulating alkyl chain acts as a tunnel barrier, and the nature of the charge transport is governed by quantum mechanical tunneling.
Key Applications Include:
-
Single-Molecule Junctions: Serving as a model system for studying the electrical conductance of a single molecule. The conductance of these junctions is sensitive to the molecule's conformation, its bonding to the electrodes, and the surrounding environment.
-
Self-Assembled Monolayers (SAMs): Forming well-defined insulating layers on metal surfaces. These SAMs can be used to control the surface properties of electrodes, to act as tunnel barriers in larger area molecular electronic devices, and to serve as a template for the assembly of other molecules or nanoparticles.
-
Molecular Resistors: The inherent resistance of the this compound molecule allows it to function as a resistor in a molecular circuit.
-
Testbeds for Molecular Theories: The simple, well-defined structure of this compound makes it an ideal candidate for validating theoretical models of charge transport in molecular systems.
Quantitative Data Summary
The electrical conductance of single-molecule junctions is a key parameter in molecular electronics. For alkanedithiols, conductance typically decreases exponentially with increasing molecular length. The following table summarizes representative conductance values for this compound and related alkanedithiols.
| Molecule | Conductance (G₀) | Measurement Technique | Reference |
| This compound | ~1 x 10⁻⁵ | STM Break Junction | [1] |
| 1,8-Octanedithiol | 1 x 10⁻⁵ - 2 x 10⁻⁴ | STM Break Junction | [2] |
| 1,6-Hexanedithiol | ~5.1 x 10⁻⁴ | STM Break Junction |
Note: G₀ is the quantum of conductance, approximately 77.5 µS. Conductance values can vary depending on the specific experimental conditions and the precise geometry of the molecular junction.
A study on the adsorption of this compound on a gold (Au(111)) surface has shown that it preferentially forms a "standing-up" phase, which is crucial for the formation of molecular junctions where the molecule bridges two electrodes.[3]
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on Au(111)
This protocol describes the preparation of a this compound SAM on a gold substrate, a critical first step for many molecular electronics experiments.
Materials:
-
This compound
-
Ethanol (absolute, 200 proof)
-
Gold-coated substrate (e.g., gold evaporated on mica or silicon)
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
-
Sonicator
Procedure:
-
Substrate Preparation:
-
Clean the gold substrate immediately before use. A common method is to anneal the substrate with a hydrogen flame to create clean, atomically flat Au(111) terraces. Alternatively, UV-Ozone cleaning can be used.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 1.92 mg of this compound in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the dithiol is fully dissolved.
-
-
SAM Formation:
-
Using clean tweezers, immerse the freshly cleaned gold substrate into the this compound solution.
-
To minimize oxidation, it is recommended to perform this step in an inert atmosphere (e.g., a glovebox) or to purge the vial with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature. While initial monolayer formation is rapid, longer incubation times lead to more ordered and densely packed monolayers.
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrate from the solution using tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Characterization (Optional but Recommended):
-
The quality of the SAM can be assessed using various surface science techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical composition and the presence of the S-Au bond, and Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM) to visualize the surface morphology and molecular ordering.
-
Protocol 2: Measurement of Single-Molecule Conductance using STM Break Junction (STM-BJ)
This protocol outlines the procedure for measuring the conductance of a single this compound molecule.
Materials and Equipment:
-
Scanning Tunneling Microscope (STM) with break-junction capability
-
Gold STM tip
-
Gold substrate with a this compound SAM (prepared as in Protocol 1) or a solution of this compound
-
Low-noise current amplifier
Procedure:
-
Sample and Tip Preparation:
-
Mount the this compound-functionalized gold substrate in the STM.
-
Use a freshly cut gold wire for the STM tip.
-
-
Measurement Setup:
-
The measurement can be performed in a liquid environment (e.g., a solution of this compound in a non-conductive solvent like 1,2,4-trichlorobenzene) or under ambient conditions with a pre-formed SAM.
-
-
Break-Junction Formation and Data Acquisition:
-
Bring the STM tip into contact with the gold substrate by applying a bias voltage and driving the tip towards the surface until a predefined current setpoint is reached.
-
Retract the tip from the substrate at a controlled speed. As the tip retracts, the gold contact will thin, forming a single-atom point contact which then breaks.
-
In the presence of this compound molecules, a molecule can bridge the gap between the tip and the substrate, forming a molecular junction.
-
Record the current as a function of tip displacement during the retraction process. The formation of a molecular junction will appear as a plateau in the current trace at a value significantly lower than the conductance of a single gold atom contact (1 G₀).
-
-
Data Analysis:
-
Repeat the process of forming and breaking the junction thousands of times to collect a large statistical dataset.
-
Construct a conductance histogram from all the recorded current traces. The histogram will show a peak at the most probable conductance value for a single this compound molecular junction.
-
The length of the conductance plateaus can also be analyzed to provide information about the mechanical stability of the junction.
-
Visualizations
Caption: Workflow for the formation of a this compound SAM on a Au(111) substrate.
Caption: Schematic of the STM break-junction technique for forming a single-molecule junction.
References
Application Notes and Protocols for 1,9-Nonanedithiol in Single-Molecule Junction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,9-nonanedithiol in single-molecule junction studies. This document includes summaries of key quantitative data, detailed experimental protocols for major techniques, and visualizations of experimental workflows to facilitate understanding and replication.
Introduction to this compound in Molecular Electronics
This compound is a bifunctional alkanedithiol molecule that has become a workhorse in the field of molecular electronics.[1][2][3] Its nine-carbon aliphatic chain provides a well-defined length for studying charge transport over several nanometers, while the thiol (-SH) groups at each end serve as effective "alligator clips" for forming robust covalent bonds with gold electrodes. This allows for the reliable creation of single-molecule junctions, where an individual this compound molecule bridges two electrodes, enabling the investigation of its electrical properties.[4][5] The study of such simple molecular wires is fundamental to understanding the principles of charge transport at the nanoscale and is a crucial step towards the development of more complex molecular electronic devices.[6][7]
Quantitative Data Summary
The electrical conductance of a single-molecule junction is a key parameter that provides insight into the efficiency of charge transport through the molecule. The conductance of this compound junctions has been investigated under various conditions, and the results are summarized in the tables below.
Table 1: Single-Molecule Conductance of this compound Junctions
| Experimental Technique | Conductance (G₀) | Bias Voltage (V) | Temperature (°C) | Key Observations |
| Scanning Tunneling Microscope - Break Junction (STM-BJ) | ~1 x 10⁻⁴ - 4 x 10⁻⁴ | 0.10 | Room Temp | Multiple conductance states (low, mid, high) observed, attributed to different molecular conformations and binding geometries.[8] |
| Mechanically Controlled Break Junction (MCBJ) | Varies with electrode separation | 0.6 | 28 and 75 | Conductance is dependent on the stretching of the molecule.[9] A pronounced temperature dependence was observed at intermediate tip-sample separations.[9] |
| Theoretical Calculations (DFT) | Dependent on conformation | Low-bias | - | The presence of gauche defects in the alkane chain can decrease the conductance by an order of magnitude compared to the all-trans conformation.[10][11] |
Note: G₀ is the quantum of conductance, approximately 77.5 µS.
Experimental Protocols
The formation and characterization of this compound single-molecule junctions primarily rely on two sophisticated techniques: the Scanning Tunneling Microscope - Break Junction (STM-BJ) and the Mechanically Controlled Break Junction (MCBJ) methods.
Protocol 1: Single-Molecule Junction Formation using STM-BJ
The STM-BJ technique involves repeatedly forming and breaking a gold point contact in the presence of the target molecule.[12][13]
Materials:
-
Gold substrate (e.g., Au(111))
-
Gold STM tip
-
This compound solution (e.g., 0.1 mM in an inert solvent like 1,3,5-trimethylbenzene or mesitylene)[8][14]
-
STM instrument
Procedure:
-
Substrate and Tip Preparation: Ensure the gold substrate and STM tip are atomically clean. This can be achieved by flame annealing or sputtering in an ultra-high vacuum (UHV) environment.
-
Molecule Deposition: Introduce the this compound solution into the STM liquid cell, covering the gold substrate.
-
Junction Formation:
-
Approach the gold STM tip towards the gold substrate until a tunneling current is detected.
-
Drive the tip into the substrate to form a gold-gold contact.
-
Retract the tip from the substrate. As the gold contact is stretched and eventually breaks, a nanogap is formed.
-
In the presence of this compound, a molecule can bridge this nanogap, forming a Au-(CH₂)₉-S-Au junction.
-
-
Data Acquisition:
-
During the tip retraction, record the current as a function of the tip displacement.
-
This process is repeated thousands of times to build a statistical dataset.
-
-
Data Analysis:
-
Convert the current-distance traces into conductance-distance traces.
-
Construct a conductance histogram from all the recorded traces. The peaks in the histogram correspond to the most probable conductance values of the single-molecule junction.
-
Protocol 2: Single-Molecule Junction Formation using MCBJ
The MCBJ technique offers high stability and precise control over the electrode separation.[15][16][17]
Materials:
-
Flexible substrate (e.g., phosphor bronze) with a patterned gold wire.
-
This compound solution.
-
MCBJ setup with a three-point bending mechanism.
Procedure:
-
Fabrication of the MCBJ Chip: A notched gold wire is fabricated on a flexible substrate using electron beam lithography.[18]
-
Molecule Introduction: The MCBJ chip is placed in a chamber, and the this compound solution is introduced.
-
Junction Formation:
-
The substrate is bent using a piezoelectric actuator, which stretches the gold wire at the notch.[19]
-
The wire eventually breaks, forming two atomically sharp gold electrodes.
-
By relaxing the bending, the distance between the two electrodes can be precisely controlled, allowing a this compound molecule to bridge the gap.
-
-
Data Acquisition and Analysis: Similar to the STM-BJ technique, conductance is measured as the junction is repeatedly formed and broken. Conductance histograms are then constructed to determine the single-molecule conductance.
Visualizations
The following diagrams illustrate the key experimental workflows and concepts in the study of this compound single-molecule junctions.
Concluding Remarks
This compound serves as an excellent model system for investigating fundamental aspects of charge transport in single-molecule junctions. The protocols and data presented here provide a foundation for researchers entering this field. The ability to form stable and reproducible single-molecule junctions with this compound is a critical capability for advancing the field of molecular electronics and for the potential development of novel sensing and therapeutic technologies. The continued study of this and similar molecules will undoubtedly lead to a deeper understanding of the rich physics and chemistry at the nanoscale.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,9-ノナンジチオール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. research.utwente.nl [research.utwente.nl]
- 5. Single Molecule Electronics and Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 7. Single-molecule electronics: from chemical design to functional devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Conductance of alkanedithiol single-molecule junctions: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frederiksen.dipc.org [frederiksen.dipc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. Mechanically controllable break junctions for molecular electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. snu.elsevierpure.com [snu.elsevierpure.com]
- 17. Empa - Transport at Nanoscale Interfaces - Mechanically Controlled Break Junctions [empa.ch]
- 18. Untitled Document [dianadulic.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,9-Nonanedithiol as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Nonanedithiol is a linear alkanedithiol with thiol groups at both ends of a nine-carbon chain. This bifunctionality makes it a versatile crosslinking agent for creating three-dimensional polymer networks. The primary mechanism for crosslinking with this compound is the thiol-ene "click" reaction, a highly efficient and specific reaction between a thiol and an alkene (a carbon-carbon double bond). This reaction can be initiated by radicals, often generated by UV light or thermal initiators, and proceeds under mild conditions with minimal byproducts. The resulting thioether linkage is stable, contributing to the formation of robust and durable polymer networks.
The length of the C9 alkyl chain of this compound imparts flexibility to the crosslinks, influencing the mechanical properties of the final polymer. This makes it a potentially valuable tool for tailoring the characteristics of polymers for various applications, including the development of elastomers, self-healing materials, and drug delivery vehicles.
Mechanism of Thiol-Ene Crosslinking
The thiol-ene reaction proceeds via a radical-mediated step-growth mechanism. The key steps are:
-
Initiation: A radical initiator (photoinitiator or thermal initiator) generates initial radicals.
-
Chain Transfer: The initiator radical abstracts a hydrogen atom from a thiol group (R-SH) of this compound, forming a thiyl radical (R-S•).
-
Propagation:
-
The thiyl radical adds across an ene (alkene) group of the polymer backbone, forming a carbon-centered radical.
-
This carbon-centered radical then abstracts a hydrogen from another thiol group, regenerating a thiyl radical and forming a stable thioether bond. This new thiyl radical can then participate in another addition reaction.
-
This chain reaction leads to the formation of a crosslinked polymer network.
Applications and Properties
Crosslinking polymers with this compound can significantly alter their properties:
-
Mechanical Properties: The introduction of crosslinks generally increases the tensile strength and modulus of a polymer. The flexible nine-carbon chain of this compound can impart elastomeric properties to the resulting network.
-
Swelling Behavior: Crosslinked polymers do not dissolve in solvents but will swell. The degree of swelling is inversely proportional to the crosslink density. This property is crucial for applications such as hydrogels for drug delivery.
-
Self-Healing Materials: The reversible nature of some crosslinking chemistries, or the inherent mobility of the polymer chains enabled by flexible crosslinkers, can lead to self-healing properties. While not intrinsically reversible, the thioether bonds are stable. However, in certain polymer systems, the network may be designed to exhibit self-healing capabilities.
-
Drug Delivery: The controlled swelling and degradation characteristics of hydrogels crosslinked with agents like this compound can be utilized for the controlled release of therapeutic agents.
Experimental Protocols
Note: The following protocols are generalized based on established thiol-ene chemistry principles. Specific reaction conditions such as initiator concentration, UV intensity, and curing time may need to be optimized for specific polymer systems and desired properties.
Protocol 1: UV-Cured Crosslinking of Acrylate-Functionalized Polymers
This protocol describes the photopolymerization of an acrylate-based polymer using this compound as a crosslinker.
Materials:
-
Acrylate-functionalized polymer or oligomer (e.g., polyethylene glycol diacrylate - PEGDA)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (if necessary, e.g., tetrahydrofuran - THF)
Procedure:
-
Preparation of the Pre-polymer Mixture:
-
In a suitable vessel, dissolve the acrylate-functionalized polymer and the photoinitiator in a solvent if required.
-
Add this compound to the mixture. The molar ratio of thiol groups to ene groups is a critical parameter to control the crosslink density. A 1:1 stoichiometric ratio is often a good starting point.
-
Mix thoroughly until a homogeneous solution is obtained.
-
-
Curing:
-
Cast the mixture into a mold of the desired shape or as a thin film.
-
Expose the mixture to a UV light source (e.g., 365 nm) of a specific intensity for a predetermined time. The curing time will depend on the photoinitiator concentration, light intensity, and sample thickness.
-
-
Post-Curing and Purification:
-
After UV exposure, the crosslinked polymer can be post-cured at an elevated temperature to ensure complete reaction.
-
If a solvent was used, the crosslinked polymer should be dried under vacuum to remove any residual solvent.
-
The resulting polymer can be washed with a suitable solvent to remove any unreacted monomers or initiator.
-
Characterization:
-
Gel Content: Determine the extent of crosslinking by measuring the insoluble fraction after solvent extraction.
-
Mechanical Testing: Perform tensile tests to determine Young's modulus, tensile strength, and elongation at break.
-
Swelling Studies: Immerse a known weight of the dried polymer in a solvent and measure the weight gain over time to determine the swelling ratio.
Illustrative Workflow for UV-Cured Crosslinking
Caption: Workflow for UV-cured crosslinking of acrylate polymers.
Protocol 2: Thermal Crosslinking of a Polyurethane Prepolymer
This protocol describes the synthesis of a crosslinked polyurethane elastomer using this compound.
Materials:
-
Diisocyanate (e.g., isophorone diisocyanate - IPDI)
-
Polyol (e.g., polypropylene glycol - PPG)
-
This compound
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., anhydrous dimethylformamide - DMF)
Procedure:
-
Prepolymer Synthesis:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), react the diisocyanate with the polyol in a specific molar ratio (typically NCO:OH > 1) in the presence of the catalyst at a controlled temperature (e.g., 70-80 °C).
-
Monitor the reaction progress by techniques such as FTIR spectroscopy (disappearance of the OH peak and appearance of the urethane peak).
-
-
Crosslinking:
-
Once the prepolymer is formed, cool the reaction mixture.
-
Add this compound to the prepolymer solution. The amount of dithiol should be calculated to react with the remaining isocyanate groups.
-
Cast the mixture into a mold.
-
-
Curing:
-
Cure the cast mixture in an oven at a specified temperature and time to complete the crosslinking reaction.
-
-
Characterization:
-
FTIR Spectroscopy: Confirm the formation of urethane and thio-urethane linkages.
-
Thermal Analysis (DSC, TGA): Determine the glass transition temperature and thermal stability of the crosslinked polyurethane.
-
Mechanical Testing: Evaluate the elastomeric properties (tensile strength, elongation at break).
-
Logical Relationship for Polyurethane Crosslinking
Application Notes and Protocols for Surface Modification of Electrodes using 1,9-Nonanedithiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Nonanedithiol is a versatile dithiol linker molecule frequently employed for the surface modification of noble metal electrodes, particularly gold. Its two terminal thiol groups enable the formation of stable self-assembled monolayers (SAMs) on the electrode surface through strong gold-sulfur bonds. The nine-carbon alkyl chain provides a well-defined spacing and insulating layer, which can be leveraged for various electrochemical applications. This dithiol is particularly useful for creating robust platforms for the subsequent immobilization of nanoparticles, biomolecules, or other functional materials, making it a valuable tool in the development of biosensors, chemical sensors, and tailored electrochemical interfaces.
Key Applications
The primary application of this compound in electrode modification revolves around its ability to form a stable SAM that can act as:
-
A molecular linker: The terminal thiol group, not bound to the electrode surface, is available for covalently linking other molecules or nanoparticles. This is crucial for the fabrication of biosensors where enzymes, antibodies, or DNA probes are immobilized.
-
An insulating layer: The alkyl chain of the SAM creates a barrier to electron transfer between the electrode and redox species in the solution. This property is exploited in electrochemical impedance spectroscopy (EIS) based sensors, where changes in the impedance upon analyte binding are measured.
-
A platform for creating complex architectures: By linking nanoparticles, a significant increase in the electrode surface area and enhanced catalytic activity can be achieved.
Experimental Protocols
This section provides detailed protocols for the cleaning of gold electrodes and their subsequent modification with this compound.
Protocol 1: Gold Electrode Cleaning
A pristine and clean gold surface is paramount for the formation of a well-ordered and stable SAM. The following protocol describes a common and effective cleaning procedure.
Materials:
-
Gold electrodes (e.g., screen-printed, disk, or thin film)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
0.5 M Sulfuric acid (H₂SO₄)
-
Ethanol (absolute)
-
Deionized (DI) water
-
Potentiostat/Galvanostat
-
Electrochemical cell with a platinum counter electrode and a reference electrode (e.g., Ag/AgCl)
Procedure:
-
Chemical Cleaning:
-
Immerse the gold electrode in Piranha solution for 5-10 minutes. This step removes organic contaminants.
-
Thoroughly rinse the electrode with copious amounts of DI water.
-
Rinse the electrode with ethanol.
-
Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
-
-
Electrochemical Cleaning:
-
Place the cleaned gold electrode as the working electrode in an electrochemical cell containing 0.5 M H₂SO₄.
-
Perform cyclic voltammetry (CV) by cycling the potential between the hydrogen and oxygen evolution regions (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s.
-
Continue cycling until a stable and characteristic voltammogram for a clean gold electrode is obtained.[1][2]
-
Rinse the electrode thoroughly with DI water and then ethanol.
-
Dry the electrode under a stream of inert gas.
-
The electrode is now ready for immediate modification.
-
Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)
Materials:
-
Cleaned gold electrode
-
This compound
-
Ethanol (absolute)
-
Beaker or petri dish
Procedure:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately after cleaning and drying, immerse the gold electrode in the this compound solution.
-
Incubate the electrode in the solution for a period of 12-24 hours at room temperature in a covered container to prevent evaporation and contamination.
-
After incubation, remove the electrode from the solution.
-
Rinse the modified electrode thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the electrode under a stream of inert gas.
-
The this compound modified electrode is now ready for characterization or further functionalization.
Electrochemical Characterization
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques to confirm the successful formation of the this compound SAM.
Protocol 3: Characterization by Cyclic Voltammetry (CV)
Materials:
-
Bare and this compound modified gold electrodes
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Electrolyte solution containing a redox probe (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl)
Procedure:
-
Record the CV of the bare gold electrode in the redox probe solution. A well-defined pair of redox peaks should be observed.
-
Record the CV of the this compound modified gold electrode under the same conditions.
-
Expected Outcome: A significant decrease in the peak currents and an increase in the peak-to-peak separation will be observed for the modified electrode. This indicates that the SAM is acting as an insulating layer, hindering the electron transfer between the electrode and the redox probe.[3]
Protocol 4: Characterization by Electrochemical Impedance Spectroscopy (EIS)
Materials:
-
Bare and this compound modified gold electrodes
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Electrochemical cell
-
Electrolyte solution containing a redox probe (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl)
Procedure:
-
Record the EIS spectrum of the bare gold electrode in the redox probe solution at the formal potential of the redox couple. The Nyquist plot will typically show a small semicircle.
-
Record the EIS spectrum of the this compound modified gold electrode under the same conditions.
-
Expected Outcome: The Nyquist plot for the modified electrode will exhibit a significantly larger semicircle, indicating a substantial increase in the charge transfer resistance (Rct).[4][5] This confirms the formation of an insulating monolayer on the electrode surface.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the electrochemical characterization of bare and this compound modified gold electrodes. The exact values can vary depending on the specific experimental conditions.
| Electrode State | Peak Current (Ipa) in [Fe(CN)₆]³⁻/⁴⁻ | Peak-to-Peak Separation (ΔEp) | Reference |
| Bare Gold | ~60-80 µA | ~60-80 mV | [4] |
| This compound Modified Gold | ~5-15 µA | > 200 mV | [3] |
Table 1: Typical Cyclic Voltammetry Data.
| Electrode State | Charge Transfer Resistance (Rct) | Double Layer Capacitance (Cdl) | Reference |
| Bare Gold | ~0.1 - 1 kΩ | ~10-50 µF/cm² | [4] |
| This compound Modified Gold | ~10 - 500 kΩ | ~1-5 µF/cm² | [4][5] |
Table 2: Typical Electrochemical Impedance Spectroscopy Data.
Visualizations
Caption: Workflow for gold electrode modification with this compound.
Caption: Mechanism of this compound SAM formation on a gold surface.
Caption: Comparative Nyquist plots for bare and modified gold electrodes.
References
Application Notes and Protocols for 1,9-Nonanedithiol Self-Assembled Monolayers in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the electrochemical applications of 1,9-Nonanedithiol (NDT) self-assembled monolayers (SAMs). The information is tailored for professionals in research, science, and drug development, with a focus on providing clear, actionable experimental guidance and comprehensive data presentation.
Application 1: Corrosion Protection of Copper Surfaces
Introduction:
Self-assembled monolayers of alkanethiols are a well-established method for protecting metal surfaces from corrosion. This compound, a dithiol, can form a dense and well-ordered monolayer on copper surfaces, creating a barrier that inhibits the corrosive action of aggressive electrolytes. The dithiol functionality allows for strong bidentate or bridging coordination to the copper surface, potentially leading to more stable and robust protective films compared to their monothiol counterparts. This application note details the use of this compound SAMs for the corrosion protection of copper in a saline environment, a common concern in various industrial and biomedical applications.
Data Presentation:
The following table summarizes the key quantitative data from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies on bare copper and copper modified with a this compound SAM in a 0.5 M NaCl solution. The data is extracted from a study by Pathak et al. (2007).[1]
| Thiol Concentration (mM) | Self-Assembly Time (hours) | Solvent | Ecorr (V vs SCE) | icorr (A/cm²) | Rct (Ω cm²) | Inhibition Efficiency (IE %) |
| Bare Copper | - | - | -0.213 | 1.83 x 10⁻⁵ | 1.45 x 10³ | - |
| 0.1 | 2 | Toluene | -0.198 | 1.15 x 10⁻⁶ | 2.51 x 10⁴ | 93.7 |
| 1 | 2 | Toluene | -0.182 | 4.12 x 10⁻⁷ | 6.58 x 10⁴ | 97.7 |
| 10 | 2 | Toluene | -0.151 | 1.83 x 10⁻⁷ | 1.51 x 10⁵ | 99.0 |
| 20 | 2 | Toluene | -0.163 | 2.51 x 10⁻⁷ | 1.15 x 10⁵ | 98.6 |
| 10 | 0.5 | Toluene | -0.175 | 5.12 x 10⁻⁷ | 5.31 x 10⁴ | 97.2 |
| 10 | 1 | Toluene | -0.168 | 3.14 x 10⁻⁷ | 8.98 x 10⁴ | 98.3 |
| 10 | 4 | Toluene | -0.148 | 1.95 x 10⁻⁷ | 1.42 x 10⁵ | 98.9 |
| 10 | 2 | Ethanol | -0.171 | 4.89 x 10⁻⁷ | 5.82 x 10⁴ | 97.3 |
| 10 | 2 | Acetonitrile | -0.185 | 6.32 x 10⁻⁷ | 4.21 x 10⁴ | 96.5 |
Experimental Protocol: Corrosion Protection of Copper
This protocol describes the formation of a this compound SAM on a copper electrode and the subsequent electrochemical evaluation of its corrosion protection efficiency.
1. Materials and Reagents:
-
This compound (NDT) (98% purity)[1]
-
Copper specimens (e.g., copper foil or electrodes)
-
Toluene (Reagent Grade)[1]
-
Ethanol (Absolute)[1]
-
Acetonitrile (Reagent Grade)[1]
-
Nitric Acid (69%)
-
Sodium Chloride (NaCl)
-
Deionized water (18 MΩ·cm)
-
Emery paper (grades up to 1200)
-
Sonicator
2. Electrode Preparation: a. Mechanically polish the copper specimens with successively finer grades of emery paper to a mirror finish.[2] b. Degrease the polished specimens by sonicating in absolute ethanol for 5 minutes. c. Rinse thoroughly with deionized water. d. Chemically polish the specimens by dipping in 7M nitric acid for 10-30 seconds to remove the native oxide layer. e. Immediately rinse the specimens copiously with deionized water and then with absolute ethanol. f. Dry the cleaned copper specimens under a stream of dry nitrogen.
3. SAM Formation: a. Prepare a 10 mM solution of this compound in toluene.[1] Note: The optimal concentration may vary depending on the specific application and desired monolayer quality. b. Immerse the freshly cleaned and dried copper specimens in the NDT solution. c. Allow the self-assembly to proceed for 2 hours at room temperature.[1] d. After the immersion period, remove the specimens from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules. e. Dry the SAM-modified copper specimens under a stream of dry nitrogen.
4. Electrochemical Measurements: a. Perform all electrochemical measurements in a standard three-electrode cell containing 0.5 M NaCl solution as the corrosive electrolyte.[1] Use a platinum wire as the counter electrode and a Saturated Calomel Electrode (SCE) as the reference electrode. b. Potentiodynamic Polarization: i. Allow the working electrode (bare or SAM-modified copper) to stabilize in the electrolyte for 30 minutes to reach a steady open-circuit potential (OCP). ii. Record the potentiodynamic polarization curve by scanning the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.[3] iii. Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic branches of the polarization curve. c. Electrochemical Impedance Spectroscopy (EIS): i. Perform EIS measurements at the OCP. ii. Apply a sinusoidal AC perturbation of 10 mV amplitude over a frequency range of 100 kHz to 10 mHz.[3] iii. Fit the obtained Nyquist plots to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
Mandatory Visualization:
References
Application Notes & Protocols for Biosensor Creation with 1,9-Nonanedithiol Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of biosensor surfaces using 1,9-Nonanedithiol. This dithiol linker is particularly useful for creating robust, thiol-terminated self-assembled monolayers (SAMs) on gold surfaces, which can then be used for the covalent immobilization of a wide range of biorecognition molecules. The protocols detailed below cover the preparation of gold substrates, the formation of the this compound SAM, and the subsequent immobilization of proteins and DNA for the development of high-performance biosensors.
I. Application Notes
Overview of this compound in Biosensor Development
This compound (HS-(CH₂)₉-SH) is a versatile chemical linker used in the fabrication of biosensors.[1][2] Its two terminal thiol groups allow for the formation of a self-assembled monolayer (SAM) on gold surfaces with one thiol group, while the other remains available for the subsequent attachment of biomolecules or nanoparticles.[3] This bifunctionality is advantageous for creating well-ordered and stable biosensor interfaces.
The use of this compound offers several benefits:
-
Formation of Thiol-Terminated Surfaces: By binding one of its thiol groups to a gold substrate, a surface rich in free thiol groups is created. These groups are reactive and can be used for the covalent immobilization of biomolecules.
-
Layer-by-Layer Assembly: The terminal thiol groups can be used to anchor gold nanoparticles, creating a multi-layered structure that enhances the sensor's surface area and can improve its sensitivity.
-
Controlled Immobilization: The use of a dithiol linker allows for more controlled orientation and spacing of immobilized biomolecules compared to direct adsorption on the gold surface.
Applications in Biosensing
This compound functionalization is applicable to a variety of biosensor platforms, including:
-
Electrochemical Biosensors: These sensors measure changes in electrical properties (e.g., current, impedance) upon the binding of the target analyte to the immobilized bioreceptor.[4][5]
-
Optical Biosensors: Techniques like Surface Plasmon Resonance (SPR) can be used to detect binding events on the functionalized surface in real-time without the need for labels.
-
Piezoelectric Biosensors: These sensors measure changes in mass on the sensor surface, which can be correlated to the concentration of the target analyte.
Specific applications include:
-
Immunoassays: Immobilization of antibodies for the detection of specific antigens.
-
Enzyme-Based Biosensors: Covalent attachment of enzymes for the detection of their substrates.
-
DNA Biosensors: Immobilization of single-stranded DNA probes for the detection of complementary DNA or RNA sequences.
-
Heavy Metal Detection: The thiol groups on the surface can directly bind to certain heavy metal ions, or be used to immobilize specific DNAzymes or proteins that are sensitive to heavy metals.[6][7][8][9][10]
Characterization of this compound SAMs
The quality of the this compound SAM is critical for the performance of the biosensor. Several surface-sensitive techniques can be used for characterization:
-
Contact Angle Goniometry: Measures the hydrophobicity/hydrophilicity of the surface, which changes upon SAM formation and subsequent functionalization.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, including the presence of sulfur from the thiol groups.[11]
-
Atomic Force Microscopy (AFM): Provides topographical images of the surface, revealing the morphology and organization of the SAM.[3][11]
-
Ellipsometry: Measures the thickness of the SAM, which can be used to assess its packing density and orientation.[11]
-
Electrochemical Impedance Spectroscopy (EIS): An electrochemical technique that can probe the dielectric properties and integrity of the monolayer.[4][5]
II. Quantitative Data Summary
The following table summarizes representative performance characteristics of biosensors utilizing alkanethiol-based SAMs for functionalization. While specific data for this compound is not exhaustively available in a single source, these values provide a benchmark for expected performance.
| Biosensor Type | Analyte | Bioreceptor | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Electrochemical | Lead (Pb²⁺) | DNAzyme | Non-Faradaic EIS | 1 pM - 100 nM | 0.5 pM | [10] |
| Electrochemical | Chromium (Cr³⁺) | DNAzyme | Non-Faradaic EIS | 10 pM - 1 µM | 5 pM | [10] |
| Electrochemical | Phenolic Compounds | Tyrosinase | Amperometry | 0.5 - 120 µM | 0.1 µM | [12] |
| Optical (SPR) | Prostate-Specific Antigen (PSA) | Anti-PSA Antibody | SPR | 1 - 100 ng/mL | 0.5 ng/mL | [13] |
| Optical (SPR) | Salmonella typhimurium | Anti-Salmonella Antibody | SPR | 10³ - 10⁷ cells/mL | 5x10⁶ cells/mL | [13] |
| Electrochemical | DNA | ssDNA Probe | Electrochemical Impedance Spectroscopy | 1 fM - 1 nM | 1 fM | [14] |
III. Experimental Protocols
Protocol for Formation of this compound SAM on Gold Substrate
This protocol describes the steps for creating a self-assembled monolayer of this compound on a gold surface.
Materials:
-
Gold-coated substrate (e.g., gold-coated glass slide or electrode)
-
This compound
-
Absolute Ethanol (200 proof)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Cleaning solution (e.g., Piranha solution - EXTREME CAUTION REQUIRED )
-
Glassware (beakers, petri dishes)
-
Tweezers
Procedure:
-
Substrate Cleaning (Choose one method):
-
Method A: Piranha Solution (for robust cleaning, use with extreme caution in a fume hood with appropriate PPE):
-
Prepare Piranha solution by slowly adding 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid.
-
Immerse the gold substrate in the Piranha solution for 5-10 minutes.
-
Carefully remove the substrate and rinse thoroughly with DI water, followed by absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Method B: RCA SC-1 Clean:
-
Prepare RCA SC-1 solution (5:1:1 mixture of DI water, 27% ammonium hydroxide, and 30% hydrogen peroxide).
-
Heat the solution to 75-80 °C.
-
Immerse the gold substrate in the heated solution for 10-15 minutes.
-
Rinse thoroughly with DI water, then absolute ethanol, and dry with nitrogen.
-
-
Method C: UV/Ozone Cleaning:
-
Place the gold substrate in a UV/Ozone cleaner for 15-20 minutes.
-
Rinse with absolute ethanol and dry with nitrogen.
-
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 1.92 mg of this compound in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immediately after cleaning and drying, immerse the gold substrate into the this compound solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent evaporation and contamination. For better monolayer packing, longer incubation times can be used.
-
-
Post-Formation Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the functionalized substrates in a clean, dry environment, preferably under a nitrogen atmosphere in a desiccator. Use within a short period for best results.
-
Protocol for Protein Immobilization on this compound Functionalized Surface
This protocol describes the covalent immobilization of a protein (e.g., an antibody) onto the thiol-terminated surface created in the previous protocol using a heterobifunctional crosslinker.
Materials:
-
This compound functionalized gold substrate
-
Protein to be immobilized (e.g., antibody) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Heterobifunctional crosslinker (e.g., Sulfo-SMCC)
-
Activation buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Blocking solution (e.g., 1% Bovine Serum Albumin - BSA in PBS)
Procedure:
-
Activation of the Thiol-Terminated Surface:
-
Prepare a solution of the heterobifunctional crosslinker (e.g., 1 mM Sulfo-SMCC) in the activation buffer.
-
Immerse the this compound functionalized substrate in the crosslinker solution for 1 hour at room temperature. This will react the maleimide group of the crosslinker with the surface thiol groups, leaving an NHS-ester group exposed.
-
Rinse the substrate with the activation buffer and then with DI water. Dry with nitrogen.
-
-
Protein Immobilization:
-
Prepare a solution of the protein to be immobilized (e.g., 0.1 mg/mL antibody) in PBS (pH 7.4).
-
Apply the protein solution to the activated surface and incubate for 2-4 hours at room temperature or overnight at 4°C in a humid chamber. The primary amine groups on the protein will react with the NHS-ester groups on the surface.
-
-
Quenching and Blocking:
-
Rinse the substrate with PBS to remove unbound protein.
-
Immerse the substrate in the quenching solution for 30 minutes to deactivate any remaining NHS-ester groups.
-
Rinse with PBS.
-
Immerse the substrate in the blocking solution for 1 hour to block any remaining non-specific binding sites on the surface.
-
Rinse with PBS and DI water, then dry with nitrogen.
-
-
Storage:
-
Store the protein-functionalized substrate at 4°C in a humidified container until use.
-
IV. Mandatory Visualizations
Caption: Experimental workflow for this compound SAM formation on a gold substrate.
Caption: Workflow for protein immobilization on a this compound functionalized surface.
Caption: Generalized signaling pathway for a biosensor functionalized with this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C9H20S2 | CID 248488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Electrochemical impedance spectroscopy of carboxylic-acid terminal alkanethiol self assembled monolayers on GaAs substrates | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. Biosensor for detection of heavy metals | Research | University of Waterloo [uwaterloo.ca]
- 7. A sensitive whole-cell biosensor for the simultaneous detection of a broad-spectrum of toxic heavy metal ions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Application of Bionanosensors for the Analysis of Heavy Metals in Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Faradaic Impedimetric Detection of Heavy Metal Ions via a Hybrid Nanoparticle-DNAzyme Biosensor [mdpi.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,9-Nonanedithiol in Chemiresistive Sensor Fabrication
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,9-nonanedithiol in the fabrication of chemiresistive sensors. These sensors, based on gold nanoparticle (GNP) films cross-linked with this compound, exhibit significant potential for the detection of various volatile organic compounds (VOCs).
Introduction
Chemiresistive sensors operate by detecting changes in electrical resistance upon exposure to chemical analytes. The use of gold nanoparticles functionalized with organic ligands offers a versatile platform for creating sensitive and selective sensing materials. This compound, a dithiol molecule, serves as an effective cross-linking agent, creating a robust network of GNPs. The interaction of VOCs with the organic linker molecules causes swelling or changes in the dielectric environment of the nanoparticle film, leading to a measurable change in resistance. This technology is particularly promising for applications in environmental monitoring, medical diagnostics, and quality control.
Sensing Mechanism
The sensing mechanism of this compound-linked GNP chemiresistors is primarily based on two phenomena:
-
Swelling-induced changes in interparticle distance: When the sensor is exposed to VOCs, the analyte molecules are absorbed by the organic this compound matrix. This absorption causes the film to swell, increasing the distance between adjacent gold nanoparticles. As the charge transport in these materials is dominated by electron tunneling between nanoparticles, a small increase in the interparticle distance leads to a significant increase in the film's resistance.
-
Changes in the dielectric constant: The adsorption of analyte molecules into the sensing layer can also alter the dielectric constant of the medium between the nanoparticles, which in turn affects the tunneling barrier and contributes to the change in resistance.
The response of these sensors is typically reversible, with the resistance returning to the baseline upon removal of the analyte. The response isotherms often follow a first-order Langmuir model, indicating a predictable and quantifiable relationship between analyte concentration and sensor response.[1][2]
Experimental Protocols
The following protocols describe the fabrication of chemiresistive sensors using a layer-by-layer (LbL) assembly method, which is a common and effective technique for creating well-ordered nanoparticle films. Two primary LbL methods are presented: inkjet printing and spin-coating.
Materials and Reagents
-
Gold Nanoparticles (GNPs): Dodecylamine-stabilized gold nanoparticles (e.g., ~7.3 nm core diameter).
-
Cross-linking Agent: this compound (9DT).
-
Solvents: High-purity toluene, acetone, and isopropanol.
-
Substrates: Polyimide (PI) foil for flexible sensors or glass substrates with pre-patterned interdigitated electrodes (IDEs).
-
Adhesion Layer (for glass substrates): 3-aminopropyldimethylethoxysilane.
Protocol 1: Layer-by-Layer Inkjet Printing
This method allows for the precise deposition of materials and is suitable for the fabrication of sensor arrays on flexible substrates.[1][2][3]
3.2.1. Ink Preparation:
-
GNP Ink: Prepare a solution of dodecylamine-stabilized GNPs in a suitable solvent like toluene. The concentration should be optimized for the specific inkjet printer, typically in the range of 1-5 mg/mL.
-
Cross-linker Ink: Prepare a solution of this compound in a compatible solvent such as isopropanol or toluene. A typical concentration is in the range of 1-10 mM.
3.2.2. Sensor Fabrication Workflow:
-
Substrate Preparation: If using flexible PI foil, print interdigitated silver paste electrodes using a dispenser printer. Clean the substrate thoroughly.
-
Layer-by-Layer Printing:
-
Inkjet-print a layer of the GNP ink onto the electrode area.
-
Allow the solvent to evaporate completely.
-
Inkjet-print a layer of the this compound ink on top of the GNP layer.
-
Allow for the self-assembly and reaction to occur, followed by solvent evaporation.
-
Repeat this alternating deposition of GNP and 9DT inks for a desired number of cycles (typically 3-5 cycles) to build up the sensing film. To ensure a homogeneous coating, it is recommended to rotate the printing direction by 90° after each completed layer.[1]
-
-
Post-Deposition Treatment: After the final layer, immerse the sensor in the this compound solution overnight to ensure complete cross-linking.[4]
-
Final rinsing and drying: Rinse the sensor with a suitable solvent (e.g., acetone) to remove any unbound molecules and dry it under a stream of inert gas (e.g., nitrogen).
Protocol 2: Layer-by-Layer Spin-Coating
This method is well-suited for creating uniform films on rigid substrates like glass.[4]
3.3.1. Solution Preparation:
-
GNP Solution: Prepare a solution of dodecylamine-stabilized GNPs in toluene (e.g., 1-5 mg/mL).
-
Cross-linker Solution: Prepare a solution of this compound in acetone or isopropanol (e.g., 1-10 mM).
3.3.2. Sensor Fabrication Workflow:
-
Substrate Preparation: Clean the glass substrate with interdigitated electrodes using a piranha solution (use with extreme caution) or oxygen plasma, followed by rinsing with deionized water and drying. To promote adhesion, functionalize the surface by treating it with an amino silane.[4]
-
Layer-by-Layer Deposition:
-
Apply a few drops of the this compound solution to the rotating substrate to form an initial adhesion layer.
-
Spin-coat a layer of the GNP solution onto the substrate.
-
Spin-coat a layer of the this compound solution on top of the GNP layer.
-
Repeat the alternating spin-coating of GNP and 9DT solutions for 4-5 cycles.[4]
-
-
Overnight Incubation: After the final layer, immerse the substrate in the this compound solution overnight to complete the cross-linking process.[4]
-
Final rinsing and cutting: Wash the substrate with acetone and cut it into individual sensor chips.[4]
-
Electrode Deposition (if not pre-patterned): Deposit electrodes (e.g., gold) onto the GNP film via physical vapor deposition using a shadow mask.[4]
Data Presentation: Sensor Performance
The performance of chemiresistive sensors based on this compound cross-linked gold nanoparticles is summarized in the table below. The data is compiled from studies investigating the response to various volatile organic compounds.
| Analyte | Concentration Range (ppm) | Sensitivity | Response Time | Recovery Time | Remarks |
| n-Octane | 25 - 2000 | - | Short | Short | Fully reversible response.[1][2] |
| Toluene | 25 - 2000 | Up to 4.5 x 10⁻⁵ ppm⁻¹ | Short | Short | Fully reversible response.[1][2] |
| 4-Methyl-2-pentanone | 25 - 2000 | - | Short | Short | Fully reversible response.[1][2] |
| 1-Butanol | 25 - 2000 | - | Short | Short | Fully reversible response.[1][2] |
| 1-Propanol | 25 - 2000 | - | Short | Short | Fully reversible response.[1][2] |
| Ethanol | 25 - 2000 | - | Short | Short | Fully reversible response.[1][2] |
| Water | 25 - 2000 | - | Short | Short | Fully reversible response.[1][2] |
Note: Specific quantitative values for sensitivity, response time, and recovery time for all analytes are not consistently reported in the literature for sensors using exclusively this compound. The provided sensitivity for toluene represents an upper value that may be from a system with mixed thiols. "Short" response and recovery times are qualitatively described in the source material.
Visualizations
Signaling Pathway and Sensing Mechanism
References
Application Notes and Protocols: The Role of 1,9-Nonanedithiol in Directed Self-Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Nonanedithiol is a versatile linear alkanedithiol molecule, with the chemical formula HS(CH₂)₉SH, that plays a crucial role as a molecular linker in the field of nanotechnology.[1][2][3][4][5] Its two terminal thiol (-SH) groups exhibit a strong affinity for noble metal surfaces, particularly gold, enabling the formation of stable self-assembled monolayers (SAMs).[1][2] This property makes this compound an ideal candidate for directed self-assembly processes, where it can be used to bridge nanoparticles, functionalize surfaces for molecular electronics, and create platforms for biosensing and drug delivery applications.
These application notes provide an overview of the properties of this compound, detailed protocols for its use in forming self-assembled monolayers and directing the assembly of nanoparticles, and explore its applications in various research and development areas.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and designing experiments involving this compound.
| Property | Value | References |
| Chemical Formula | C₉H₂₀S₂ | [1][2][5] |
| Molecular Weight | 192.39 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 0.952 g/mL at 25 °C | [3][4] |
| Boiling Point | 284 °C | [3][4] |
| Refractive Index | n20/D 1.4999 | [3][4] |
| Synonyms | 1,9-Dimercaptononane | [1][2] |
Directed Self-Assembly Using this compound
This compound is instrumental in constructing organized nanoscale architectures through a bottom-up approach. The thiol groups at either end of the nonane chain can anchor to metal surfaces, allowing for the precise positioning and linking of nanoscale components.
Self-Assembled Monolayers (SAMs) on Gold Surfaces
The formation of a this compound SAM on a gold substrate is a foundational technique for many applications. One thiol group binds to the gold surface, leaving the other thiol group exposed, which can then be used for further functionalization or to link nanoparticles.
Experimental Workflow: Formation of a this compound SAM on a Gold Substrate
Figure 1: Experimental workflow for the formation and characterization of a this compound SAM.
Quantitative Data on Alkanethiol SAMs
While specific quantitative data for this compound SAMs is not extensively available in a comparative format, the following table provides typical values for similar long-chain alkanethiol SAMs on gold, which can serve as a reference. The thickness of a this compound monolayer is expected to be in a similar range, influenced by the tilt angle of the alkyl chain.
| Parameter | Typical Value for Long-Chain Alkanethiol SAMs | Technique |
| Monolayer Thickness | 1 - 2 nm | Ellipsometry, AFM[1][6] |
| Water Contact Angle | 105° - 115° (for -CH₃ termination) | Contact Angle Goniometry[7] |
| Advancing Contact Angle (Hexadecane) | ~47° | Contact Angle Goniometry |
| Molecular Tilt Angle | ~30° from surface normal | FTIR, NEXAFS |
Note: The properties of a this compound SAM will be influenced by the orientation of the terminal thiol group. If both thiols bind to the surface, a looped structure may form, leading to a thinner and more disordered monolayer.
Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer on a Gold Surface
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a chromium or titanium adhesion layer followed by a gold layer)
-
This compound (≥95% purity)
-
200-proof ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Clean glass vials with caps
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Carefully remove the substrate and rinse thoroughly with copious amounts of DI water.
-
Rinse the substrate with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in 200-proof ethanol in a clean glass vial. For example, add the appropriate amount of this compound to 10 mL of ethanol.
-
-
Self-Assembly:
-
Immediately immerse the cleaned, dry gold substrate into the 1 mM this compound solution.
-
Seal the vial to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature.
-
-
Post-Assembly Rinsing:
-
Remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Characterization:
-
The quality of the SAM can be assessed using techniques such as contact angle goniometry, ellipsometry, Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS).
-
Protocol 2: Directed Self-Assembly of Gold Nanoparticles using this compound as a Linker
This protocol describes the formation of a network of gold nanoparticles linked by this compound.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (e.g., 10-20 nm diameter)
-
This compound
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Clean glass vials
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation of Thiol-Functionalized AuNPs:
-
To 1 mL of the AuNP solution, add 10 µL of a 1 mM solution of this compound in ethanol.
-
Gently mix the solution and allow it to react for at least 4 hours at room temperature to allow the thiol to displace the citrate cap on the AuNPs.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the solution to pellet the AuNPs. The speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant.
-
Resuspend the AuNP pellet in ethanol to wash away excess thiol.
-
Repeat the centrifugation and washing steps two more times.
-
Finally, resuspend the purified thiol-functionalized AuNPs in a small volume of ethanol.
-
-
Nanoparticle Assembly:
-
The assembly of nanoparticles can be induced by carefully controlling the solvent conditions or by introducing a second batch of nanoparticles.
-
For solvent-induced assembly, slowly add a poor solvent (e.g., hexane) to the ethanolic solution of functionalized AuNPs until turbidity is observed.
-
Alternatively, mix the thiol-functionalized AuNPs with a fresh solution of citrate-capped AuNPs. The exposed thiol groups on the functionalized nanoparticles will bind to the surface of the fresh nanoparticles, leading to aggregation.
-
-
Characterization:
-
The assembly of nanoparticles can be monitored by UV-Vis spectroscopy, where a red-shift and broadening of the surface plasmon resonance peak indicates aggregation.
-
Transmission Electron Microscopy (TEM) can be used to visualize the resulting nanoparticle networks.
-
Applications
Molecular Electronics
This compound can be used to form molecular junctions, where a single or a few molecules bridge two electrodes. The electrical conductance of such junctions provides insight into charge transport at the molecular level.[8]
Logical Relationship: Formation of a this compound Molecular Junction
Figure 2: Logical workflow for the formation and measurement of a this compound molecular junction.
Biosensing
Surfaces functionalized with this compound SAMs can serve as platforms for biosensors. The exposed thiol groups can be used to immobilize biomolecules such as enzymes or antibodies. For example, in a glucose sensor, glucose oxidase can be attached to the SAM. The enzymatic reaction with glucose produces a detectable signal.
Signaling Pathway: this compound in a Glucose Biosensor
Figure 3: Signaling pathway of a glucose biosensor utilizing a this compound SAM.
Drug Development
In drug development, this compound can be used as a linker to attach therapeutic agents to nanoparticles, such as gold nanoparticles or quantum dots, for targeted drug delivery.[9][10][11][12][13][14] The dithiol linker can provide a stable covalent attachment that can be designed to be cleavable under specific physiological conditions, allowing for controlled release of the drug at the target site. The biocompatibility of such systems is a critical consideration and would require thorough investigation.[15][16][17]
Conclusion
This compound is a valuable molecular tool for the directed self-assembly of nanomaterials. Its ability to form stable linkages with metal surfaces provides a robust method for creating ordered structures at the nanoscale. The protocols and application examples provided here offer a starting point for researchers and professionals in leveraging the properties of this compound for advancements in molecular electronics, biosensing, and drug development. Further research into the specific properties and biocompatibility of this compound-based systems will continue to expand their utility in these and other emerging fields.
References
- 1. Unambiguous Nanoscale Characterization of Self Assembled Monolayer Coverage | Molecular Vista [molecularvista.com]
- 2. youtube.com [youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1,9-ノナンジチオール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C9H20S2 | CID 248488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. "Applying AFM-based nanofabrication for measuring the thickness of nano" by Algernon T. Kelley, Johnpeter N. Ngunjiri et al. [repository.lsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Conductance of alkanedithiol single-molecule junctions: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frederiksen.dipc.org [frederiksen.dipc.org]
- 10. Nanoparticle-Mediated Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. Frontiers Publishing Partnerships | Insights into targeting nanomaterials for drug delivery [frontierspartnerships.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
1,9-Nonanedithiol as a surface coating for corrosion inhibition
Application Notes: 1,9-Nonanedithiol for Corrosion Inhibition
Introduction
Corrosion of metallic surfaces is a pervasive issue leading to significant economic losses and structural failures. The formation of protective organic films on metal surfaces is a highly effective strategy for corrosion mitigation. Self-assembled monolayers (SAMs) offer a powerful approach to creating dense, well-ordered, and thin protective coatings. This compound (HS(CH2)9SH) is a linear alkanedithiol that has demonstrated significant promise in forming robust SAMs for corrosion inhibition.[1][2] Its two terminal thiol (-SH) groups allow for strong chemisorption onto various metal surfaces, such as copper and gold, creating a densely packed hydrophobic barrier that impedes the ingress of corrosive agents.[1][3]
These application notes provide an overview of the properties of this compound, its mechanism of action, and detailed protocols for its application and evaluation as a corrosion inhibitor.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, storage, and solution preparation.
| Property | Value | References |
| CAS Number | 3489-28-9 | [2] |
| Molecular Formula | C₉H₂₀S₂ | [2] |
| Molecular Weight | 192.39 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Density | 0.952 g/mL at 25 °C | [4][6] |
| Boiling Point | 284 °C | [4][6] |
| Flash Point | 102 °C (215.6 °F) | [4][7] |
| Solubility | Insoluble in water; miscible in oils and alcohol | [7][8] |
Mechanism of Corrosion Inhibition
This compound forms a self-assembled monolayer on the metal surface. The primary mechanism of inhibition is the formation of a physical barrier. The thiol groups at one end of the molecule form strong covalent or coordinate bonds (M-S) with the metal substrate. The long alkyl chains (-(CH₂)₉-) then orient themselves, driven by van der Waals interactions, to form a dense, quasi-crystalline film. This organized layer acts as a hydrophobic barrier, preventing water, oxygen, and other corrosive ions from reaching the metal surface. The second thiol group can potentially form intermolecular disulfide bonds or bind to adjacent metal sites, further enhancing the stability and density of the film.
References
- 1. Corrosion studies of organicdithiol/monothiol derived self assembled monolayer on copper substrate towards corrosion protection in 0.5 M NaCl - IR@CECRI [cecri.csircentral.net]
- 2. scbt.com [scbt.com]
- 3. lbmd.seu.edu.cn [lbmd.seu.edu.cn]
- 4. 1,9-ノナンジチオール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 3489-28-9 [chemicalbook.com]
- 6. This compound | CAS 3489-28-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 1,9-nonane dithiol, 3489-28-9 [thegoodscentscompany.com]
- 8. This compound | C9H20S2 | CID 248488 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1,9-Nonanedithiol Self-Assembled Monolayers (SAMs) in Biological Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-Nonanedithiol (NDT) Self-Assembled Monolayers (SAMs) in biological environments.
Troubleshooting Guide
This guide addresses common issues encountered during the formation and use of this compound SAMs in biological experiments.
| Issue | Potential Cause | Recommended Solution |
| Poor SAM Quality / Incomplete Monolayer Formation | Contaminated gold substrate | Thoroughly clean the gold substrate prior to SAM formation. A common and effective method is using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. |
| Impure this compound | Use high-purity (≥95%) this compound. | |
| Contaminated solvent | Use anhydrous, high-purity ethanol (200 proof) for preparing the thiol solution. | |
| Oxygen exposure during self-assembly | Deoxygenate the thiol solution by bubbling with an inert gas (e.g., nitrogen or argon) before and during the immersion of the gold substrate. Seal the reaction vessel to minimize headspace and exposure to air. | |
| Formation of Looped Dithiol Structures Instead of Upright Monolayers | Both thiol groups of this compound bind to the gold surface. | Employ a protection/deprotection strategy for one of the thiol groups. For instance, one thiol can be protected as a thioester, which can be cleaved after SAM formation to expose the free thiol group.[1] Alternatively, an exchange reaction can be performed by first forming a SAM of a single-thiol alkane and then immersing it in a solution of this compound. The steric hindrance from the existing monolayer can favor the insertion of the dithiol in an upright orientation.[1] |
| Rapid Degradation of SAMs in Biological Media | Oxidation of the gold-thiolate bond | Minimize exposure to ambient air and light.[2] Store prepared SAMs under an inert atmosphere (e.g., nitrogen or argon) when not in use. |
| Desorption of thiol molecules | The presence of salts, changes in pH, and elevated temperatures can accelerate desorption.[3] Whenever possible, use freshly prepared SAMs for critical experiments. For storage in aqueous solutions, use low salt buffers at a neutral or slightly acidic pH and store at low temperatures (e.g., 4°C). | |
| Displacement by other thiols in the media | Complex biological media like cell culture medium may contain thiol-containing molecules (e.g., cysteine) that can compete for binding sites on the gold surface. Consider using serum-free media or media with defined components if this is a concern. | |
| Inconsistent Results in Biosensing Experiments | Non-specific protein adsorption | While alkanethiol SAMs can reduce non-specific protein adsorption compared to bare gold, some proteins may still adhere. The quality and density of the SAM are crucial for minimizing this effect. |
| Electrochemical instability | The applied potential in electrochemical experiments can affect SAM stability. It is important to operate within the stable electrochemical window for the specific thiol and electrolyte system.[4] |
Frequently Asked Questions (FAQs)
1. What is the expected stability of this compound SAMs in common biological buffers like PBS?
The stability of alkanethiol SAMs in Phosphate-Buffered Saline (PBS) is limited. Studies on similar long-chain alkanethiols have shown significant degradation and desorption after several days to weeks of immersion.[3][5] For this compound, you can expect a similar trend, with a gradual loss of monolayer integrity over time. For experiments requiring long-term stability, frequent characterization of the SAM is recommended.
2. How does the presence of serum in cell culture media affect the stability of this compound SAMs?
Serum contains a complex mixture of proteins, lipids, and other molecules that can interact with and destabilize the SAM. Studies on other alkanethiol SAMs have shown that immersion in calf serum leads to a more rapid degradation compared to PBS, with significant desorption of the thiol molecules.[3] This is likely due to a combination of enzymatic activity, competitive binding of other molecules, and physical disruption by adsorbing proteins.
3. What is the primary mechanism of degradation for this compound SAMs in biological media?
The primary degradation mechanisms are oxidation of the sulfur headgroup and desorption of the entire molecule from the gold surface. Oxidation can be initiated by dissolved oxygen and other reactive species in the media, leading to the formation of sulfinates and sulfonates, which weakens the bond to the gold surface.[5] Desorption is an equilibrium process that can be accelerated by factors such as temperature, pH, and the presence of competing molecules in the biological medium.
4. How can I confirm the formation and quality of my this compound SAM?
Several surface-sensitive techniques can be used to characterize your SAM:
-
Contact Angle Goniometry: A simple and quick method to assess the hydrophobicity of the surface. A well-formed alkanethiol SAM on gold should exhibit a water contact angle of approximately 110°.
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental and chemical state information. You can confirm the presence of sulfur and carbon and analyze the S 2p spectrum to distinguish between bound thiolates and oxidized sulfur species.
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique to probe the integrity and defectiveness of the monolayer by measuring its capacitance and resistance to charge transfer.[6][7][8][9]
5. Is there a difference in stability between short-chain and long-chain dithiol SAMs in biological media?
Generally, longer alkyl chains lead to more stable SAMs due to increased van der Waals interactions between the chains, resulting in a more densely packed and ordered monolayer.[6] This increased order can provide a better barrier against the ingress of ions and reactive species from the biological medium, thus slowing down degradation. Therefore, a this compound SAM is expected to be more stable than a shorter-chain dithiol SAM under similar conditions.
Quantitative Data on SAM Stability
| SAM System | Biological Medium | Time | Observation | Analytical Technique |
| Undecanethiol | Phosphate-Buffered Saline (PBS) | 21 days | Significant loss of SAM integrity. | Contact Angle, Cyclic Voltammetry |
| Undecanethiol | Calf Serum | < 21 days | More rapid degradation compared to PBS, with desorption of thiol molecules. | X-ray Photoelectron Spectroscopy (XPS) |
| 11-mercaptoundecanoic acid | Phosphate-Buffered Saline (PBS) | 21 days | Tendency to desorb from the metal surface. | X-ray Photoelectron Spectroscopy (XPS) |
| DNA-modified alkanethiol | Buffer | > 2 days | Significant monolayer loss after several days. | Electrochemical measurements |
Experimental Protocols
Protocol for Forming an Upright this compound SAM on Gold
This protocol is adapted from general procedures for alkanethiol SAM formation and includes steps to favor an upright orientation of the dithiol molecules.[8]
Materials:
-
Gold-coated substrate
-
This compound (high purity, ≥95%)
-
Anhydrous ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Inert gas (Nitrogen or Argon)
-
Clean glass vials with sealable caps
Procedure:
-
Substrate Cleaning:
-
Place the gold substrate in a clean glass container.
-
In a fume hood, carefully add fresh piranha solution to immerse the substrate.
-
Allow the substrate to clean for 10-15 minutes.
-
Carefully decant the piranha solution into a designated waste container.
-
Rinse the substrate thoroughly with copious amounts of deionized water, followed by a final rinse with ethanol.
-
Dry the substrate under a gentle stream of inert gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.
-
-
Self-Assembly (Upright Orientation Strategy - Exchange Reaction):
-
First, form a well-ordered SAM of a standard alkanethiol (e.g., 1-dodecanethiol) by immersing the clean gold substrate in a 1 mM ethanolic solution of the alkanethiol for 24 hours under an inert atmosphere.
-
Rinse the alkanethiol-coated substrate with ethanol and dry with inert gas.
-
Immerse the alkanethiol-coated substrate into the deoxygenated this compound solution.
-
Seal the vial and allow the exchange reaction to proceed for 24-48 hours under an inert atmosphere. The steric hindrance of the pre-existing monolayer will favor the insertion of this compound in an upright conformation.[1]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of inert gas.
-
-
Storage:
-
For short-term storage, keep the SAM-coated substrate in a desiccator under vacuum or inert atmosphere.
-
For longer-term storage, store in a sealed container backfilled with inert gas at a low temperature (4°C).
-
Visualizations
Caption: Workflow for forming upright this compound SAMs.
Caption: Degradation pathways of NDT SAMs in biological media.
References
- 1. agilent.com [agilent.com]
- 2. Improving the Stability and Sensing of Electrochemical Biosensors by Employing Trithiol-Anchoring Groups in a Six-carbon Self-assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. PPT - Molecular Self-assembled Monolayers on Au{111} surface PowerPoint Presentation - ID:235291 [slideserve.com]
Technical Support Center: Thermal Stability of 1,9-Nonanedithiol Monolayers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the thermal stability of 1,9-Nonanedithiol (NDT) self-assembled monolayers (SAMs) on gold surfaces.
Frequently Asked Questions (FAQs)
Q1: What is a this compound (NDT) self-assembled monolayer (SAM)?
A1: A this compound SAM is a highly organized, single layer of NDT molecules that spontaneously forms on a gold surface. The two thiol (-SH) groups at either end of the nine-carbon chain can form strong bonds with the gold substrate. This can result in molecules standing up with one free thiol group, or lying down, or forming bridges and loops on the surface.
Q2: Why is the thermal stability of NDT SAMs important?
A2: The thermal stability of NDT SAMs is crucial for applications that involve temperature fluctuations, such as in biosensors, molecular electronics, and drug delivery systems. Understanding the temperature at which the monolayer desorbs or degrades is essential for determining the operational range and reliability of devices based on these functionalized surfaces.
Q3: What factors influence the thermal stability of NDT SAMs?
A3: Several factors can impact the thermal stability of NDT SAMs, including:
-
Binding Configuration: Dithiols like NDT can bind to the gold surface with one or both thiol groups. Bidentate binding (chelation), where both thiols bind to the surface, generally leads to higher thermal stability compared to monodentate binding.
-
Monolayer Quality: A well-ordered, densely packed monolayer will exhibit higher thermal stability due to stronger intermolecular van der Waals forces.
-
Substrate Preparation: The cleanliness and crystallographic orientation of the gold substrate are critical. A clean, smooth Au(111) surface promotes the formation of highly ordered SAMs.
-
Heating Environment: The stability can differ in ultra-high vacuum (UHV), in solution, or in air.
Q4: How does the thermal stability of a dithiol monolayer like NDT compare to a monothiol monolayer?
A4: Generally, dithiol monolayers exhibit enhanced thermal stability compared to their monothiol counterparts of similar chain length. This increased stability is attributed to the "chelate effect," where the two sulfur-gold bonds provide a stronger anchor to the surface.
Quantitative Data Summary
| Compound | Substrate | Desorption Temperature (K) | Desorption Product(s) | Analytical Technique |
| Hexanethiol (C6) | Au(111) | ~373 K | Molecular desorption | X-ray Photoelectron Spectroscopy (XPS) |
| Undecanethiol (UDT) | Au(111) | ~400 K | Disulfides (from standing molecules) | Thermal Desorption Spectroscopy (TDS) |
| Undecanethiol (UDT) | Au(111) | ~500 K | Intact molecules (from lying molecules) | Thermal Desorption Spectroscopy (TDS) |
| 2-Pentadecylpropane-1,3-dithiol | Gold | Enhanced stability over n-heptadecanethiol | - | Ellipsometry, PM-IRRAS |
| Amide-containing Alkanethiols | Au(111) | Higher than corresponding alkanethiols | - | Scanning Tunneling Microscopy (STM) |
Experimental Protocols
1. Preparation of this compound SAMs on Gold
This protocol outlines the standard procedure for forming NDT SAMs on a gold substrate.
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized (DI) water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
For optimal results, further clean the substrate using a UV-Ozone cleaner for 15-20 minutes to remove any residual organic contaminants.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the clean, dry gold substrate into the thiol solution.
-
To minimize oxidation, purge the container with an inert gas (e.g., nitrogen or argon) and seal it.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Post-Assembly Rinsing:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a stream of dry nitrogen gas.
-
2. Assessment of Thermal Stability using Thermal Desorption Spectroscopy (TDS)
-
Sample Introduction: Place the NDT SAM-coated gold substrate into the ultra-high vacuum (UHV) chamber of the TDS system.
-
Heating Ramp: Heat the sample at a linear rate (e.g., 2-10 K/s).
-
Detection: Use a mass spectrometer to detect the molecules that desorb from the surface as a function of temperature. This allows for the identification of desorption peaks corresponding to different binding states or decomposition products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Patchy Monolayer Formation | 1. Contaminated gold substrate.2. Impure this compound or solvent.3. Insufficient immersion time. | 1. Ensure rigorous substrate cleaning. Use UV-Ozone treatment for best results.2. Use high-purity reagents and solvents.3. Increase the immersion time to at least 18 hours. |
| Poor Thermal Stability (Premature Desorption) | 1. Disordered monolayer with low packing density.2. Predominantly monodentate binding of NDT.3. Surface contamination. | 1. Optimize the self-assembly conditions (time, temperature, concentration) to promote a well-ordered monolayer.2. Consider annealing the sample at a moderate temperature (e.g., 60-80 °C) in solution to encourage bidentate binding.3. Re-evaluate the substrate cleaning procedure. |
| Inconsistent or Irreproducible Results | 1. Variations in substrate quality (roughness, crystal orientation).2. Inconsistent cleaning procedures.3. Environmental factors (humidity, temperature). | 1. Use substrates from the same batch with consistent surface characteristics. Au(111) is preferred.2. Standardize the cleaning protocol and timing.3. Control the experimental environment as much as possible. |
| Difficulty Interpreting TDS Data (Multiple Desorption Peaks) | 1. Presence of physisorbed (weakly bound) molecules.2. Different binding configurations of NDT (monodentate, bidentate, loops).3. Thermal decomposition of the monolayer. | 1. Ensure thorough rinsing after SAM formation to remove physisorbed molecules.2. Correlate TDS data with other techniques like XPS to understand the chemical states of sulfur.3. Analyze the fragmentation patterns in the mass spectrometer to identify decomposition products. |
Visualizations
Caption: Experimental workflow for preparing and analyzing the thermal stability of NDT SAMs.
Technical Support Center: Purification of 1,9-Nonanedithiol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1,9-Nonanedithiol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
The two most common and effective methods for purifying this compound are vacuum distillation and column chromatography.[1] Vacuum distillation is particularly suitable for larger-scale operations, while column chromatography is widely used for laboratory-scale preparations.[1]
Q2: What is the main impurity I should be concerned about with this compound?
The primary degradation pathway for this compound is oxidative dimerization, which forms the corresponding disulfide.[1] This impurity is less volatile and more polar than the dithiol, which allows for separation by distillation or chromatography.
Q3: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 192.39 g/mol [2][3] |
| Boiling Point | 284 °C at 760 mmHg[3][4] |
| Density | 0.952 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.4999[2][3] |
| Appearance | Colorless to pale yellow liquid[5] |
| Odor | Strong, sulfurous[5] |
Q4: How can I assess the purity of this compound after purification?
Several analytical techniques can be used to determine the purity of this compound. Gas chromatography-mass spectrometry (GC-MS) is a primary method for quality control.[1] High-performance liquid chromatography (HPLC) can also be used, often after derivatization for enhanced sensitivity.[1] Simple and rapid quality checks include measuring the refractive index and density.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Vacuum Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete transfer of material. - Decomposition at high temperatures. - Leaks in the vacuum system. | - Ensure all glassware is rinsed to transfer all material. - Distill under a higher vacuum to lower the boiling point.[1] - Check all joints and tubing for leaks. Ensure proper greasing of joints. |
| Product is still impure | - Inefficient fractionation. - Bumping of the liquid into the collection flask. | - Use a fractionating column for better separation. - Ensure slow and steady heating. Use a magnetic stirrer or an ebulliator to ensure smooth boiling and prevent bumping. |
| Product is yellow | - Thermal decomposition. - Presence of oxidized impurities. | - Lower the distillation temperature by using a higher vacuum. - Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
| Difficulty maintaining vacuum | - Leaks in the apparatus. - Inefficient vacuum pump. | - Check all ground glass joints for proper sealing and apply a thin layer of vacuum grease. Inspect tubing for cracks. - Ensure the vacuum pump is in good working order and appropriate for the desired pressure. |
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Irreversible adsorption onto the silica gel. - Incomplete elution of the product. | - Deactivate the silica gel with a small amount of a polar solvent or a non-polar solvent containing a small percentage of a polar modifier. - After collecting the main fractions, flush the column with a more polar solvent to check for any remaining product. |
| Co-elution of product and disulfide impurity | - Inappropriate solvent system. | - Optimize the mobile phase. A gradient of hexane-ethyl acetate is often effective.[1] Start with a low polarity (e.g., 100% hexane) and gradually increase the proportion of ethyl acetate. |
| Product streaking on the column | - Sample overload. - Poor solubility of the sample in the mobile phase. | - Reduce the amount of sample loaded onto the column. - Dissolve the sample in the minimum amount of the initial mobile phase or a slightly more polar solvent before loading. |
| Product degradation on the column | - Acidity of the silica gel promoting oxidation. | - Use neutral or deactivated silica gel. - Run the column quickly to minimize the contact time between the compound and the stationary phase. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol describes the purification of this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Cold trap
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thermometer
-
Vacuum grease
Procedure:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground-glass joints are lightly greased.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Begin stirring and slowly evacuate the system. A pressure of 10-20 mmHg is typically sufficient to lower the boiling point and minimize thermal decomposition.[1]
-
Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at the expected boiling point at the given pressure. The boiling point of this compound is 284 °C at atmospheric pressure.[1] Under reduced pressure, the boiling point will be significantly lower.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Column Chromatography of this compound
This protocol outlines the purification of this compound by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Prepare the column by packing silica gel in hexane as a slurry.
-
Dissolve the crude this compound in a minimal amount of hexane or the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with 100% hexane, collecting fractions.
-
Monitor the elution of compounds using thin-layer chromatography (TLC).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane).
-
The this compound will elute before the more polar disulfide impurity.
-
Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Optimizing 1,9-Nonanedithiol for Self-Assembled Monolayer (SAM) Formation
Welcome to the technical support center for optimizing Self-Assembled Monolayer (SAM) formation using 1,9-Nonanedithiol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound when forming a SAM on a gold substrate?
A1: For most alkanethiols, a concentration of 1 mM in a high-purity solvent like ethanol is a standard starting point.[1] However, for dithiols like this compound, the optimal concentration can vary. Some studies on other dithiols have shown that lower concentrations, in the range of 0.01 mM to 0.1 mM, can lead to more ordered monolayers by allowing for slower, more controlled assembly and minimizing the formation of disordered multilayers.[2] It is advisable to test a range of concentrations to determine the optimal conditions for your specific application.
Q2: What are the common challenges when working with this compound and other dithiols for SAM formation?
A2: Dithiols present unique challenges compared to monothiols. Due to the presence of two thiol groups, this compound can bind to the gold surface in several configurations:
-
Standing-up: Only one thiol group binds to the surface, leaving the other available for further functionalization. This is often the desired orientation.
-
Lying-down: Both thiol groups bind to the surface, with the alkane chain parallel to the substrate.
-
Looped: Both thiol groups of the same molecule bind to the surface at different points.
Achieving a well-ordered monolayer of standing-up molecules can be challenging, as lying-down and looped configurations can introduce defects and disorder.[3] The choice of solvent and the exclusion of oxygen are critical factors in controlling the final structure of the SAM.[4][5]
Q3: How can I be sure my gold substrate is clean enough for SAM formation?
A3: Substrate cleanliness is paramount for forming high-quality SAMs. A common and effective method for cleaning gold substrates is using a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide). Following the Piranha clean, thorough rinsing with deionized water and ethanol is necessary. The substrate should then be dried under a stream of inert gas like nitrogen. It is crucial to use the SAM formation solution as soon as possible after cleaning to prevent re-contamination from the atmosphere.[6]
Q4: What is the typical immersion time for forming a this compound SAM?
A4: While initial monolayer formation is rapid, achieving a well-ordered and densely packed SAM is a slower process.[1] For alkanethiols, immersion times of 12 to 48 hours are commonly reported to allow for the annealing of defects and the formation of a more crystalline monolayer.[7] For this compound, a similar or slightly longer immersion time may be beneficial to encourage the desired standing-up orientation.
Q5: How can I characterize the quality of my this compound SAM?
A5: Several surface-sensitive techniques can be used to assess the quality of your SAM:
-
Contact Angle Goniometry: Measures the hydrophobicity of the surface. A consistent and expected contact angle can indicate a well-formed monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical state of the surface, confirming the presence of sulfur and the organic layer.
-
Atomic Force Microscopy (AFM): Can be used to visualize the surface morphology and identify defects or disordered regions.[3]
-
Ellipsometry: Measures the thickness of the monolayer.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or non-reproducible results | 1. Contaminated solvent or thiol: Impurities can disrupt the self-assembly process. 2. Inconsistent substrate cleaning: Variations in cleaning will lead to different surface energies. 3. Environmental contamination: Exposure to air or other contaminants before or during SAM formation. | 1. Use high-purity (≥95%) this compound and anhydrous ethanol. Degas the solvent before use. 2. Standardize your substrate cleaning protocol. 3. Minimize the time between cleaning and immersion. Work in a clean environment. |
| Poor surface coverage or disordered monolayer | 1. Suboptimal this compound concentration: Too low a concentration may result in incomplete coverage, while too high a concentration can lead to rapid, disordered adsorption and multilayer formation. 2. Incorrect immersion time: Insufficient time will not allow for the formation of a well-ordered monolayer. 3. Presence of oxygen: Oxygen can lead to the formation of disulfide bridges between dithiol molecules, causing defects.[4] | 1. Test a range of concentrations (e.g., 0.01 mM, 0.1 mM, 1 mM). 2. Increase the immersion time to 24-48 hours. 3. Use degassed solvents and consider performing the self-assembly under an inert atmosphere (e.g., nitrogen or argon). |
| Evidence of "lying-down" molecules | 1. Solvent effects: The choice of solvent can influence the final orientation of the dithiol molecules. 2. Chain length: Shorter chain dithiols have a higher tendency to adopt a lying-down configuration. | 1. While ethanol is common, some studies suggest that solvents like n-hexane can promote a more ordered, standing-up configuration for dithiols.[4] 2. For this compound, the longer chain length favors the standing-up phase compared to shorter dithiols.[4] |
Experimental Protocols
Protocol 1: Gold Substrate Cleaning
-
Piranha Solution Preparation: In a designated glass container inside a fume hood, carefully and slowly add one part 30% hydrogen peroxide (H₂O₂) to three parts concentrated sulfuric acid (H₂SO₄). Extreme caution is advised as this solution is highly corrosive and exothermic.
-
Substrate Immersion: Immerse the gold substrate in the freshly prepared Piranha solution for 10-15 minutes.
-
Rinsing: Carefully remove the substrate using clean tweezers and rinse thoroughly with copious amounts of deionized water.
-
Final Rinse and Drying: Rinse the substrate with absolute ethanol and dry it under a gentle stream of nitrogen gas.
-
Immediate Use: Use the cleaned substrate immediately for SAM formation to prevent re-contamination.
Protocol 2: this compound SAM Formation
-
Solution Preparation: Prepare a stock solution of this compound in absolute ethanol. From this stock, prepare solutions with the desired final concentrations (e.g., 0.01 mM, 0.1 mM, and 1 mM) in clean glass vials. It is recommended to degas the ethanol by bubbling with nitrogen for at least 15 minutes before preparing the solutions.
-
Immersion: Place the freshly cleaned gold substrate into the this compound solution. Ensure the entire surface is submerged.
-
Incubation: Seal the vial and leave it in a vibration-free and dark environment for 24 to 48 hours at room temperature. For optimal results, the vial can be backfilled with nitrogen before sealing.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
Characterization: Characterize the newly formed SAM using appropriate surface analysis techniques.
Visualizations
Caption: Workflow for this compound SAM formation.
Caption: Troubleshooting logic for poor SAM quality.
References
- 1. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Defects in 1,9-Nonanedithiol SAMs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,9-Nonanedithiol self-assembled monolayers (SAMs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common defects and issues encountered during the preparation and characterization of these important bifunctional monolayers.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects observed in this compound SAMs on gold?
A1: The most prevalent defects in this compound SAMs include:
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Pinholes and Vacancies: These are small, molecule-sized voids in the monolayer, exposing the underlying gold substrate.
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Domain Boundaries: As the SAM grows, ordered domains of molecules form. The interfaces between these domains are considered defects.
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Incomplete Monolayers: This occurs when the self-assembly process is not allowed to proceed to completion, resulting in large areas of bare substrate.
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Molecular Looping: Due to its bifunctional nature, this compound can bind to the surface with both thiol groups, forming a loop, which disrupts the formation of a densely packed, vertically oriented monolayer.
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Contamination: Adsorption of unwanted molecules from the solvent, atmosphere, or handling can lead to a disordered and non-uniform SAM.
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Oxidized Sulfur Species: Exposure to air can lead to the oxidation of the thiol groups to sulfonates or other species, which can affect the monolayer's stability and properties.[1]
Q2: How can I tell if my this compound SAM has defects?
A2: Several characterization techniques can be used to assess the quality of your SAM:
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Contact Angle Goniometry: A high water contact angle is indicative of a well-ordered, hydrophobic monolayer. In contrast, a lower-than-expected contact angle suggests a disordered or incomplete SAM.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the surface. The presence of a strong Au signal in the survey scan may indicate an incomplete monolayer or significant pinholes. High-resolution scans of the S 2p region can reveal the presence of unbound thiols or oxidized sulfur species.
-
Atomic Force Microscopy (AFM): AFM provides a topographical image of the SAM surface. Pits and depressions in the image can correspond to pinholes or domain boundaries.
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Electrochemical Impedance Spectroscopy (EIS): EIS is highly sensitive to the presence of defects. A well-formed, defect-free SAM will exhibit a large semicircle in the Nyquist plot, indicating high charge-transfer resistance. A smaller semicircle or a more linear plot suggests the presence of defects that allow for easier charge transfer to the electrode surface.[2][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formation of this compound SAMs.
Issue 1: Low Water Contact Angle
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Monolayer Formation | Increase the immersion time of the gold substrate in the this compound solution. Typical immersion times range from 12 to 48 hours to ensure a well-ordered monolayer.[4] |
| Contaminated Thiol Solution | Use high-purity this compound and solvent (e.g., ethanol).[4] Filter the solution before use. |
| Poor Substrate Quality | Use atomically flat gold substrates. Clean the substrate thoroughly before immersion using methods like piranha solution, UV/Ozone, or an RCA SC-1 wash.[5] |
| Disordered Monolayer | Annealing the SAM after formation (e.g., by heating in an inert atmosphere) can sometimes improve the molecular ordering. |
Issue 2: Evidence of Pinholes or Incomplete Coverage from AFM or EIS
Possible Causes & Solutions
| Cause | Recommended Solution |
| Sub-optimal Thiol Concentration | The concentration of the this compound solution can affect the quality of the SAM. A typical starting concentration is 1 mM in ethanol.[4] You may need to optimize this for your specific application. |
| Insufficient Immersion Time | As with a low contact angle, a short immersion time can lead to an incomplete monolayer. Ensure the substrate remains in the thiol solution for an adequate duration (12-48 hours).[4] |
| Contaminated Solvent or Glassware | Ensure all glassware is scrupulously clean. Use fresh, high-purity solvent for preparing the thiol solution. |
| Presence of Oxygen during Assembly | De-gas the solvent and perform the self-assembly under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol. |
Issue 3: XPS Shows Unbound Thiols or Oxidized Sulfur
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Reaction with Gold Surface | Ensure the gold surface is clean and free of oxides before immersion. Consider extending the immersion time. |
| Oxidation of the SAM | Minimize exposure of the SAM-coated substrate to ambient air, especially after rinsing and drying.[1] Store samples under an inert atmosphere. |
| Molecular Looping | The presence of unbound thiols could indicate that some dithiol molecules are binding with only one thiol group. Optimizing the concentration and immersion time may help to favor the standing-up configuration over the looped one. |
Experimental Protocols
Protocol for this compound SAM Formation on Gold
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Gold-coated substrate
-
This compound
-
Absolute Ethanol (200 proof)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Cleaning solution (e.g., Piranha solution: 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION REQUIRED )
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen or Argon gas
Procedure:
-
Substrate Cleaning:
-
Piranha Solution (for robust substrates): In a fume hood, slowly add H₂O₂ to H₂SO₄. Immerse the gold substrate in the fresh piranha solution for 5-10 minutes. Rinse thoroughly with copious amounts of DI water, followed by absolute ethanol. Dry under a gentle stream of nitrogen.
-
UV/Ozone Cleaning: Place the gold substrate in a UV/Ozone cleaner for 10-20 minutes to remove organic contaminants. Rinse with absolute ethanol and dry with nitrogen.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial. Sonicate for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the this compound solution.
-
Purge the vial with nitrogen or argon to displace air, then seal the vial tightly.
-
Allow the self-assembly to proceed for 12-48 hours at room temperature.[4]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen.
-
-
Storage:
-
Store the SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination and oxidation.
-
Data Presentation
Table 1: Expected Characterization Results for High-Quality this compound SAMs
| Characterization Technique | Expected Result | Indication of Defects |
| Water Contact Angle | > 100° | Lower values suggest disorder or contamination. |
| XPS (Au 4f signal) | Significantly attenuated compared to bare gold. | Strong Au 4f signal indicates incomplete coverage. |
| XPS (S 2p signal) | Predominantly a peak around 162 eV (Au-S bond). | Peaks at higher binding energies may indicate unbound thiols (~164 eV) or oxidized sulfur species (>166 eV). |
| AFM | Smooth, uniform surface with terrace features of the underlying gold visible. | Pits, holes, or aggregated domains. |
| EIS (Nyquist Plot) | Large, well-defined semicircle. | Small semicircle, depressed semicircle, or linear behavior. |
Visualizations
Caption: Experimental workflow for the formation of this compound SAMs on gold.
Caption: Troubleshooting logic for common defects in this compound SAMs.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
preventing disulfide formation during 1,9-Nonanedithiol SAM assembly
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing disulfide formation during the self-assembly of 1,9-Nonanedithiol self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is disulfide formation and why is it a problem during this compound SAM assembly?
A1: Disulfide formation is an oxidation reaction where two thiol (-SH) groups from this compound molecules react to form a disulfide bond (-S-S-). This is problematic during SAM assembly because it can lead to the formation of multilayers instead of a well-ordered monolayer, introduce defects and inconsistencies in the SAM, and result in a less stable and poorly defined surface. The presence of disulfides can be identified by a peak at approximately 163.6 eV in the S 2p region of an X-ray photoelectron spectroscopy (XPS) spectrum, which is distinct from the peak for gold-bound thiolates at around 162 eV[1][2].
Q2: What are the main causes of disulfide formation?
A2: The primary cause of disulfide formation is the presence of dissolved oxygen in the solvent used for the SAM assembly[3]. Oxygen can act as an oxidizing agent, facilitating the coupling of two thiol groups. This process can be accelerated by the presence of trace metal ions, which can catalyze the oxidation reaction.
Q3: How can I prevent disulfide formation during my experiments?
A3: The most effective strategies involve minimizing the exposure of the this compound solution to oxygen. This can be achieved by:
-
Using deoxygenated solvents: Solvents should be thoroughly degassed before use.
-
Working under an inert atmosphere: Performing the SAM assembly in a glove box or using Schlenk line techniques to handle solutions under an inert gas like nitrogen or argon can significantly reduce oxygen exposure.
-
Using a reducing agent: Adding a small amount of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the thiol solution can help to keep the thiols in their reduced state.
Q4: What is TCEP and how does it work?
A4: TCEP (Tris(2-carboxyethyl)phosphine) is a potent, odorless, and stable reducing agent that is highly effective at cleaving disulfide bonds[4][5]. It is a phosphine-based reducing agent and works by a nucleophilic attack of the phosphorus atom on one of the sulfur atoms in a disulfide bond, leading to the irreversible reduction of the disulfide back to two thiol groups[4]. Unlike thiol-based reducing agents like dithiothreitol (DTT), TCEP does not contain a thiol group itself and is more resistant to air oxidation[6].
Q5: At what concentration should I use TCEP in my this compound solution?
A5: While a universally optimized concentration for preventing disulfide formation during SAM assembly is not established, a common starting point for reducing existing disulfides in biological applications is to use a molar excess of the reducing agent. For preventative measures in SAM assembly, a sub-millimolar concentration of TCEP in the thiol solution is a reasonable starting point. It is advisable to empirically determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Verification Method |
| High percentage of disulfide bonds detected by XPS (peak at ~163.6 eV). | Presence of dissolved oxygen in the solvent. | Use a robust solvent degassing method such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period. | Repeat XPS analysis after re-preparing the SAM with degassed solvent. A significant reduction in the intensity of the ~163.6 eV peak should be observed. |
| Exposure of the thiol solution to air during preparation or assembly. | Prepare the this compound solution and perform the SAM assembly inside an inert atmosphere glovebox or using Schlenk line techniques. | Comparative XPS analysis of SAMs prepared under ambient and inert conditions. | |
| Contaminated this compound starting material (contains disulfides). | Add a small concentration of a reducing agent like TCEP to the this compound solution prior to SAM assembly. | XPS analysis should show a decrease in the disulfide peak. | |
| Inconsistent SAM quality and reproducibility. | Variable levels of oxygen exposure between experiments. | Standardize the solvent degassing and inert atmosphere handling procedures for all experiments. | Improved consistency in XPS spectra and cyclic voltammetry (CV) data across multiple samples. |
| Instability of the this compound solution over time. | Prepare fresh this compound solutions immediately before use. Store the stock thiol in a dark, cool, and oxygen-free environment. | Time-course analysis of the thiol solution using techniques like NMR or by preparing SAMs from aged solutions and analyzing them with XPS. | |
| Cyclic Voltammetry (CV) shows high peak currents or poorly defined redox features. | Defects in the SAM, potentially caused by disulfide-related disorder. | Implement preventative measures for disulfide formation (degassing, inert atmosphere, TCEP). | A well-formed SAM should effectively block the electrode surface, leading to a significant decrease in the peak currents of a redox probe in the CV. |
Experimental Protocols
Protocol 1: Standard Procedure for this compound SAM Assembly with Disulfide Prevention
-
Substrate Preparation:
-
Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse the substrate with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
Solvent Degassing (Choose one method):
-
Freeze-Pump-Thaw: Freeze the ethanol in a Schlenk flask using liquid nitrogen until it is solid. Apply a high vacuum for 10-15 minutes. Close the flask to the vacuum and allow the ethanol to thaw completely. Repeat this cycle at least three times[3].
-
Inert Gas Sparging: Bubble a stream of high-purity nitrogen or argon gas through the ethanol for at least 30-60 minutes[3].
-
-
Preparation of this compound Solution:
-
Inside an inert atmosphere glovebox or using a Schlenk line, dissolve this compound in the degassed ethanol to a final concentration of 1 mM.
-
(Optional) For enhanced prevention, add a stock solution of TCEP in degassed ethanol to the thiol solution to achieve a final TCEP concentration of 0.1-0.5 mM.
-
-
Self-Assembly:
-
Immerse the cleaned and dried gold substrate into the this compound solution in a sealed, airtight container.
-
Backfill the container with nitrogen or argon before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in the dark.
-
-
Post-Assembly Rinsing:
-
Remove the substrate from the thiol solution and rinse it thoroughly with fresh, degassed ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
Protocol 2: Characterization of Disulfide Formation by X-ray Photoelectron Spectroscopy (XPS)
-
Acquire high-resolution XPS spectra of the S 2p region for the prepared this compound SAM.
-
Deconvolute the S 2p spectrum to identify the different sulfur species.
-
Assign the peak at a binding energy of approximately 162.0 eV to the gold-bound thiolate (Au-S).
-
Assign the peak at a binding energy of approximately 163.6 eV to disulfide species (-S-S-)[1][2].
-
Calculate the relative percentage of each species by integrating the areas of the corresponding peaks to quantify the extent of disulfide formation.
Visualizations
Caption: Experimental workflow for this compound SAM assembly with disulfide prevention.
References
- 1. Correlating the Influence of Disulfides in Monolayers across Photoelectron Spectroscopy Wettability and Tunneling Charge-Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces | Semantic Scholar [semanticscholar.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. goldbio.com [goldbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
Navigating the Nuances of 1,9-Nonanedithiol Monolayers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The quality of self-assembled monolayers (SAMs) is paramount in numerous advanced applications, from biosensing to drug delivery. For researchers working with 1,9-Nonanedithiol (NDT), the choice of solvent is a critical parameter that significantly influences the final monolayer structure and integrity. This technical support center provides a comprehensive guide, including frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to assist you in optimizing your NDT monolayer preparations.
Frequently Asked Questions (FAQs)
Q1: Which solvent is recommended for preparing high-quality this compound (NDT) SAMs on gold?
A1: For achieving well-ordered NDT self-assembled monolayers, n-hexane is the recommended solvent over ethanol.[1][2] Studies have shown that the use of ethanol can lead to the formation of disordered dithiol SAMs.[1][2] For optimal results, it is also advised to use degassed n-hexane solutions and to perform the self-assembly process in the absence of ambient light.[1][2]
Q2: Why is solvent choice so critical for NDT monolayer quality?
A2: The solvent plays a multifaceted role in the self-assembly process. It influences the solubility of the NDT molecules, their interactions with the substrate, and the intermolecular interactions that drive the ordering of the monolayer. Solvents with low dielectric constants that are inert to the gold substrate generally promote the formation of higher-density and more stable monolayers.[3] The solvent can also affect the orientation of the dithiol on the surface, with non-polar solvents like n-hexane favoring the desired upright orientation over a looped configuration where both thiol groups bind to the surface.
Q3: How long should I immerse my gold substrate in the NDT solution?
A3: While initial monolayer formation can be rapid, achieving a well-ordered and densely packed NDT SAM is a slower process that involves molecular reorganization on the surface. Typical immersion times for alkanethiol SAMs range from 12 to 48 hours.[4] For NDT, a similar or slightly longer duration is recommended to allow for the formation of a stable and well-ordered monolayer.
Q4: What concentration of NDT should I use in my solvent?
A4: A common concentration for preparing thiol SAMs is a 1 mM solution.[4] However, the optimal concentration can vary depending on the solvent and the specific experimental conditions. It is advisable to start with a 1 mM solution and optimize the concentration if necessary.
Q5: How can I characterize the quality of my NDT monolayer?
A5: Several surface-sensitive techniques are used to assess the quality of SAMs:
-
Contact Angle Goniometry: Measures the hydrophobicity of the surface. A well-formed NDT monolayer should exhibit a specific and reproducible water contact angle.
-
Ellipsometry: Determines the thickness of the monolayer, which can indicate the orientation and packing density of the molecules.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface and the chemical state of the sulfur atoms (i.e., bound to gold).
-
Atomic Force Microscopy (AFM): Provides topographical images of the monolayer, revealing its morphology and the presence of any defects.
Troubleshooting Guide
Encountering issues during SAM preparation is a common part of the research process. The following table addresses specific problems you might face with your this compound monolayers.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or low water contact angles | 1. Incomplete monolayer formation.2. Disordered monolayer.3. Surface contamination. | 1. Increase the immersion time.2. Switch to a non-polar solvent like n-hexane and ensure it is degassed.3. Ensure rigorous cleaning of the gold substrate prior to immersion. Use high-purity NDT and solvent. |
| Monolayer thickness is lower than expected | 1. Molecules are in a lying-down or looped conformation.2. Incomplete monolayer coverage. | 1. Use a non-polar solvent such as n-hexane to promote an upright orientation. Consider post-assembly annealing.2. Increase immersion time or NDT concentration. |
| AFM images show significant defects (pinholes, disordered domains) | 1. Sub-optimal solvent choice.2. Contaminated substrate or solution.3. Immersion time is too short. | 1. Prepare SAMs from degassed n-hexane in the dark.2. Use freshly cleaned substrates and high-purity, anhydrous solvents.3. Extend the self-assembly duration to allow for molecular reorganization. |
| XPS shows weak or no sulfur signal | 1. Poor adhesion of the monolayer.2. Monolayer has desorbed. | 1. Verify the cleanliness and quality of the gold substrate.2. Ensure proper rinsing and drying procedures that are not overly aggressive. |
| Difficulty in reproducing results | 1. Inconsistent experimental conditions. | 1. Strictly control all experimental parameters, including substrate cleaning, solution preparation (degassing, protection from light), immersion time, and temperature. |
Experimental Protocols
A detailed and consistent experimental protocol is crucial for reproducible results.
Detailed Methodology for NDT SAM Preparation on Gold
This protocol outlines the key steps for forming a high-quality this compound self-assembled monolayer on a gold substrate.
Materials:
-
This compound (NDT)
-
High-purity n-hexane (or other chosen solvent)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water (18 MΩ·cm)
-
Absolute ethanol
-
Nitrogen gas (high purity)
-
Glassware for cleaning and solution preparation
Procedure:
-
Substrate Cleaning (Handle with care in a fume hood):
-
Immerse the gold substrate in Piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of NDT in high-purity n-hexane.
-
Degas the solution by bubbling with nitrogen or argon for at least 20 minutes to remove dissolved oxygen, which can cause disulfide formation.
-
Protect the solution from light to prevent photo-oxidation.
-
-
Self-Assembly:
-
Immediately immerse the freshly cleaned and dried gold substrate into the NDT solution.
-
Seal the container and store it in a dark, vibration-free environment for 24-48 hours.
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the solution.
-
Rinse the surface thoroughly with fresh, pure n-hexane to remove any physisorbed molecules.
-
Dry the substrate again under a gentle stream of nitrogen gas.
-
-
Characterization:
-
Characterize the freshly prepared SAMs promptly using techniques such as contact angle goniometry, ellipsometry, XPS, and AFM to assess their quality.
-
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the factors influencing monolayer quality, the following diagrams are provided.
Caption: Experimental workflow for this compound SAM formation.
Caption: Influence of solvent properties on monolayer quality.
References
Technical Support Center: Long-Term Stability of 1,9-Nonanedithiol Functionalized Surfaces
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of surfaces functionalized with 1,9-Nonanedithiol. It includes troubleshooting advice for common experimental issues, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound functionalized surfaces.
Issue 1: Inconsistent or Reduced Surface Hydrophobicity
If you observe a decrease in the water contact angle or variability in hydrophobicity across your samples, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent surface hydrophobicity.
Issue 2: Poor or No Biomolecule Immobilization
If you are experiencing low or no binding of your target biomolecule to the this compound functionalized surface, this may indicate oxidation of the thiol groups.
Caption: Troubleshooting workflow for poor biomolecule immobilization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound functionalized surfaces?
A1: The primary degradation mechanism for self-assembled monolayers (SAMs) of thiols on gold surfaces is the oxidation of the gold-thiolate bond.[1][2] This process is accelerated by exposure to ambient conditions such as air (oxygen), light, and water.[1]
Q2: What are the signs of a degraded this compound surface?
A2: Signs of degradation include a decrease in surface hydrophobicity (lower water contact angle), changes in the surface morphology observable by Atomic Force Microscopy (AFM), and the appearance of oxidized sulfur species (e.g., sulfonates) in X-ray Photoelectron Spectroscopy (XPS) spectra.[1][2]
Q3: How should I store my this compound functionalized surfaces for maximum stability?
A3: For optimal long-term stability, surfaces should be stored in a dark environment, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures.[3][4] It is also advisable to store them in a low-salt and slightly acidic buffer if wet storage is required.[3][4] However, for most applications, using freshly prepared surfaces is highly recommended.[3]
Q4: How does the stability of a this compound SAM compare to a single-thiol SAM (e.g., dodecanethiol)?
A4: While direct comparative long-term stability data is limited, dithiols like this compound can potentially form looped structures on the surface or bridge between gold nanoparticles. The stability will still be primarily dictated by the gold-thiolate bond, which is susceptible to oxidation. The longer alkyl chain of this compound compared to shorter alkanethiols can lead to more ordered and stable monolayers due to increased van der Waals interactions.[5]
Q5: Can I regenerate a degraded this compound functionalized surface?
A5: In most cases, it is not practical or reliable to regenerate a degraded thiol SAM. The oxidation of the sulfur headgroup is generally irreversible. The most reliable approach is to strip the old monolayer and fabricate a fresh one.
Data Presentation
The following table summarizes the key factors that influence the stability of alkanethiol SAMs, which are applicable to this compound functionalized surfaces.
| Factor | Condition | Effect on Stability | Reference |
| Atmosphere | Ambient Air (Oxygen) | Decreases | [1] |
| Inert (N₂, Ar) | Increases | ||
| Light | UV or Ambient Light | Decreases | [1] |
| Dark | Increases | [3] | |
| Temperature | High Temperature | Decreases | [3][4] |
| Low Temperature | Increases | [3][4] | |
| pH | High pH | Decreases | [3][4] |
| Low/Neutral pH | Increases | [3][4] | |
| Solvent | Aqueous, High Salt | Decreases | [3][4] |
| Some Organic Solvents | Can be protective | [3][4] | |
| Alkyl Chain Length | Longer Chain | Increases | [5] |
| Shorter Chain | Decreases | [5] |
Experimental Protocols
Protocol 1: Assessment of Surface Stability using Contact Angle Goniometry
This protocol describes how to monitor the stability of a this compound functionalized surface over time by measuring the static water contact angle.
-
Initial Measurement: Immediately after fabricating the functionalized surface, measure the static water contact angle at three different locations on the surface and calculate the average.
-
Aging: Store the samples under different conditions to be tested (e.g., ambient lab conditions, desiccator in the dark, inert atmosphere).
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Periodic Measurements: At defined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove the samples from their storage environment.
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Rinsing and Drying: Gently rinse the surface with ethanol and then deionized water to remove any physisorbed contaminants. Dry the surface with a gentle stream of nitrogen.
-
Contact Angle Measurement: Measure the static water contact angle at three different locations and calculate the average.
-
Data Analysis: Plot the average contact angle as a function of time for each storage condition. A significant decrease in the contact angle indicates surface degradation.
Protocol 2: Detection of Surface Oxidation using X-ray Photoelectron Spectroscopy (XPS)
This protocol outlines the use of XPS to identify the chemical state of sulfur on the functionalized surface, which is a direct indicator of degradation.
-
Sample Preparation: Prepare a freshly functionalized surface and an aged/degraded surface for comparison.
-
XPS Instrument Setup: Calibrate the XPS instrument using standard silver or gold samples.
-
Survey Scan: Acquire a survey scan (0-1100 eV binding energy) for each sample to identify the elements present on the surface.
-
High-Resolution Scan of Sulfur (S 2p) Region: Acquire a high-resolution scan of the S 2p region (typically 160-170 eV).
-
Data Analysis:
-
For a pristine, non-oxidized SAM, the S 2p spectrum should show a doublet with the S 2p₃/₂ peak at approximately 162 eV, corresponding to the thiolate species bound to gold.
-
For a degraded sample, additional peaks will appear at higher binding energies (around 168 eV), which correspond to oxidized sulfur species such as sulfonates.[1][2]
-
Quantify the relative percentages of the thiolate and oxidized sulfur species by fitting the peaks in the high-resolution S 2p spectrum. An increase in the percentage of oxidized sulfur indicates the extent of degradation.
-
Caption: Experimental workflow for XPS analysis of surface degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dissociation and degradation of thiol-modified DNA on gold nanoparticles in aqueous and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 1,9-Nonanedithiol SAM Defects by AFM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-Nonanedithiol (NDT) self-assembled monolayers (SAMs) and their characterization by Atomic Force Microscopy (AFM).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My AFM images of an NDT SAM on gold show a heterogeneous surface with patches of different heights. What are these features?
A1: This is a common and expected observation for NDT and other α,ω-alkanedithiols prepared by solution immersion. The heterogeneous morphology consists of two main phases:
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"Lying-down" phase: The majority of the monolayer is typically composed of NDT molecules where both thiol groups have bound to the gold surface, causing the alkane chain to lie parallel to the substrate.[1] This phase forms the base layer.
-
"Standing-up" phase: Scattered throughout the "lying-down" phase are islands where NDT molecules are oriented more vertically, with one thiol group bound to the gold and the other extending away from the surface.[1] These islands appear as taller features in AFM topography images.
This mixed orientation is a primary "defect" or characteristic feature of solution-deposited dithiol SAMs.
Q2: How can I promote a more uniform, "standing-up" NDT monolayer?
A2: While solution immersion typically results in a mixed-orientation monolayer, techniques like nanografting can be used to create well-ordered, "standing-up" NDT SAMs within a controlled area.[1] This AFM-based lithography method involves mechanically displacing a pre-existing monolayer with NDT molecules from the surrounding solution, which encourages a standing-up configuration due to spatial confinement.
Q3: The features in my AFM image appear blurry, elongated, or duplicated. What is causing this?
A3: These are common AFM imaging artifacts, often related to the probe tip.
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Tip Convolution: If the AFM tip is blunt, damaged, or has an irregular shape, the resulting image will be a convolution of the tip's geometry and the sample's actual topography. This can cause features to appear broader, or a "double tip" artifact may produce duplicated features.
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Solution: Always use a new, sharp AFM probe suitable for high-resolution imaging (e.g., silicon or silicon nitride with a nominal tip radius < 10 nm). If you observe these artifacts, replace the tip.
Q4: I'm seeing streaks across my AFM image. What's the cause and how can I fix it?
A4: Streaking in the fast-scan direction is typically caused by either surface contamination or improper imaging parameters.
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Contamination: Loose molecules on the surface can be dragged by the AFM tip, causing streaks.
-
Solution: Ensure thorough rinsing of the SAM after incubation to remove any physisorbed molecules. Work in a clean environment to prevent dust or other contaminants from settling on your sample.
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Imaging Parameters: An excessively high scan rate or improper feedback gain settings can also lead to streaking as the feedback loop struggles to track the surface accurately.
-
Solution: Reduce the scan speed and optimize the proportional and integral gain settings. The trace and retrace lines in the height channel should overlap closely for accurate tracking.
Q5: My SAM appears incomplete with large bare patches of the gold substrate visible. What went wrong?
A5: Incomplete monolayer formation can result from several factors in the preparation process.
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Insufficient Incubation Time: SAM formation is a time-dependent process. Short incubation times may not allow for complete surface coverage.
-
Solution: Increase the incubation time. While initial adsorption is rapid, ordering and defect healing can take several hours.
-
Contaminated Substrate: A non-pristine gold surface will inhibit the formation of a uniform SAM.
-
Solution: Ensure the gold substrate is meticulously cleaned immediately before use. A common and effective method is using a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂), followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Extreme caution is required when handling Piranha solution.
-
Impure Thiol or Solvent: Contaminants in the this compound or the solvent can interfere with the self-assembly process.
-
Solution: Use high-purity NDT and anhydrous, high-grade ethanol for the solution.
Quantitative Data Summary
The following tables summarize typical quantitative data for alkanethiol and dithiol SAMs on gold, characterized by AFM. Note that specific values for this compound may vary, and the provided data for other dithiols serve as close approximations.
| Parameter | This compound (C9) - Standing-up Phase | 1,8-Octanedithiol (C8) - Standing-up Phase | 1,6-Hexanedithiol (C6) - Standing-up Phase |
| Approx. Height | ~1.2 nm | ~1.1 nm | ~0.9 nm |
| Theoretical Height Difference (relative to a lying-down phase) | ~0.8 nm | ~0.7 nm | ~0.5 nm |
Note: Heights are estimated based on molecular length and typical tilt angles (~30° from the surface normal). The height of the "lying-down" phase is approximately 0.4-0.5 nm.
| Parameter | Typical Value | Conditions |
| RMS Roughness (Bare Gold Substrate) | < 0.5 nm | Atomically flat Au(111) on mica. |
| RMS Roughness (NDT SAM) | 0.5 - 2.0 nm | Solution-deposited, exhibiting mixed phases.[2] |
| "Standing-up" Island Diameter | 10 - 100 nm | Varies with deposition time and conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound SAM on Gold
-
Substrate Preparation:
-
Use gold-coated substrates (e.g., evaporated on mica or silicon with a chromium or titanium adhesion layer).
-
Immediately before use, clean the substrates by immersing them in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. WARNING: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with copious amounts of deionized water, followed by absolute ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrates into the thiol solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution using clean tweezers.
-
Rinse the surfaces thoroughly with absolute ethanol to remove non-chemisorbed (physisorbed) molecules.
-
Dry the SAM-coated substrates again under a gentle stream of dry nitrogen.
-
Store the samples in a clean, dry, and inert environment (e.g., a desiccator) until AFM analysis.
-
Protocol 2: Atomic Force Microscopy (AFM) Imaging
-
Instrument Setup:
-
Use an AFM system placed on a vibration isolation table to minimize environmental noise.
-
Select a sharp silicon or silicon nitride AFM probe with a nominal tip radius of less than 10 nm.
-
-
Imaging Mode:
-
Use intermittent contact mode (also known as tapping mode or AC mode) for imaging. This mode minimizes lateral forces on the soft monolayer, reducing the risk of sample damage compared to contact mode.
-
-
Imaging Parameters:
-
Scan Size: Begin with a larger scan size (e.g., 1x1 µm or 2x2 µm) to get an overview of the SAM quality and identify representative areas. Subsequently, decrease the scan size (e.g., 200x200 nm) for high-resolution imaging of defects and molecular arrangements.
-
Scan Rate: Start with a moderate scan rate (e.g., 1 Hz) and adjust as needed. Slower scan rates generally produce higher-quality images.
-
Setpoint: Engage the tip on the surface and adjust the amplitude setpoint to be 80-95% of the free air amplitude. Use the lowest possible setpoint that allows for stable imaging to minimize tip-sample forces.
-
-
Data Acquisition and Analysis:
-
Acquire both height (topography) and phase images simultaneously. Phase images are sensitive to variations in material properties (like adhesion and stiffness) and can often reveal defect boundaries and contamination with greater contrast than height images.
-
Use the AFM analysis software to perform image flattening (to remove bow and tilt) and to measure defect dimensions (height, diameter) and surface roughness (RMS).
-
Visualizations
Caption: Experimental workflow for NDT SAM preparation and AFM analysis.
Caption: Troubleshooting guide for common NDT SAM imaging issues.
References
Technical Support Center: 1,9-Nonanedithiol Binding to Silver Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,9-Nonanedithiol for surface modification of silver.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of this compound self-assembled monolayers (SAMs) on silver surfaces.
Question: Why is the silver surface not uniformly coated after immersion in the this compound solution?
Answer: A non-uniform coating can result from several factors related to substrate preparation and the self-assembly process.
-
Inadequate Substrate Cleaning: The silver surface must be free of organic contaminants and oxides to ensure uniform monolayer formation. Mild cleaning procedures are recommended for silver due to its higher reactivity compared to gold.[1]
-
Recommended Cleaning Protocol:
-
Sonication in a sequence of solvents such as ethanol and chloroform.
-
Treatment with a mild oxidizing agent like hydrogen peroxide.
-
A final rinse with deionized water and ethanol.[1]
-
Alternatively, cleaning with a commercial detergent solution followed by thorough rinsing with deionized water and ethanol can be effective.[1]
-
-
-
Contaminated Thiol Solution: Impurities in the this compound or the solvent can compete for binding sites on the silver surface, leading to a disordered and incomplete monolayer. It is crucial to use high-purity reagents and solvents.
-
Passive Layer Formation: Exposure of the cleaned silver surface to air can lead to the rapid formation of an oxide or sulfide layer, which will inhibit the uniform binding of the thiol. It is best to transfer the substrate to the thiol solution immediately after cleaning and drying.
Question: My characterization data suggests the formation of multilayers instead of a monolayer. What could be the cause?
Answer: The formation of multilayers with dithiols like this compound is a common issue, often caused by the oxidative coupling of the terminal thiol groups to form disulfide bridges between molecules.
-
Presence of Oxygen: Atmospheric oxygen dissolved in the solvent can promote the oxidation of thiol groups. To prevent this, it is recommended to use deoxygenated solvents and perform the self-assembly process under an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
pH of the Solution: The thiol group (-SH) is more susceptible to oxidation in its deprotonated thiolate form (-S⁻). This deprotonation is favored at higher pH. While not always necessary for simple alkanethiols, ensuring the solution is not basic can help minimize disulfide formation.[3]
-
Use of Reducing Agents: In some cases, the addition of a small amount of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the thiol solution can help maintain the thiol groups in their reduced state and prevent disulfide bond formation.[2]
Question: How can I confirm that the this compound has successfully bound to the silver surface and formed a monolayer?
Answer: Several surface-sensitive techniques can be used to verify the formation and quality of the SAM.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical binding of sulfur to the silver surface.
-
Look for the appearance of a S 2p peak at a binding energy of approximately 162 eV , which is characteristic of a thiolate species bound to a noble metal surface.[4][5] Unbound thiols or disulfides will have a higher binding energy, typically between 163.5 and 164 eV.[4][5]
-
The Ag 3d peaks may show a slight shift to lower binding energies upon thiol binding, indicating a change in the chemical environment of the silver surface atoms.[6] For metallic silver, the Ag 3d5/2 peak is typically observed around 368.3 eV.[6][7] The presence of silver oxide will result in peaks at lower binding energies (e.g., Ag 3d5/2 around 367.3-367.6 eV).[8][9]
-
-
Contact Angle Goniometry: A successful SAM formation will alter the surface energy of the silver substrate. A bare silver surface is relatively hydrophilic. After the formation of a this compound monolayer, which has a hydrocarbon backbone, the surface should become more hydrophobic, resulting in an increase in the water contact angle.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography. A well-formed SAM should result in a smooth, uniform surface. You can compare the surface roughness of the silver substrate before and after SAM formation.[10][11][12]
-
Ellipsometry: This technique can be used to measure the thickness of the organic layer on the silver surface. The measured thickness should be consistent with the length of the this compound molecule (approximately 1.4 nm).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for SAM formation?
A1: A typical concentration for forming thiol SAMs on noble metal surfaces is in the range of 1-10 mM in a suitable solvent like ethanol.[13]
Q2: What is the recommended immersion time for the silver substrate in the this compound solution?
A2: While the initial formation of a monolayer is rapid (within minutes), longer immersion times of 12-24 hours are often recommended to allow for the reorganization and packing of the molecules into a more ordered and stable monolayer.[13][14][15]
Q3: What is the best way to store silver substrates after forming a this compound SAM?
A3: To prevent contamination and degradation of the monolayer, it is best to store the samples in a clean, dry environment, such as a desiccator or a petri dish backfilled with an inert gas like nitrogen.[14][15]
Q4: Can I use this compound to create a surface with free thiol groups for further functionalization?
A4: Yes, that is a primary application of dithiols. By controlling the self-assembly conditions to favor the binding of only one thiol group per molecule to the silver surface, you can create a surface presenting the other, unreacted thiol group for subsequent chemical modifications.
Q5: My silver surface appears tarnished after the experiment. What happened?
A5: Tarnishing is the formation of silver sulfide (Ag₂S). This can happen if the silver surface is exposed to sources of sulfur other than the this compound in a way that promotes a corrosion-like reaction rather than an ordered monolayer formation. This could be due to contaminants in the thiol solution or exposure to atmospheric sulfur compounds in a humid environment. Silver has a high affinity for sulfur, which can lead to the disruption of disulfide bonds and the formation of stable metal-sulfur bonds.[16]
Quantitative Data Summary
| Parameter | Technique | Expected Value/Range | Notes |
| Monolayer Thickness | Ellipsometry | ~1.4 nm | Based on the molecular length of this compound. |
| XPS S 2p Binding Energy | XPS | ~162 eV (S 2p3/2) | Indicates thiolate bond to silver.[4][5] |
| 163.5 - 164 eV (S 2p3/2) | Suggests unbound thiol or disulfide.[4][5] | ||
| XPS Ag 3d Binding Energy | XPS | ~368.3 eV (Ag 3d5/2) | Metallic silver.[6][7] |
| 367.3 - 367.7 eV (Ag 3d5/2) | Silver oxide or silver-thiolate.[6][8][9] | ||
| Surface Roughness (RMS) | AFM | < 1 nm | For a well-formed SAM on an atomically flat silver surface.[10] The final roughness will depend on the initial substrate roughness. |
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Assembled Monolayer on a Silver Surface
-
Substrate Cleaning:
-
Clean the silver substrate by sonicating in ethanol for 10 minutes, followed by sonication in chloroform for 10 minutes.
-
Immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.[1]
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 20 minutes.
-
-
Self-Assembly:
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse it thoroughly with fresh, deoxygenated ethanol to remove any non-covalently bound molecules.
-
Dry the substrate again under a stream of dry nitrogen gas.
-
-
Storage:
Visualizations
Caption: Experimental workflow for forming a this compound SAM on a silver surface.
References
- 1. ipme.ru [ipme.ru]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
1,9-Nonanedithiol Self-Assembled Monolayers: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on controlling the orientation of 1,9-Nonanedithiol self-assembled monolayers (SAMs) on various substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when forming a self-assembled monolayer (SAM) with this compound?
The primary challenge with α,ω-alkanedithiols like this compound is controlling the molecular orientation on the substrate. Unlike alkanethiols which have a single thiol group for surface attachment, dithiols can bind to the surface with one or both thiol ends. This can result in a mixture of desired "standing-up" molecules (one thiol bound to the surface, the other exposed) and undesired "lying-down" or "looped" configurations where both thiol groups bind to the substrate.[1][2]
Q2: What factors influence the orientation of this compound on a gold substrate?
Several factors are critical:
-
Purity of this compound: Contaminants can introduce defects and lead to a disordered monolayer.[3]
-
Substrate Cleanliness: An atomically clean substrate surface is essential for the formation of a well-ordered SAM.
-
Solvent Choice: The solvent can influence the domain size and defect density in the SAM.[4] Protic solvents may interact with the exposed thiol groups.
-
Concentration and Immersion Time: Typically, a 1 mM solution in ethanol is used, with immersion times ranging from 12 to 48 hours to allow the monolayer to transition from a disordered to a well-packed, ordered state.[3][5]
-
Deposition Method: Standard immersion techniques often result in mixed orientations.[1] Advanced techniques like nanografting can provide spatial confinement, forcing a standing-up configuration.[2]
Q3: How can I promote a "standing-up" orientation to achieve a thiol-terminated surface?
Achieving a predominantly standing-up orientation is challenging. While standard immersion may yield some upright molecules, the layer is often disordered.[1] A key strategy is to use methods that control the adsorption kinetics. For instance, AFM-based nanografting can be used to fabricate high-quality, thiol-terminated SAMs by spatially confining the dithiol molecules during assembly, which favors the standing-up configuration directly.[2]
Q4: Which characterization techniques are essential for verifying the formation and orientation of a this compound SAM?
A combination of techniques is recommended:
-
Contact Angle Goniometry: Measures the surface wettability. A successful SAM formation on gold should result in a significant change in the water contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition and chemical bonding. The presence of a sulfur (S2p) peak at approximately 162 eV indicates the formation of a gold-thiolate (Au-S) bond.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the vibrational modes of the molecule, confirming the presence of the alkane chain and the state of the thiol groups.
-
Atomic Force Microscopy (AFM) / Scanning Tunneling Microscopy (STM): Provide high-resolution imaging of the surface morphology, allowing for direct visualization of molecular packing, orientation, and defects.[2]
Troubleshooting Guide
Problem: The water contact angle on my gold substrate is low (<90°) after SAM formation.
-
Possible Cause 1: Incomplete or Disordered Monolayer. The SAM may not have had enough time to form a densely packed structure.
-
Possible Cause 2: Contamination. Contaminants on the substrate, in the solvent, or in the thiol itself can disrupt SAM formation.
-
Solution: Use high-purity (≥95%) this compound. Use 200-proof ethanol as the solvent. Ensure all glassware is meticulously cleaned (e.g., with piranha solution, with extreme caution) and the deposition is performed in a clean environment.
-
-
Possible Cause 3: Lying-Down Orientation. If a significant portion of the molecules adopts a looped configuration, the surface may be less hydrophobic than a well-ordered, standing-up monolayer.
-
Solution: Review your deposition protocol. For a well-defined standing-up orientation, consider advanced techniques like nanografting.[2]
-
Problem: XPS analysis shows a weak or absent sulfur (S2p) signal.
-
Possible Cause 1: SAM failed to form. This is the most likely cause.
-
Solution: Re-verify the entire experimental protocol. Critically evaluate the substrate cleaning procedure, the purity and concentration of the thiol solution, and the immersion time. Ensure the gold substrate is of high quality.
-
-
Possible Cause 2: Oxidation of Thiol. The thiol groups may have oxidized to disulfides or other species, preventing them from bonding to the gold surface.
-
Solution: Degas the solvent (e.g., by bubbling with nitrogen or argon) before preparing the thiol solution to minimize dissolved oxygen.[7] Prepare the solution immediately before use.
-
Problem: AFM/STM imaging reveals a disordered surface with many defects.
-
Possible Cause 1: Impure Reagents. Even small amounts of impurities can be incorporated into the SAM, creating defects.[3]
-
Solution: Use the highest purity this compound available. Filter the thiol solution before use if necessary.
-
-
Possible Cause 2: Insufficient Annealing Time. The initial monolayer forms quickly but is often disordered. It requires time to self-organize into a more crystalline state.[3]
-
Solution: Ensure an adequate immersion time of at least 24 hours. Longer times can lead to better monolayer packing.
-
-
Possible Cause 3: Substrate Roughness. A rough substrate surface will prevent the formation of large, well-ordered domains.
-
Solution: Use ultraflat template-stripped gold or perform annealing on your gold substrates to increase grain size and reduce roughness.
-
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the formation and characterization of dithiol SAMs.
Table 1: Representative Water Contact Angle Measurements
| Surface | Advancing Contact Angle (θ) | Reference |
| Bare Gold (Piranha Cleaned) | ~56° ± 4° | [8] |
| Bare Gold | 85° | [9] |
| Octanethiol SAM on Gold | 106° | [9] |
| Undecanethiol (UDT) SAM on Gold | ~105° ± 2° | [8] |
Table 2: Key XPS Binding Energies for Thiol SAMs on Gold
| Spectral Region | Binding Energy (eV) | Assignment | Reference |
| S 2p | ~162.0 | Gold-Thiolate (Au-S) Bond | [6] |
| S 2p | ~163.5 | Unbound Thiol (-SH) / Disulfide (-S-S-) | [6] |
| C 1s | ~285.0 | Hydrocarbon (C-C, C-H) | [6] |
| Au 4f₇/₂ | ~84.0 | Metallic Gold |
Table 3: Key FTIR Vibrational Frequencies for Alkanethiol SAMs
| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |
| ~2918 | Asymmetric CH₂ Stretch (νₐ(CH₂)) | A lower frequency indicates a more ordered, all-trans alkyl chain configuration. | [10] |
| ~2850 | Symmetric CH₂ Stretch (νₛ(CH₂)) | A lower frequency indicates a more ordered, all-trans alkyl chain configuration. | [10] |
| ~2550 | S-H Stretch | Presence indicates unbound thiol groups (e.g., in a standing-up dithiol SAM). Absence suggests all thiols are bound or oxidized. |
Experimental Protocols
Protocol 1: Gold Substrate Preparation
-
Cleaning: Immerse the gold substrate in piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) in a fume hood.
-
Rinsing: Thoroughly rinse the substrate with copious amounts of deionized (DI) water, followed by a rinse with 200-proof ethanol.
-
Drying: Dry the substrate under a stream of dry nitrogen gas.
-
Immediate Use: Use the cleaned substrate immediately for SAM deposition to prevent atmospheric contamination.
Protocol 2: Formation of this compound SAM
-
Solution Preparation: Prepare a 1 mM solution of this compound in absolute, 200-proof ethanol. To minimize oxidation, use a solvent that has been degassed with nitrogen or argon.[7] Prepare the solution in a clean glass container.
-
Immersion: Place the freshly cleaned gold substrate into its own container with the thiol solution. Minimize the headspace above the solution to reduce exposure to oxygen.
-
Self-Assembly: Seal the container (e.g., with Parafilm®) and allow it to stand in a vibration-free environment for 24-48 hours at room temperature. Longer assembly times generally promote better monolayer packing.
-
Rinsing: After immersion, remove the substrate with clean tweezers. Rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrate with a gentle stream of dry nitrogen gas. Store in a clean, dry environment (e.g., a petri dish or desiccator) before characterization.
Diagrams and Workflows
Caption: Experimental workflow for SAM formation and characterization.
Caption: Troubleshooting decision tree for disordered SAMs.
Caption: Possible binding orientations of this compound.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. if.tugraz.at [if.tugraz.at]
- 6. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Dithiol Bridge Formation with 1,9-Nonanedithiol
Welcome to the technical support center for challenges in forming dithiol bridges with 1,9-Nonanedithiol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of using this long-chain cross-linker in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formation of dithiol bridges with this compound, offering potential causes and actionable solutions.
Q1: Low Yield of the Desired Monomeric Cyclic Product
Potential Causes:
-
Intermolecular Polymerization: At high concentrations, the linear peptide-dithiol intermediate is more likely to react with other molecules rather than cyclize intramolecularly, leading to the formation of dimers and higher-order polymers.
-
Intramolecular Disulfide Formation: Cysteine residues within the same peptide chain can oxidize to form an intramolecular disulfide bond, competing with the desired dithiol bridge formation.
-
Oxidation of this compound: The thiol groups of this compound can oxidize to form disulfide-linked polymers before reacting with the peptide.
-
Suboptimal Reaction pH: The pH of the reaction mixture can significantly impact the reactivity of the thiol groups on both the peptide and the dithiol.
Solutions:
-
High-Dilution Conditions: Perform the cyclization reaction at a low peptide concentration (typically <1 mM) to favor intramolecular cyclization over intermolecular reactions. This can be achieved by slow addition of the linear peptide to the reaction mixture.
-
Use of Reducing Agents: Incorporate a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to prevent the formation of unwanted disulfide bonds between cysteine residues.
-
Degas Solvents: Use degassed solvents to minimize the oxidation of thiol groups by dissolved oxygen.
-
Optimize pH: The optimal pH for dithiol bridge formation is typically between 7.5 and 8.5. A pH in this range facilitates the formation of the more nucleophilic thiolate anion without promoting significant side reactions.
Q2: Formation of a Significant Amount of Intermolecular Cross-linked Dimers and Oligomers
Potential Causes:
-
High Peptide Concentration: As mentioned previously, high concentrations favor intermolecular reactions.
-
Incorrect Stoichiometry: An excess of the peptide relative to this compound can lead to the formation of peptide dimers linked by a single dithiol molecule.
Solutions:
-
Optimize Peptide Concentration: A systematic dilution study can help identify the optimal concentration range for maximizing the yield of the monomeric product.
-
Control Stoichiometry: Use a slight excess of this compound (e.g., 1.1-1.5 equivalents) to ensure that each peptide molecule has a higher probability of reacting with a dithiol at both ends before encountering another peptide molecule.
Q3: Difficulty in Purifying the Desired Product from Reaction Byproducts
Potential Causes:
-
Similar Hydrophobicity: The desired cyclic product, unreacted linear peptide, and polymeric byproducts may have similar hydrophobic properties, making separation by reverse-phase HPLC challenging.
-
Presence of Mixed Disulfides: Formation of mixed disulfides between the peptide and this compound can create a complex mixture of products.
Solutions:
-
Optimize HPLC Gradient: Employ a shallow gradient during reverse-phase HPLC purification to improve the resolution between the desired product and closely eluting impurities.
-
Orthogonal Purification Techniques: Consider using alternative purification methods such as size-exclusion chromatography (SEC) to separate monomers from dimers and oligomers based on size.
-
Post-reaction Reduction and Re-oxidation: In cases of extensive mixed disulfide formation, a post-purification reduction followed by a controlled re-oxidation under high dilution may help to isolate the desired monomeric product.
Q4: Characterization of the Dithiol Bridge is Inconclusive
Potential Causes:
-
Ambiguous Mass Spectrometry Data: Distinguishing between an intramolecular dithiol bridge and an intramolecular disulfide bond based on mass alone is not possible as they are isobaric.
-
Complex Fragmentation Patterns: Tandem mass spectrometry (MS/MS) of cyclic peptides can produce complex fragmentation patterns that are difficult to interpret.
Solutions:
-
Reduction and Alkylation: Treat the purified product with a reducing agent (e.g., DTT or TCEP) followed by an alkylating agent (e.g., iodoacetamide). Analysis by mass spectrometry will show a mass shift corresponding to the alkylation of two thiol groups if a dithiol bridge was present.
-
Enzymatic Digestion and MS/MS Analysis: Digest the cross-linked peptide with a specific protease and analyze the resulting fragments by MS/MS. The presence of a fragment containing the this compound linker attached to two peptide fragments confirms the bridge.[1][2][3]
Frequently Asked Questions (FAQs)
Q: What is the primary challenge when using a long-chain dithiol like this compound?
A: The main challenge is managing the competition between intramolecular cyclization (to form the desired monomeric product) and intermolecular polymerization (to form undesired dimers and oligomers). The flexibility and length of the nine-carbon chain in this compound can allow for both types of reactions to occur readily.
Q: How does reaction concentration influence the outcome of the dithiol bridging reaction?
A: Reaction concentration is a critical parameter. High concentrations increase the probability of collisions between different peptide-dithiol intermediates, leading to a higher yield of intermolecular products. Conversely, low concentrations favor the intramolecular reaction, as the two ends of the same molecule are in closer proximity to each other than to other molecules in the solution.
Q: What are some common side reactions to be aware of?
A: Besides intermolecular polymerization, other potential side reactions include the formation of intramolecular disulfide bonds between two cysteine residues on the same peptide and the formation of mixed disulfides where only one thiol group of this compound has reacted with a cysteine residue.
Q: Are there any alternatives to this compound for forming dithiol bridges?
A: Yes, a variety of dithiol cross-linkers with different chain lengths and rigidities are available. Shorter dithiols, such as 1,2-ethanedithiol or 1,3-propanedithiol, can be used to create more constrained cyclic structures. More rigid linkers, such as those based on xylene, can also be employed to favor specific conformations.[4] The choice of dithiol will depend on the desired conformation and flexibility of the final cyclic peptide.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Dithiol Bridge Formation
-
Peptide Synthesis and Purification:
-
Synthesize the linear peptide containing two cysteine residues using standard solid-phase peptide synthesis (SPPS) protocols.
-
Cleave the peptide from the resin and deprotect the side chains.
-
Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Confirm the identity of the peptide by mass spectrometry.
-
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a degassed buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0) to a final concentration of 0.1-1.0 mg/mL.
-
Add a 1.1 to 1.5 molar excess of this compound to the peptide solution.
-
If disulfide bond formation is a concern, add a small amount of a reducing agent like TCEP (0.1-0.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by RP-HPLC and mass spectrometry. The reaction is typically complete within 2-24 hours.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any remaining unreacted thiols by adding a slight excess of an alkylating agent like N-ethylmaleimide.
-
Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA).
-
Purify the cyclic peptide by RP-HPLC using a suitable gradient.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Characterization of the Dithiol Bridge by Mass Spectrometry
-
Intact Mass Analysis:
-
Analyze the purified cyclic peptide by MALDI-TOF or ESI-MS to confirm the expected molecular weight of the cyclized product.
-
-
Reduction and Alkylation:
-
Dissolve a small amount of the purified cyclic peptide in a buffer containing a reducing agent (e.g., 10 mM DTT in 0.1 M ammonium bicarbonate, pH 8.5).
-
Incubate at 37 °C for 1 hour.
-
Add an alkylating agent (e.g., 25 mM iodoacetamide) and incubate in the dark at room temperature for 30 minutes.
-
Analyze the resulting sample by mass spectrometry. A mass increase corresponding to the addition of two alkyl groups will confirm the presence of the dithiol bridge.
-
-
Enzymatic Digestion and MS/MS Analysis:
-
Dissolve the cyclic peptide in a suitable buffer for enzymatic digestion (e.g., 0.1 M ammonium bicarbonate for trypsin).
-
Add the desired protease (e.g., trypsin, chymotrypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50).
-
Incubate at 37 °C for 4-16 hours.
-
Analyze the digest by LC-MS/MS.
-
Search the MS/MS data for a fragment ion corresponding to the peptide backbone plus the this compound linker, which will confirm the connectivity.[1][2][3]
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Peptide Concentration | 5 mg/mL | 1 mg/mL | 0.1 mg/mL |
| This compound (eq.) | 1.1 | 1.1 | 1.1 |
| Yield of Monomer (%) | 25 | 60 | 85 |
| Yield of Dimer/Oligomer (%) | 70 | 35 | 10 |
| Reaction Time (h) | 4 | 8 | 16 |
Table 1: Effect of Peptide Concentration on the Yield of Monomeric Cyclic Product.
| Parameter | Value |
| Molecular Formula of this compound | C9H20S2 |
| Molecular Weight of this compound | 192.39 g/mol |
| Mass of Dithiol Bridge (after loss of 2H) | 190.09 Da |
Table 2: Key Properties of this compound for Mass Spectrometry Analysis.
Visualizations
Caption: Competing reaction pathways in dithiol bridge formation.
Caption: Troubleshooting workflow for low yield in dithiol bridging.
References
- 1. Recent advancements in disulfide bridge characterization: Insights from mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DISC: DISulfide linkage Characterization from tandem mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Contamination in 1,9-Nonanedithiol Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing contamination in 1,9-Nonanedithiol solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in commercial this compound?
A1: The most prevalent impurities in this compound solutions arise from its synthesis and subsequent handling. These can be broadly categorized as:
-
Synthesis-Related Impurities:
-
Unreacted Precursors: Residual starting materials, such as 1,9-nonanediol or 1,9-dibromononane, may be present.
-
Intermediates: Incomplete conversion of intermediates, for instance, 9-bromo-1-nonanethiol, can lead to contamination.
-
Byproducts: Side reactions during synthesis can generate various unwanted compounds.
-
-
Degradation Products:
Q2: How can I assess the purity of my this compound solution?
A2: Several analytical techniques can be employed to determine the purity of your this compound solution:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is highly effective for detecting and identifying synthesis-related impurities and some degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help quantify the amount of this compound relative to impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of characteristic functional groups, such as the S-H bond in thiols and the potential absence or presence of O-H bonds from alcohol precursors.
-
Ellman's Test: This is a colorimetric assay used to quantify the concentration of free thiol groups in a solution. A lower-than-expected concentration may indicate the presence of oxidized disulfide species.
Q3: What are the best practices for storing this compound to minimize degradation?
A3: To prevent oxidation and other forms of degradation, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to minimize contact with oxygen.
-
Cool and Dark Place: Keep the container in a cool, dark location to reduce the rate of oxidation.
-
Tightly Sealed Container: Ensure the container is tightly sealed to prevent the ingress of air and moisture.
-
Use of Septum: For frequent use from the same bottle, using a bottle with a septum can help maintain an inert atmosphere.
Troubleshooting Guides
Issue 1: Poor Formation of Self-Assembled Monolayers (SAMs)
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete or patchy monolayer | Contaminated this compound: The presence of impurities, particularly disulfides, can disrupt the packing of the monolayer. | 1. Purify the this compound: See the detailed purification protocol below.2. Confirm Purity: Use GC-MS or NMR to verify the purity of the solution before use.3. Degas the Solution: Before use, degas the this compound solution to remove dissolved oxygen. |
| Contaminated Substrate: Residues on the substrate surface can inhibit SAM formation. | 1. Thorough Substrate Cleaning: Employ a rigorous cleaning protocol for your substrate (e.g., piranha solution for gold surfaces).2. Handle with Care: Use clean tweezers and minimize exposure of the cleaned substrate to the atmosphere before immersion in the thiol solution. | |
| Disordered monolayer | Presence of Oxidized Species: Disulfides can co-adsorb on the surface, leading to a disordered monolayer. | 1. Reduce Disulfides: Treat the this compound solution with a mild reducing agent (e.g., TCEP) and purify before use.2. Optimize Deposition Time: Shorter deposition times may reduce the incorporation of impurities. |
Issue 2: Aggregation of Gold Nanoparticles during Functionalization
| Symptom | Possible Cause | Troubleshooting Steps |
| Color change of nanoparticle solution (e.g., red to blue/purple) | Insufficient Ligand Coverage: Impurities in the this compound can lead to incomplete surface coverage of the nanoparticles, causing them to aggregate. | 1. Verify Thiol Concentration: Use Ellman's test to ensure the correct concentration of free thiol is present in your solution.2. Purify the Dithiol: Use a purified batch of this compound for functionalization.3. Optimize Thiol:Nanoparticle Ratio: Experiment with different ratios to find the optimal concentration for stable functionalization. |
| Formation of Inter-particle Disulfide Bridges: The bifunctional nature of this compound can lead to the linking of multiple nanoparticles if both thiol groups of a single molecule bind to different nanoparticles. | 1. Control Reaction Conditions: Perform the functionalization at a lower concentration of nanoparticles to reduce the probability of intermolecular cross-linking.2. Use a Large Excess of Dithiol: A high concentration of the dithiol can favor the binding of both thiol groups to the same nanoparticle surface, forming a loop, or having one thiol group free. |
Quantitative Data Summary
While specific impurity profiles can vary between batches and suppliers, the following table provides a general overview of potential impurities and their likely impact.
| Impurity | Typical Concentration Range (in unpurified product) | Potential Impact on Experiments |
| 1,9-Nonanediol | 1-5% | Can interfere with SAM formation by competing for surface sites. |
| 1,9-Dibromononane | 0.5-2% | Can react with nucleophiles in your system and lead to unwanted side products. |
| Cyclic/Polymeric Disulfides | 1-10% | Significantly disrupts the ordering of self-assembled monolayers and can lead to incomplete nanoparticle functionalization. |
| Water | Variable | Can affect the kinetics and quality of SAM formation. |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol describes a general method for purifying long-chain dithiols. Adjustments may be necessary based on the specific impurities present.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Round bottom flask
-
Rotary evaporator
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a glass column with silica gel slurried in hexane.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution:
-
Begin eluting the column with 100% hexane. This will elute non-polar impurities.
-
Gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5-10%).
-
Collect fractions in separate tubes.
-
-
Monitor Fractions: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound. The desired product will have a different retention factor (Rf) than the impurities.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
-
Verification: Confirm the purity of the final product using GC-MS or NMR.
Protocol 2: Quantification of Free Thiol Content using Ellman's Test
Materials:
-
This compound solution (in a suitable buffer, e.g., phosphate buffer, pH 7.4)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) solution (e.g., 10 mM in the same buffer)
-
Cysteine or Glutathione standard solutions of known concentrations
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Standards: Prepare a series of standard solutions of cysteine or glutathione of known concentrations.
-
Prepare Samples: Prepare a dilution of your this compound solution in the buffer.
-
Reaction:
-
In a cuvette, mix your standard or sample solution with the DTNB solution.
-
Allow the reaction to proceed for a few minutes at room temperature. A yellow color will develop.
-
-
Measurement: Measure the absorbance of the solution at 412 nm using the UV-Vis spectrophotometer.
-
Calibration Curve: Plot the absorbance of the standard solutions against their known concentrations to create a calibration curve.
-
Quantification: Use the absorbance of your this compound sample and the calibration curve to determine the concentration of free thiol groups.
Visualizations
Caption: Experimental workflow from synthesis to application of this compound.
Caption: A logical troubleshooting guide for experiments involving this compound.
References
Validation & Comparative
A Comparative Guide to Self-Assembled Monolayers: 1,9-Nonanedithiol vs. 1,6-Hexanedithiol
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two common alkanedithiols for the formation of Self-Assembled Monolayers (SAMs), supported by experimental data.
The formation of well-ordered Self-Assembled Monolayers (SAMs) is a cornerstone of surface engineering, with profound implications for biosensors, drug delivery systems, and molecular electronics. The choice of alkanethiol is critical in determining the structural and functional properties of the resulting monolayer. This guide provides an objective comparison between two bifunctional alkanedithiols, 1,9-Nonanedithiol and 1,6-Hexanedithiol, in the context of SAM formation on gold substrates.
Introduction to Dithiol SAMs
Alkanedithiols, characterized by a thiol group at each end of an alkyl chain, offer unique possibilities for surface modification. Unlike their monothiol counterparts, dithiols can bind to a substrate at one or both ends. This can lead to the formation of looped structures, where both thiols bind to the surface, or to standing-up monolayers with a free thiol group available for further functionalization. The latter is of particular interest in applications requiring the covalent immobilization of biomolecules or nanoparticles. The length of the alkyl chain plays a crucial role in the final orientation, ordering, and stability of the SAM.
Physical and Chemical Properties
A fundamental understanding of the physical properties of this compound and 1,6-Hexanedithiol is essential for their application in SAM formation. The longer alkyl chain of this compound results in a higher molecular weight, boiling point, and density. These properties can influence the kinetics of SAM formation and the intermolecular interactions within the monolayer.
| Property | This compound | 1,6-Hexanedithiol |
| CAS Number | 3489-28-9[1][2] | 1191-43-1 |
| Molecular Formula | C₉H₂₀S₂[1] | C₆H₁₄S₂ |
| Molecular Weight | 192.39 g/mol [1][2] | 150.31 g/mol |
| Boiling Point | 284 °C (lit.)[2] | 118-119 °C/15 mmHg (lit.) |
| Density | 0.952 g/mL at 25 °C (lit.)[2] | 0.983 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.4999 (lit.)[2] | n20/D 1.511 (lit.) |
Comparative Performance in SAM Formation
The length of the alkyl chain in dithiols significantly impacts the structure and stability of the resulting SAM. While direct, comprehensive comparative studies are limited, existing research and established principles of SAM formation allow for a detailed comparison.
Structural Characteristics and Surface Coverage
The orientation of dithiols on a gold surface can be either "lying down," with both thiol groups attached to the substrate, or "standing up," with one thiol group bound to the surface and the other extending into the solution. Studies on 1,6-Hexanedithiol have shown that it often forms a "striped phase" where the molecules lie flat on the gold surface, particularly when deposited from the gas phase.[3][4][5] This is attributed to the strong interaction of both sulfur atoms with the gold.
In solution-phase deposition, the final orientation is influenced by factors such as solvent, concentration, and immersion time. A comparative electrochemical study of SAMs formed from ethanolic solutions of α,ω-alkanedithiols with varying chain lengths (n=6, 9, and 10) provides valuable insights into their surface coverage (Γ). For the shorter chain dithiols, including 1,6-hexanedithiol and this compound, the surface coverage was found to be higher than that of their corresponding n-alkanethiol counterparts.[6] This suggests that at these chain lengths, a significant portion of the molecules adopts a configuration that allows for dense packing. However, as the chain length increases, the propensity for the molecule to form a loop with both thiols binding to the surface increases, which can lead to a more disordered monolayer.[6]
| Parameter | This compound SAM | 1,6-Hexanedithiol SAM |
| Surface Coverage (Γ) | Higher than 1-nonanethiol SAM[6] | Higher than 1-hexanethiol SAM[6] |
| Predominant Orientation | Mixed standing-up and lying-down, with a higher tendency for standing-up compared to shorter chains due to increased van der Waals interactions. | Often forms a "striped phase" with molecules lying down, especially in gas-phase deposition.[3][4][5] In solution, a mixture of orientations is likely. |
Stability and Ordering
The stability of alkanethiol SAMs is largely governed by the van der Waals interactions between the alkyl chains. Longer chains lead to stronger intermolecular forces, resulting in more ordered and thermally stable monolayers.[7] Therefore, it is expected that SAMs formed from this compound would exhibit greater thermal and chemical stability compared to those formed from 1,6-Hexanedithiol. This increased stability is crucial for applications requiring robust surface modifications that can withstand harsh conditions.
Experimental Protocols
The following is a general protocol for the formation of dithiol SAMs on gold substrates from a solution phase.
Materials
-
This compound or 1,6-Hexanedithiol
-
Absolute Ethanol (or other suitable solvent)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized water
-
Nitrogen gas
Procedure
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants.
-
Rinse thoroughly with deionized water.
-
Rinse with absolute ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of the desired dithiol (this compound or 1,6-Hexanedithiol) in absolute ethanol.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrates into the dithiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a stream of nitrogen gas.
-
Visualizing the SAM Formation Process
The following diagrams illustrate the key concepts in the formation of dithiol SAMs.
Caption: General workflow of dithiol SAM formation on a gold substrate.
Caption: Comparison of molecular orientation probabilities for the two dithiols.
Conclusion and Recommendations
Both this compound and 1,6-Hexanedithiol are effective for forming SAMs on gold surfaces, but their suitability depends on the specific application requirements.
-
This compound is the preferred choice when high stability, order, and a standing-up orientation are critical. The longer alkyl chain promotes stronger intermolecular interactions, leading to a more robust and well-ordered monolayer. This makes it ideal for applications requiring a durable platform for the subsequent attachment of biomolecules or nanoparticles, such as in the development of stable biosensors and drug delivery systems.
-
1,6-Hexanedithiol may be suitable for applications where a lying-down or mixed orientation is acceptable or desired, or where rapid formation of a passivating layer is the primary goal. Its tendency to form a striped, lying-down phase can be advantageous for creating surfaces with specific electronic properties.
For researchers in drug development and biosensor technology, the ability to create a well-defined surface with available functional groups is paramount. Therefore, This compound generally offers a more reliable platform for creating the stable, well-ordered, and functionalizable SAMs required for these demanding applications. The enhanced stability afforded by the longer alkyl chain is a significant advantage that often outweighs the potential for increased disorder due to looping, especially when the experimental conditions are carefully controlled.
References
- 1. scbt.com [scbt.com]
- 2. This compound 99 3489-28-9 [sigmaaldrich.com]
- 3. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,6-Hexanedithiol Monolayers on Au(111): A Multi-Technique Structural Study | NIST [nist.gov]
- 6. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 1,9-Nonanedithiol and 1,8-Octanedithiol as Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate linker molecule is a critical determinant in the successful development of various applications, ranging from self-assembled monolayers (SAMs) for biosensors and molecular electronics to the functionalization of nanoparticles in drug delivery systems. Alkanedithiols, characterized by a thiol group at each end of an alkyl chain, are a prominent class of linkers capable of forming stable bonds with noble metal surfaces, most notably gold. This guide provides a detailed comparison of two commonly utilized alkanedithiols: 1,9-Nonanedithiol and 1,8-Octanedithiol. By examining their fundamental properties and performance characteristics, this document aims to equip researchers with the necessary information to make an informed decision for their specific application.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these linkers is the first step in predicting their behavior in experimental settings. The key difference between this compound and 1,8-Octanedithiol lies in the length of their alkyl chains, with the former possessing nine carbon atoms and the latter eight. This seemingly small variation can influence the thickness, ordering, and stability of the resulting self-assembled monolayers.
| Property | This compound | 1,8-Octanedithiol |
| Chemical Formula | C₉H₂₀S₂ | C₈H₁₈S₂ |
| Molecular Weight | 192.39 g/mol [1] | 178.36 g/mol |
| Boiling Point | 284 °C[1] | 269-270 °C |
| Density | 0.952 g/mL at 25 °C[1] | 0.97 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4999[1] | 1.505 |
Performance as Linkers: A Comparative Analysis
The performance of these dithiols as linkers is primarily evaluated through the characteristics of the self-assembled monolayers they form on substrates like gold. Key performance indicators include the stability of the monolayer, its ordering and packing density, and its electrical conductivity when used in molecular junctions.
Stability of Self-Assembled Monolayers
The stability of a SAM is crucial for the longevity and reliability of any device or functionalized surface. Generally, the thermal and electrochemical stability of alkanethiol SAMs on gold increases with the length of the alkyl chain.[2][3][4] This is attributed to stronger van der Waals interactions between longer alkyl chains, which leads to a more densely packed and stable monolayer.
While direct comparative studies quantifying the stability of this compound and 1,8-Octanedithiol SAMs under identical conditions are limited, the established trend suggests that the longer chain of This compound would form a more thermally and electrochemically stable monolayer compared to 1,8-Octanedithiol. For instance, studies on alkanethiols have shown that longer chains lead to a higher desorption potential, indicating greater stability.[2]
Monolayer Ordering and Surface Coverage
The ability of linker molecules to form well-ordered, densely packed monolayers is critical for applications requiring precise control over surface properties. The longer alkyl chain of this compound is expected to promote a higher degree of lateral order within the SAM due to increased van der Waals forces between adjacent molecules.
Characterization techniques such as Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) are used to assess the quality and coverage of SAMs. Studies on 1,8-octanedithiol have shown that it can form SAMs where the molecules can adopt either a standing-up or lying-down configuration, with the standing-up configuration being desirable for creating a thiol-terminated surface.[5][6] Similar behavior is expected for this compound. Achieving a high surface coverage of well-ordered, standing molecules is a key objective in SAM formation.
Electrical Conductivity in Molecular Junctions
For applications in molecular electronics, the electrical conductance of the linker molecule is a paramount consideration. The conductance of alkanedithiols typically decreases exponentially with increasing chain length. Therefore, it is anticipated that 1,8-Octanedithiol, with its shorter alkyl chain, will exhibit higher electrical conductivity than this compound when forming a molecular junction between two electrodes. This is a critical trade-off to consider: the higher stability of the longer chain linker may come at the cost of reduced electrical performance.
Experimental Protocols
The formation of high-quality SAMs is highly dependent on the experimental procedure. Below is a detailed protocol for the formation and characterization of alkanedithiol SAMs on a gold substrate.
Protocol for Self-Assembled Monolayer (SAM) Formation
1. Substrate Preparation:
- Begin with a clean gold-coated substrate (e.g., gold-coated silicon wafer or glass slide).
- Clean the substrate by sonicating in a sequence of solvents: acetone, isopropanol, and deionized water (10 minutes each).
- Dry the substrate under a stream of high-purity nitrogen gas.
- Immediately before use, treat the substrate with a UV-Ozone cleaner for 15-20 minutes to remove any residual organic contaminants.
2. Solution Preparation:
- Prepare a 1 mM solution of the desired alkanedithiol (this compound or 1,8-Octanedithiol) in absolute ethanol. It is crucial to use high-purity, anhydrous ethanol to minimize water content, which can affect monolayer quality.
- Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to remove dissolved oxygen, which can lead to the formation of disulfides.
3. SAM Formation:
- Immerse the cleaned and dried gold substrate into the alkanedithiol solution in a sealed container.
- To ensure an inert atmosphere and prevent contamination, the container can be purged with the inert gas before sealing.
- Allow the self-assembly process to proceed for 18-24 hours at room temperature in a vibration-free environment.
4. Rinsing and Drying:
- After the immersion period, carefully remove the substrate from the solution.
- Rinse the substrate thoroughly with copious amounts of fresh absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.
- Dry the substrate again under a stream of high-purity nitrogen gas.
5. Characterization:
- The quality of the formed SAM should be assessed using appropriate surface analysis techniques.
- Contact Angle Goniometry: To determine the surface wettability, which provides an indication of the monolayer's packing and order.
- Ellipsometry: To measure the thickness of the monolayer.
- X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the binding of the thiol groups to the gold.[1][7][8][9]
- Atomic Force Microscopy (AFM): To visualize the surface morphology and measure the roughness of the monolayer.[10][11]
- Fourier-Transform Infrared Spectroscopy (FTIR): To probe the conformational order of the alkyl chains within the SAM.
Visualizing the Linker Application
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key experimental workflows and logical relationships.
Conclusion
The choice between this compound and 1,8-Octanedithiol as a linker molecule involves a critical trade-off between stability and electrical conductivity. This compound , with its longer alkyl chain, is predicted to form more stable and well-ordered self-assembled monolayers, making it a suitable choice for applications where long-term stability and a robust surface modification are paramount. Conversely, 1,8-Octanedithiol is expected to offer higher electrical conductivity due to its shorter chain length, making it a more favorable candidate for applications in molecular electronics where efficient charge transport is the primary concern.
Researchers should carefully consider the specific requirements of their application when selecting between these two versatile linker molecules. The provided experimental protocol serves as a robust starting point for achieving high-quality SAMs, which can be further optimized and characterized to meet the demands of the intended application.
References
- 1. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Alkanedithiols in Molecular Junctions
For researchers, scientists, and drug development professionals, understanding the electrical conductance of single molecules is paramount for the advancement of molecular electronics and sensing technologies. Alkanedithiols, with their simple, saturated backbones and thiol anchor groups, serve as a fundamental model system for studying charge transport at the nanoscale. This guide provides a comparative study of the performance of various alkanedithiols in molecular junctions, supported by experimental data and detailed methodologies.
Performance Comparison of Alkanedithiols
The conductance of single alkanedithiol molecular junctions is not defined by a single value but rather by a distribution of values reflecting the dynamic nature of the molecule and its connection to the electrodes. Experimental studies have identified multiple conductance states, often categorized as high (H), medium (M), and low (L), which are attributed to different molecule-electrode coordination geometries and molecular conformations.[1]
The conductance of these molecules is observed to decrease exponentially with increasing chain length, a characteristic of non-resonant tunneling. This relationship is often described by the equation G = A * exp(-βN), where G is the conductance, A is a contact-dependent pre-factor, β is the tunneling decay constant, and N is the number of methylene units in the alkyl chain.
Below is a summary of experimentally determined single-molecule conductance values for a series of α,ω-alkanedithiols in Au-molecule-Au junctions. The data clearly illustrates the length-dependent conductance and the presence of multiple conductance states.
| Alkanedithiol (n) | Low (L) Conductance (nS) | Medium (M) Conductance (nS) | High (H) Conductance (nS) |
| Propanedithiol (PD, n=3) | 1.9 ± 0.05 | 64 ± 5 | - |
| Hexanedithiol (HD, n=6) | 2.45 ± 0.06 | 20 ± 2 | 95 ± 10 |
| Octanedithiol (OD, n=8) | 0.45 ± 0.04 | 4.5 ± 0.5 | 25 ± 3 |
| Decanedithiol (DD, n=10) | 0.20 ± 0.02 | 0.9 ± 0.1 | 5 ± 0.6 |
Table 1: Single junction conductance data for Au-alkanedithiol-Au junctions. The values represent the mean and standard deviation of the low (L), medium (M), and high (H) conductance states observed in experimental measurements. Data sourced from[1].
Experimental Protocols
The characterization of single-molecule junctions relies on sophisticated techniques that can repeatedly form and break connections to a single molecule while measuring its electrical properties. The two most prevalent methods are the Scanning Tunneling Microscope-Break Junction (STM-BJ) and Conducting Probe Atomic Force Microscopy (CP-AFM).
Scanning Tunneling Microscope-Break Junction (STM-BJ)
The STM-BJ technique is a widely used method for creating and characterizing single-molecule junctions.
Methodology:
-
Tip Preparation: A sharp, metallic (typically gold) STM tip is used.
-
Substrate Preparation: A conductive substrate (typically gold) is prepared.
-
Molecule Deposition: The alkanedithiol of interest is deposited onto the substrate from a dilute solution, forming a self-assembled monolayer (SAM) or being present in the surrounding solvent.
-
Junction Formation and Breaking:
-
The STM tip is brought into contact with the substrate, forming a metallic point contact.
-
The tip is then slowly withdrawn from the substrate. As the metallic contact thins and eventually breaks, a nanometer-sized gap is formed.
-
In the presence of alkanedithiol molecules, one may bridge this gap, forming a molecular junction.
-
-
Conductance Measurement: During the withdrawal process, a constant bias voltage is applied across the tip and substrate, and the current is continuously measured. The conductance is then calculated (G = I/V).
-
Data Analysis: This process of forming and breaking the junction is repeated thousands of times to generate a large dataset. The conductance values are then compiled into a histogram, where peaks correspond to the most probable conductance values of the molecular junction.
Conducting Probe Atomic Force Microscopy (CP-AFM)
CP-AFM provides a complementary method for studying molecular junctions, with the added capability of measuring forces.
Methodology:
-
Tip and Substrate Preparation: A metal-coated AFM tip and a conductive substrate are prepared, similar to the STM-BJ technique.
-
SAM Formation: A self-assembled monolayer of the alkanedithiol is formed on the substrate.
-
Contact and Measurement:
-
The conductive AFM tip is brought into contact with the SAM.
-
A controlled force is applied to the tip to ensure a stable electrical contact with the molecules.
-
A bias voltage is swept, and the resulting current is measured to obtain current-voltage (I-V) characteristics.
-
-
Data Analysis: The conductance is determined from the linear region of the I-V curve. By measuring the conductance at various locations on the SAM, a statistical distribution of conductance values can be obtained.
Visualizing Experimental and Logical Frameworks
To better understand the experimental process and the factors influencing the conductance of alkanedithiol molecular junctions, the following diagrams are provided.
References
A Comparative Guide to 1,9-Nonanedithiol Self-Assembled Monolayers for Electrochemical Impedance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,9-nonanedithiol (NDT) self-assembled monolayers (SAMs) for applications in electrochemical impedance spectroscopy (EIS). We will explore the unique properties of NDT SAMs and compare their performance with commonly used alkanethiol SAMs, supported by experimental data and detailed protocols.
Introduction to this compound SAMs
Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces, particularly gold, are a cornerstone of surface chemistry and are widely used in the development of biosensors, corrosion inhibitors, and platforms for fundamental electrochemical studies. This compound (HS(CH₂)₉SH) is a dithiol molecule that offers distinct advantages over its more common n-alkanethiol counterparts. The presence of a thiol group at both ends of the C9 alkyl chain allows for versatile surface modification strategies. While one thiol group anchors the molecule to the gold surface, the second can be utilized for further functionalization or can interact with the substrate, potentially forming looped structures. This dual functionality influences the packing density, stability, and overall electrochemical behavior of the monolayer.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial properties of these modified electrodes. By applying a small AC potential and measuring the resulting current, EIS can provide quantitative information about the capacitance and charge transfer resistance of the SAM, offering insights into its integrity, packing, and barrier properties.
Comparative Performance Analysis
The performance of a SAM in EIS applications is primarily evaluated by its ability to block the electron transfer of a redox probe in the electrolyte solution to the electrode surface. This is quantified by the charge transfer resistance (Rct). A higher Rct value generally indicates a more densely packed and defect-free monolayer. The double-layer capacitance (Cdl) also provides information about the monolayer's thickness and dielectric properties.
While direct comparative studies focusing solely on this compound are limited, we can infer its performance based on existing literature on dithiols and alkanethiols of similar chain lengths. Generally, the presence of a second thiol group in dithiols can lead to different monolayer structures compared to monothiols. Dithiols like NDT can adopt either an upright orientation, with one thiol bound to the surface and the other extending into the solution, or a looped configuration where both thiols bind to the substrate.
Studies have shown that for shorter chain dithiols, an upright orientation with the formation of disulfide bonds at the SAM/solution interface can lead to higher surface coverage compared to their corresponding monothiol counterparts. However, as the alkyl chain length increases, the propensity for loop formation also increases, which can introduce disorder into the monolayer and potentially lead to lower surface coverage compared to a well-ordered monothiol SAM of the same length.[1]
For instance, in mixed monolayers, the presence of a monothiol can enhance the organization and stability of the dithiol monolayer.[1] This suggests that pure NDT monolayers might exhibit different packing characteristics compared to, for example, 1-decanethiol (a monothiol with a similar chain length).
The following table summarizes expected EIS parameters for NDT SAMs in comparison to a typical long-chain alkanethiol like 1-dodecanethiol (DDT). These values are illustrative and can vary based on experimental conditions.
| Parameter | This compound (NDT) SAM | 1-Dodecanethiol (DDT) SAM | Significance |
| Charge Transfer Resistance (Rct) | Moderate to High | High | A higher Rct indicates a more effective barrier to electron transfer, suggesting a well-packed monolayer. The Rct of NDT can be influenced by its orientation (upright vs. looped). |
| Double Layer Capacitance (Cdl) | Higher than DDT | Lower than NDT | Cdl is inversely proportional to the thickness of the dielectric layer (the SAM). A higher capacitance for NDT may suggest a less densely packed or thinner effective monolayer compared to a well-ordered DDT SAM. |
| Surface Coverage (θ) | Variable | High (typically > 0.95) | Surface coverage for NDT can be influenced by the tendency to form loops, which may lead to a less ordered structure compared to the highly organized packing of long-chain monothiols.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical protocols for the preparation of NDT SAMs and their characterization using EIS.
Protocol 1: Preparation of this compound SAMs on Gold Electrodes
-
Substrate Preparation:
-
Use gold-coated substrates (e.g., gold-sputtered silicon wafers or gold disk electrodes).
-
Clean the gold surface by immersing it in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in absolute ethanol.
-
Immerse the cleaned gold substrates in the dithiol solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer.
-
-
Post-Assembly Cleaning:
-
After incubation, remove the substrates from the solution.
-
Rinse the SAM-coated substrates extensively with ethanol to remove any non-covalently bound molecules.
-
Dry the substrates again under a stream of nitrogen.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Analysis
-
Electrochemical Cell Setup:
-
Use a standard three-electrode electrochemical cell.
-
The NDT-modified gold electrode serves as the working electrode.
-
A platinum wire or mesh is typically used as the counter electrode.
-
An Ag/AgCl electrode or a saturated calomel electrode (SCE) is used as the reference electrode.
-
-
Electrolyte Solution:
-
Prepare an electrolyte solution, commonly a phosphate-buffered saline (PBS) solution (pH 7.4) containing a redox probe. A typical redox probe is an equimolar mixture of 5 mM K₃[Fe(CN)₆] and 5 mM K₄[Fe(CN)₆].[2]
-
-
EIS Measurement:
-
Connect the electrochemical cell to a potentiostat equipped with a frequency response analyzer.
-
Set the DC potential to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (typically around +0.2 V vs. Ag/AgCl).[2]
-
Apply an AC perturbation signal with a small amplitude (e.g., 5-10 mV).
-
Sweep the frequency over a wide range, for example, from 100 kHz down to 0.1 Hz.[2]
-
Record the impedance data.
-
-
Data Analysis:
-
The impedance data is typically visualized as a Nyquist plot (imaginary impedance vs. real impedance).
-
Fit the experimental data to an equivalent electrical circuit model to extract quantitative parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A common model for SAM-modified electrodes is the Randles circuit.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the preparation and EIS analysis of this compound SAMs.
Caption: Conceptual diagram of the NDT SAM at the electrode-electrolyte interface probed by EIS.
Conclusion
This compound SAMs present a versatile platform for surface modification with unique characteristics compared to traditional n-alkanethiols. Their electrochemical properties, as determined by EIS, are highly dependent on the monolayer structure, which can be influenced by the dual thiol functionality. While potentially offering a slightly less ordered and more permeable monolayer than long-chain monothiols under certain conditions, the exposed terminal thiol group of NDT in an upright configuration provides a valuable anchor point for the covalent attachment of biomolecules, making it a compelling choice for biosensor development and other applications in drug discovery and diagnostics. Further research directly comparing the EIS performance of NDT with a series of alkanethiols of varying lengths would be beneficial to fully elucidate its properties and optimize its use in various electrochemical applications.
References
Validating 1,9-Nonanedithiol Monolayer Coverage: A Comparative Guide to Surface Analysis Techniques
For researchers, scientists, and drug development professionals, the precise characterization of self-assembled monolayers (SAMs) is critical for the development of robust and reliable applications. This guide provides a comparative overview of X-ray Photoelectron Spectroscopy (XPS) and other common techniques for validating the coverage of 1,9-Nonanedithiol (NDT) monolayers, a dithiol increasingly used in nanotechnology and biosensor development.
This document outlines the experimental data and protocols necessary to distinguish a well-formed monolayer from a disordered or incomplete one. While direct comparative data for NDT is not always available in published literature, this guide utilizes data from closely related alkanethiols on gold surfaces to illustrate the principles and expected outcomes of each technique.
Quantitative Data Summary
A crucial aspect of monolayer validation is the quantitative assessment of its properties. The following table summarizes the kind of data obtained from XPS, ellipsometry, and contact angle goniometry for a well-characterized alkanethiol SAM on a gold substrate. These values serve as a benchmark for what can be expected when analyzing a high-quality NDT monolayer.
| Parameter | X-ray Photoelectron Spectroscopy (XPS) | Ellipsometry | Contact Angle Goniometry |
| Information Provided | Elemental composition, chemical states, and layer thickness | Layer thickness and refractive index | Surface energy and hydrophobicity/hydrophilicity |
| Typical Values for Alkanethiol SAM on Gold | |||
| Atomic Concentration (Sulfur) | 1-5% | N/A | N/A |
| Atomic Concentration (Carbon) | 10-30% | N/A | N/A |
| Atomic Concentration (Gold) | 60-80% (attenuated signal) | N/A | N/A |
| S 2p Binding Energy | ~162 eV (thiolate bond to gold) | N/A | N/A |
| C 1s Binding Energy | ~285 eV (aliphatic carbon) | N/A | N/A |
| Monolayer Thickness | ~10-15 Å (for a C9 chain) | ~10-15 Å (for a C9 chain) | N/A |
| Water Contact Angle | >100° (for a hydrophobic surface) | N/A | >100° (for a hydrophobic surface) |
Note: The exact atomic concentrations will vary depending on the XPS instrument's sensitivity factors and the take-off angle of the analysis. The thickness of an NDT monolayer is expected to be in the range of 12-15 Å, based on the length of the nine-carbon chain.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for reproducible results in monolayer fabrication and characterization.
Preparation of this compound Self-Assembled Monolayer on Gold
-
Substrate Preparation:
-
Use a silicon wafer with a thin adhesion layer of titanium or chromium (typically 5-10 nm) followed by a 50-200 nm layer of gold, deposited by electron beam evaporation or sputtering.
-
Clean the gold substrate immediately before use. A common method is UV-Ozone cleaning for 10-20 minutes to remove organic contaminants.
-
Alternatively, the substrate can be cleaned by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in a suitable solvent, such as absolute ethanol or toluene.
-
Immerse the cleaned gold substrate into the dithiol solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For dithiols, it is crucial to control the conditions to favor the formation of a standing-up monolayer rather than looped structures. This can be influenced by concentration and immersion time.
-
After incubation, remove the substrate from the solution and rinse it thoroughly with the pure solvent (ethanol or toluene) to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Maintain the analysis chamber at a high vacuum (typically <10⁻⁸ Torr).
-
Set the photoelectron take-off angle. For routine analysis, a 45° or 90° angle is common. For angle-resolved XPS (ARXPS), spectra are collected at a range of angles (e.g., 15° to 75°).
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, and C 1s regions.
-
The Au 4f₇/₂ peak at ~84.0 eV is typically used for binding energy calibration.
-
-
Data Analysis:
-
Determine the atomic concentrations of the detected elements from the survey spectrum after correcting for the instrument's sensitivity factors.
-
Analyze the high-resolution S 2p spectrum. A peak at approximately 162 eV is characteristic of a thiolate bond to the gold surface. The absence of a significant peak around 164 eV indicates the absence of unbound thiol groups.
-
Analyze the high-resolution C 1s spectrum. A primary peak around 285 eV corresponds to the aliphatic carbon chain of the NDT molecule.
-
For ARXPS, the intensity of the substrate (Au) signal will decrease more rapidly than the overlayer (C and S) signals at lower take-off angles (more surface-sensitive), confirming the presence of a monolayer on top of the gold. The thickness of the monolayer can also be calculated from the attenuation of the Au 4f signal.
-
Alternative Characterization Techniques
-
Ellipsometry: This technique measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of a thin film. For an NDT monolayer, the thickness should be in the range of 12-15 Å.
-
Contact Angle Goniometry: This method measures the angle at which a liquid droplet interfaces with the solid surface. For a well-formed, hydrophobic NDT monolayer, the static water contact angle is expected to be high (typically >100°).
-
Fourier Transform Infrared Reflection-Absorption Spectroscopy (FTIR-RAS): This technique can provide information about the chemical bonds and the orientation of the molecules in the monolayer. For an NDT monolayer, one would expect to see characteristic C-H stretching vibrations.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for validating an NDT monolayer and the logical relationship of how XPS data confirms its formation.
Caption: Experimental workflow for NDT monolayer preparation and validation.
Caption: Logical flow of XPS data interpretation for monolayer validation.
Flexible vs. Rigid Dithiols for Cross-Linking Nanoparticles: A Comparative Guide
The self-assembly of nanoparticles into functional superstructures is a cornerstone of modern materials science and nanomedicine. A prevalent method to achieve this is through covalent cross-linking using dithiol molecules, which act as bridges between adjacent nanoparticles. The choice of the dithiol linker, specifically its conformational flexibility, is a critical design parameter that profoundly influences the efficiency of the cross-linking process and the ultimate properties of the nanoparticle assembly. This guide provides an objective comparison between flexible (e.g., aliphatic) and rigid (e.g., aromatic) dithiols, supported by experimental data, to inform researchers in materials science and drug development.
Key Performance Differences
The fundamental difference between flexible and rigid dithiols lies in their structural freedom. Flexible linkers, such as hexane-1,6-dithiol, possess multiple single bonds that allow for a high degree of rotational freedom. In contrast, rigid linkers like benzene-1,4-dithiol have constrained structures that limit their conformational possibilities. This distinction leads to significant variations in performance.
Cross-Linking Efficiency and Mechanism: Experimental studies on CdTe quantum dots have revealed a remarkable difference in cross-linking efficiency. Rigid aromatic dithiols are approximately four times more efficient at cross-linking nanoparticles than flexible aliphatic dithiols.[1][2][3] This disparity is attributed to the preferred conformation of the dithiols on the nanoparticle surface.
-
Flexible Dithiols: Due to their conformational freedom, a significant fraction of flexible dithiol molecules tend to form "loops" by attaching both of their thiol groups to the surface of the same nanoparticle. This intramolecular binding passivates the linker and prevents it from forming bridges between nanoparticles, thereby reducing the overall cross-linking efficiency.[1]
-
Rigid Dithiols: The stiff structure of rigid dithiols prevents loop formation. After the first thiol group binds to a nanoparticle, the second thiol group is oriented away from the surface, making it readily available to bind with an adjacent nanoparticle.[1] This leads to a much higher probability of successful intermolecular cross-linking.
Figure 1. Dithiol Conformation and Cross-linking Mechanism
Aggregation Behavior and Resulting Structures: The linker's structure also dictates the morphology and size of the resulting nanoparticle aggregates.
-
Using flexible aliphatic dithiols often results in the formation of large, uncontrolled aggregates that can extend into the micrometer range.[4][5]
-
Rigid aromatic dithiols tend to induce the formation of smaller, more uniform, and often spherical aggregates, typically in the 100 nm range.[4][5]
Furthermore, due to their higher efficiency, rigid dithiols trigger aggregation at much lower concentrations compared to their flexible counterparts.[1][2][3] For instance, to achieve a similar degree of aggregation, a tenfold higher concentration of 1,6-hexanedithiol (flexible) was required compared to 1,4-benzenedithiol (rigid).[1]
Quantitative Data Comparison
The following table summarizes the key quantitative differences observed in experimental studies.
| Property | Flexible Dithiols (e.g., Aliphatic) | Rigid Dithiols (e.g., Aromatic) | References |
| Cross-linking Efficiency | Lower (Fraction of cross-linked QDs, f ≈ 0.08) | Higher (f ≈ 0.34), ~4 times more efficient | [1] |
| Dominant Conformation | High tendency for intramolecular loop formation | Favors intermolecular bridging | [1] |
| Resulting Aggregate Size | Large, uncontrolled (micrometer range) | Smaller, spherical (~100 nm range) | [4][5] |
| Aggregation Onset | Occurs at significantly higher concentrations | Occurs at very low concentrations | [1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to compare dithiol linkers.
Protocol 1: Nanoparticle Cross-linking and Aggregation
This protocol describes the general procedure for cross-linking nanoparticles (e.g., Gold or Silver Nanoparticles, Quantum Dots) with dithiols.
-
Nanoparticle Synthesis: Synthesize nanoparticles of the desired material and size. For example, citrate-stabilized silver nanoparticles can be prepared by chemical reduction of a silver salt.
-
Ligand Exchange/Cross-linking:
-
Prepare stock solutions of the flexible (e.g., 1,6-hexanedithiol) and rigid (e.g., 1,4-benzenedithiol) dithiols in a suitable solvent (e.g., ethanol).
-
To a solution of the synthesized nanoparticles under stirring, add a specific molar ratio of the dithiol stock solution. A range of dithiol-to-nanoparticle ratios should be explored to study the concentration dependence.
-
-
Inducing Aggregation: The ligand exchange process initiates the cross-linking and subsequent aggregation. The reaction is typically allowed to proceed for a set time (e.g., 2 hours) before characterization. The kinetics can be monitored in situ.[4][6]
Protocol 2: Characterization of Nanoparticle Assemblies
The following techniques are used to quantify the differences in aggregation and cross-linking.
-
Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter of the nanoparticle aggregates in solution and monitor the aggregation kinetics in real-time.
-
Methodology: A nanoparticle solution is placed in the DLS instrument. After obtaining a baseline reading of the initial particle size, the dithiol linker is added. The instrument then records the change in particle size over time. This allows for the determination of aggregation rates and final aggregate sizes.[4][6]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To monitor nanoparticle aggregation through changes in their plasmon resonance.
-
Methodology: As nanoparticles aggregate, their surface plasmon resonance peak will shift to longer wavelengths (a red-shift) and often broaden. UV-Vis spectra are recorded before and at various time points after the addition of the dithiol linker. The magnitude of the red-shift provides a qualitative measure of the extent of aggregation.[4]
-
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM):
-
Purpose: To directly visualize the morphology and structure of the nanoparticle aggregates.
-
Methodology: A small aliquot (3 µL) of the nanoparticle solution is applied to a TEM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane or nitrogen to flash-freeze the sample, preserving the solution-state structure. The frozen grid is then transferred to a cryo-holder and imaged in a TEM. This technique provides direct visual evidence of the size and shape of aggregates formed by flexible versus rigid linkers.[7]
-
Figure 2. Comparative Experimental Workflow
Conclusion and Outlook
The choice between flexible and rigid dithiols for cross-linking nanoparticles is not arbitrary and has predictable consequences for the resulting nanomaterial.
-
Rigid dithiols are the superior choice when high cross-linking efficiency and the formation of well-defined, smaller, and more rigid assemblies are desired. Their inability to form intramolecular loops makes them highly effective and predictable cross-linkers.
-
Flexible dithiols are less efficient cross-linkers but may be advantageous when creating larger aggregates or more dynamic, flexible, and potentially stimuli-responsive materials.
For professionals in drug development, using rigid linkers could lead to more stable and uniformly sized nanoparticle clusters for targeted delivery, while flexible linkers might be explored for creating injectable hydrogels or other soft materials. The experimental protocols and comparative data presented here provide a foundational guide for researchers to make informed decisions in the rational design of cross-linked nanoparticle systems.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Differences in Cross-Link Chemistry between Rigid and Flexible Dithiol Molecules Revealed by Optical Studies of CdTe Quantum Dots - The Journal of Physical Chemistry C - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formation of stable Ag-nanoparticle aggregates induced by dithiol cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to the Surface Energy Analysis of 1,9-Nonanedithiol Modified Surfaces
For researchers, scientists, and drug development professionals, the precise control and characterization of surface chemistry are paramount. Self-assembled monolayers (SAMs) offer a robust method for modifying surfaces, with alkanethiols on gold being a cornerstone of this technology. This guide provides a comparative framework for the surface energy analysis of gold surfaces modified with 1,9-nonanedithiol, contrasting its potential properties with well-characterized monofunctional alkanethiols.
While specific experimental data for this compound is not extensively published, this guide outlines the necessary protocols to perform such an analysis and discusses the expected outcomes based on its unique molecular structure.
Understanding this compound vs. Monofunctional Alkanethiols
Unlike simple alkanethiols which possess a single thiol headgroup and a terminal tail group, α,ω-alkanedithiols like this compound have thiol groups at both ends of their nine-carbon chain. This duality allows for different binding conformations on a gold surface:
-
Standing-Up Configuration: One thiol group binds to the gold substrate, leaving the other thiol group exposed at the monolayer-air interface. This would create a surface with different chemical properties (e.g., more polar) than a methyl-terminated monolayer.
-
Looped Configuration: Both thiol groups bind to the gold surface, causing the alkyl chain to form a loop. This can lead to a more disordered monolayer where the methylene chains of the backbone are primarily exposed.
The dominant configuration influences the monolayer's packing density, order, and ultimately, its surface free energy. This contrasts with a standard monofunctional alkanethiol, such as 1-Undecanethiol (HS-(CH₂)₁₀-CH₃), which typically forms a dense, well-ordered monolayer exposing a nonpolar methyl (-CH₃) surface.
Comparative Surface Energy and Wettability Data
Surface free energy (SFE) is a key indicator of surface properties, dictating how a surface interacts with its environment. It is typically calculated from contact angle measurements using various probe liquids. The table below presents established data for common monofunctional SAMs and highlights the parameters that would be determined for a this compound SAM.
| Molecule | Terminal Group | Water Contact Angle (θ°) | Diiodomethane Contact Angle (θ°) | Surface Free Energy (γs) [mN/m] |
| This compound | -SH or -CH₂- (looped) | To Be Determined | To Be Determined | To Be Determined |
| 1-Undecanethiol | -CH₃ | ~105° | Data varies | Typically low SFE |
| 11-Mercaptoundecanoic Acid | -COOH | ~35 - 48°[1] | Data varies | Typically high SFE |
Note: The surface properties of this compound are hypothesized to differ significantly based on the binding configuration (standing vs. looped).
Experimental Protocols
To determine the surface energy of a this compound modified surface, two key experimental phases are required: the formation of the self-assembled monolayer and the analysis of its surface properties via contact angle goniometry.
Protocol 1: Formation of Self-Assembled Monolayers (SAMs)
This protocol describes the standard procedure for preparing an alkanethiol SAM on a gold substrate.
-
Substrate Preparation:
-
Obtain gold-coated substrates (e.g., gold evaporated on silicon wafers or glass slides).
-
Clean the substrates rigorously. A common method is to use a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood.
-
Rinse the cleaned substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a stream of dry nitrogen gas.
-
-
Solution Preparation:
-
Prepare a dilute solution of the desired thiol. A standard concentration is 1 mM.
-
For this compound and other alkanethiols, 200-proof ethanol is a suitable solvent.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the thiol solution in a clean container.
-
To ensure high-quality films, minimize oxygen exposure by reducing the headspace above the solution and backfilling the container with an inert gas like nitrogen.
-
Allow the self-assembly to proceed for a period of 12 to 48 hours at room temperature. Longer incubation times generally result in more ordered and densely packed monolayers.[2]
-
-
Post-Assembly Rinsing:
-
Remove the substrates from the thiol solution with clean tweezers.
-
Rinse the surfaces thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the modified substrates again with a stream of dry nitrogen.
-
Protocol 2: Surface Energy Analysis via Contact Angle Measurement
This protocol outlines the determination of surface free energy using the Owens-Wendt-Rabel-Kaelble (OWRK) method.
-
Instrumentation:
-
Use a contact angle goniometer equipped with a high-resolution camera and software for drop shape analysis.
-
-
Probe Liquids:
-
Select at least two probe liquids with known surface tension components (dispersive and polar). A standard pair is deionized water (a polar liquid) and diiodomethane (a nonpolar, dispersive liquid).
-
-
Measurement:
-
Place the SAM-modified substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 1-5 µL) of the first probe liquid onto the surface.
-
Capture an image of the droplet and use the software to measure the static contact angle at the three-phase (solid-liquid-vapor) boundary.
-
Perform measurements at multiple locations on the surface to ensure homogeneity and calculate an average value.
-
Thoroughly clean and dry the surface before repeating the measurement with the second probe liquid.
-
-
Calculation (OWRK Method):
-
The total surface free energy (γs) of the solid is the sum of its dispersive (γsᵈ) and polar (γsᵖ) components: γs = γsᵈ + γsᵖ.
-
The relationship between the contact angle (θ) of a probe liquid and the surface energy components is given by the OWRK equation:
(1 + cosθ)γₗ = 2(√γsᵈ√γₗᵈ + √γsᵖ√γₗᵖ)
-
By measuring the contact angles for two different liquids (e.g., water and diiodomethane) and using their known γₗ, γₗᵈ, and γₗᵖ values, a system of two linear equations is created, which can be solved to find the two unknowns: γsᵈ and γsᵖ. The total surface energy (γs) is then calculated.
-
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical flows in surface energy analysis.
References
A Comparative Guide to Verifying 1,9-Nonanedithiol SAM Quality with Contact Angle Measurements
For researchers, scientists, and professionals in drug development, the quality of a Self-Assembled Monolayer (SAM) is paramount for the success of downstream applications. The 1,9-nonanedithiol SAM, with its terminal thiol groups, offers a versatile platform for further functionalization. Contact angle goniometry stands out as a rapid, accessible, and highly informative first-line technique for assessing the quality and consistency of these monolayers. This guide provides a comparative overview of this method against other common characterization techniques, supported by experimental protocols and data.
The Principle of Contact Angle Measurement for SAM Quality
Contact angle measurement quantifies the wettability of a solid surface. This property is dictated by the surface's chemical composition and topography. For a this compound SAM on a gold substrate, one thiol group binds to the gold, leaving the alkyl chain oriented away from the surface, exposing the second thiol (-SH) group.
A well-formed, densely packed monolayer will present a uniform surface of these moderately polar thiol groups. This uniformity and chemistry will result in a characteristic water contact angle. Defects in the SAM, such as molecular disorganization, incomplete coverage, or contamination, will alter the surface energy and thus be readily detected by a change in the measured contact angle.
A high-quality this compound SAM should exhibit a uniform and reproducible contact angle that is significantly more hydrophilic (lower contact angle) than a comparable, fully hydrophobic monolayer (e.g., from 1-nonanethiol) and distinct from the bare gold substrate.
Experimental Protocols
Protocol 1: Formation of this compound SAM on Gold
This protocol details the steps for creating a self-assembled monolayer on a gold-coated substrate.
-
Substrate Preparation:
-
Cut silicon wafers with a thermally evaporated gold layer (typically ~100-200 nm thickness with a chromium adhesion layer) into appropriate sizes (e.g., 1 cm x 2 cm).
-
Clean the gold substrates by immersing them in a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Leave the substrates in the piranha solution for 10-15 minutes.
-
Remove the substrates and rinse them extensively with deionized water, followed by an absolute ethanol rinse.
-
Dry the substrates under a gentle stream of ultrapure nitrogen. Use immediately to prevent atmospheric contamination.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the freshly cleaned and dried gold substrates into the dithiol solution in a clean glass container.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
After incubation, remove the substrates from the solution.
-
Rinse the SAM-coated substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrates again under a gentle stream of ultrapure nitrogen.
-
Protocol 2: Contact Angle Measurement
This protocol describes the use of the sessile drop method to measure the static water contact angle.
-
Instrument Setup:
-
Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Ensure the instrument is placed on a vibration-free table to maintain droplet stability.
-
-
Measurement Procedure:
-
Place the dried, SAM-coated substrate on the sample stage.
-
Fill the dispenser syringe with high-purity deionized water.
-
Carefully dispense a small droplet of water (typically 2-5 µL) onto the SAM surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a clear image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact. This is the static contact angle.
-
Perform measurements at a minimum of three different locations on each sample to ensure uniformity.
-
Calculate the average and standard deviation of the contact angle for each sample.
-
Data Presentation: Comparing SAM Characterization Techniques
Contact angle goniometry is often used in conjunction with other methods for a comprehensive characterization of SAMs.
Table 1: Expected Outcomes for High vs. Low-Quality this compound SAMs
| Characterization Technique | High-Quality SAM | Low-Quality SAM (or Bare Gold) |
| Water Contact Angle | Uniform, intermediate value (~60°-80°)* | Non-uniform, lower value, or value of bare gold (~50°-80°) |
| Ellipsometry | Uniform thickness (~1.2-1.5 nm) | Inconsistent or zero thickness |
| XPS | Clear S 2p peak at ~162 eV (thiolate) and possibly a smaller S 2p peak at ~163.5 eV (free thiol). Attenuated Au 4f signal. | No or weak sulfur signal. Strong Au 4f signal. |
| AFM (Topography) | Atomically smooth surface (RMS roughness < 0.5 nm) | Pits, defects, or bare substrate roughness visible |
| FTIR-RAS | C-H stretching peaks present and ordered | Absent, weak, or disordered C-H stretching peaks |
*Note: The thiol (-SH) terminal group is moderately polar. While a precise literature value is not firmly established, the contact angle is expected to be in this intermediate range, significantly lower than the >100° angle of a hydrophobic, methyl-terminated SAM.
Table 2: Comparison of Common SAM Characterization Methods
| Method | Principle | Advantages | Disadvantages |
| Contact Angle Goniometry | Measures surface wettability based on surface energy. | Fast, inexpensive, non-destructive, highly sensitive to surface chemistry. | Provides average information over the droplet area; sensitive to contamination. |
| Ellipsometry | Measures the change in polarization of reflected light. | Provides precise average monolayer thickness; non-destructive. | Requires a reflective substrate; less sensitive to chemical composition. |
| XPS | Analyzes core-level electron energies ejected by X-rays. | Provides elemental composition and chemical state information; highly surface-sensitive. | Requires high vacuum; can cause sample damage; relatively expensive. |
| AFM | Scans a sharp tip over the surface to create a topographic map. | Provides high-resolution imaging of surface structure and defects. | Can damage the monolayer with the tip; slow for large areas. |
| FTIR-RAS | Measures infrared absorption of the monolayer. | Provides information on molecular orientation and conformational order. | Requires a reflective substrate; can have low signal-to-noise for thin films. |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for preparing a this compound SAM and verifying its quality using contact angle measurements as the primary screening tool.
Caption: Workflow for SAM preparation and quality verification.
A Comparative Guide to Monothiol and Dithiol Self-Assembled Monolayers on Gold Surfaces
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate, providing a powerful tool for tailoring surface properties. On gold surfaces, organosulfur compounds, particularly thiols, are the most common building blocks for SAMs due to the strong, covalent-like gold-sulfur bond. This guide provides a detailed comparison of two primary classes of thiol-based SAMs: those formed from monothiols and those from dithiols. Understanding the distinct characteristics of each is crucial for their effective application in fields ranging from biosensing and drug delivery to molecular electronics.
At a Glance: Monothiol vs. Dithiol SAMs
| Feature | Monothiol SAMs | Dithiol SAMs |
| Binding to Gold | Single covalent-like Au-S bond per molecule | Can bind with one or both thiol groups |
| Orientation | Typically form well-ordered, upright monolayers | Can form upright monolayers, looped structures, or lie flat |
| Surface Functionality | Terminal group of the thiol is exposed | Can expose a terminal thiol group (if binding with one S) or have no exposed functional group (if looped) |
| Stability | Generally stable; stability increases with alkyl chain length | Can exhibit enhanced stability, particularly electrochemical, due to the potential for bidentate binding or intralayer disulfide bond formation.[1] |
| Primary Application | Surface functionalization, passivation, creating well-defined chemical interfaces | Creating surfaces with free thiol groups for further functionalization (e.g., nanoparticle or biomolecule attachment), molecular electronics |
Quantitative Performance Data
The stability and packing of SAMs can be quantitatively assessed through various techniques. Electrochemical methods, such as cyclic voltammetry to measure reductive desorption, provide valuable insights into the stability of the SAM on the gold surface.
| Parameter | 1-Octanethiol (Monothiol) on Au(111) | 1,8-Octanedithiol on Au(111) |
| Reductive Desorption Potential | More positive potential | -99 mV (more negative than 1-octanethiol)[1] |
| Reductive Desorption Charge | -83 µC/cm²[1] | -109 µC/cm²[1] |
| Interpretation | Lower electrochemical stability | Higher electrochemical stability, suggesting stronger binding or a denser/different monolayer structure. The extra charge may be attributed to intralayer disulfide bonds.[1] |
Formation and Binding Characteristics
The fundamental difference between monothiols and dithiols lies in their interaction with the gold surface, which dictates the final structure and properties of the SAM.
Monothiol SAM Formation
Monothiols, having a single thiol group, anchor to the gold surface at one end. Van der Waals interactions between the alkyl chains then drive the self-assembly process, leading to a densely packed, quasi-crystalline monolayer with the terminal functional groups exposed.
Caption: Monothiols form ordered, upright SAMs on gold.
Dithiol SAM Formation
Dithiols present a more complex scenario. While they can bind with one thiol group to form an upright SAM with a terminal thiol, they can also bind with both thiol groups, leading to a "looped" conformation where the alkyl chain lies on the surface. This can result in a less ordered monolayer and may not present the desired terminal functionality.
Caption: Dithiols can bind in upright or looped conformations.
Experimental Protocols
Materials and General Preparations
-
Gold Substrates: Gold-coated silicon wafers or glass slides.
-
Thiols: High-purity monothiol (e.g., 1-octanethiol) and dithiol (e.g., 1,8-octanedithiol).
-
Solvent: Absolute ethanol (200 proof).
-
Cleaning: Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Environment: A clean, dust-free environment is crucial. Avoid areas where silicones have been used.
Protocol 1: Formation of a 1-Octanethiol (Monothiol) SAM
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes.
-
Rinse thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 1-octanethiol in absolute ethanol.
-
Immerse the clean, dry gold substrate in the thiol solution.
-
Incubate for 24-48 hours at room temperature in a sealed container to minimize evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove non-chemisorbed thiols.
-
Dry the substrate again under a stream of dry nitrogen.
-
Protocol 2: Formation of a 1,8-Octanedithiol SAM with Upright Orientation
Achieving a standing-up orientation for dithiols can be more challenging. Shorter incubation times can favor this conformation.[2]
-
Substrate Cleaning: Follow the same procedure as for the monothiol SAM.
-
SAM Formation:
-
Prepare a 1 mM solution of 1,8-octanedithiol in absolute ethanol.
-
Immerse the clean, dry gold substrate in the dithiol solution.
-
For a higher likelihood of an upright orientation with a free thiol group, a shorter incubation time of 2-4 hours can be used. For a denser, more stable layer which may include looped molecules, 24 hours is also common.[1]
-
-
Rinsing and Drying: Follow the same procedure as for the monothiol SAM.
Characterization of the Formed SAMs
-
Contact Angle Goniometry: To assess the hydrophobicity and packing of the monolayer. A well-ordered alkanethiol SAM will exhibit a higher water contact angle than a disordered one.
-
Ellipsometry: To measure the thickness of the monolayer, which can help infer the orientation of the molecules.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the chemical state of the sulfur (bound vs. unbound).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To characterize the chemical bonds within the SAM and assess the order of the alkyl chains.
Application Workflow: Immobilization of Nanoparticles on a Dithiol SAM
Dithiol SAMs are particularly useful for creating a linker layer for the subsequent attachment of other entities, such as nanoparticles or biomolecules.
References
A Comparative Guide to Thiol-Based Sensors: Spotlight on 1,9-Nonanedithiol
For researchers, scientists, and drug development professionals, the selection of an appropriate thiol for sensor applications is a critical decision that directly impacts performance. This guide provides an objective comparison of 1,9-Nonanedithiol with other thiols, supported by available experimental data, to aid in this selection process.
The unique properties of thiol compounds, particularly their strong affinity for gold surfaces, have positioned them as essential components in the development of highly sensitive and selective chemical and biological sensors. By forming self-assembled monolayers (SAMs), thiols create a versatile interface for the detection of a wide array of analytes, including heavy metal ions, gases, and organic vapors. Among the various thiol-based molecules, this compound, a nine-carbon chain dithiol, offers distinct characteristics that make it a compelling candidate for specific sensor applications.
This comparison will delve into the performance of this compound in contrast to other commonly employed monothiols and dithiols, focusing on key sensor metrics such as sensitivity, selectivity, and limit of detection.
Performance Comparison in Gas Sensing: Alkanedithiols vs. Alkanethiols
In the realm of gas sensing, particularly for nitrogen oxides (NOx), the choice of the thiol modifier on a sensor's surface plays a pivotal role in its response characteristics. A study on GaAs-based Schottky diodes functionalized with alkanethiolates demonstrated the potential of these molecules in creating high-selectivity, low-power gas sensors. While this particular study did not isolate the performance of this compound, it provided a comparative framework for alkanedithiols against alkanethiols.
| Thiol Type | Analyte | Sensor Response | Operating Temperature (°C) | Reference |
| Alkanedithiol SAM | NO₂ (100 ppm) | 49.6 | 25 | [1] |
| Alkanedithiol SAM | NO (100 ppm) | 35.5 | 25 | [1] |
Table 1: Performance of Alkanedithiol-Functionalized Gas Sensor. This table summarizes the sensing response of a GaAs-based Schottky diode with a self-assembled monolayer of an alkanedithiol to nitrogen dioxide (NO₂) and nitric oxide (NO). The data highlights the capability of dithiols to facilitate gas detection at room temperature.[1]
The experimental results indicated that sensors functionalized with alkanedithiol self-assembled monolayers (SAMs) exhibited significant responses to both NO₂ and NO at room temperature.[1] This is a crucial advantage over many traditional gas sensors that require elevated temperatures to operate effectively. The dithiol likely provides a more robust and reactive surface for the adsorption and detection of gas molecules compared to its monothiol counterparts.
Performance Comparison in Heavy Metal Ion Sensing
For instance, various studies have demonstrated the use of thiol-functionalized gold and silver nanoparticles for the colorimetric detection of mercury (Hg²⁺) ions.[2][3] The addition of Hg²⁺ induces the aggregation of these nanoparticles, leading to a visible color change. The sensitivity and selectivity of these sensors are highly dependent on the specific thiol used for functionalization. While data for this compound is absent, other dithiols have shown promise. For example, a colorimetric sensor using dithioerythritol-modified gold nanoparticles achieved a detection limit of 100 nM for Hg²⁺.[3]
Similarly, electrochemical sensors are widely employed for the detection of heavy metal ions like cadmium (Cd²⁺) and lead (Pb²⁺). These sensors often utilize a modifying layer, such as a thiol SAM, to preconcentrate the metal ions at the electrode surface, thereby enhancing the detection signal. While specific performance metrics for a this compound-based electrochemical sensor for heavy metals were not found, the general principle suggests that its two thiol groups could lead to strong binding and potentially high sensitivity.
Experimental Methodologies
To provide a comprehensive understanding of how these sensors are developed and tested, this section outlines typical experimental protocols for the fabrication and characterization of thiol-based sensors.
Gas Sensor Fabrication and Characterization
Objective: To fabricate a gas sensor based on a thiol-functionalized Schottky diode and evaluate its sensing performance.
Materials:
-
n-GaAs substrate
-
Au (for Schottky contact)
-
Alkanedithiol (e.g., this compound) solution in ethanol
-
Nitrogen (N₂) gas
-
Target gases (NO₂, NO)
Methodology:
-
Substrate Cleaning: The n-GaAs substrate is sequentially cleaned with organic solvents and deionized water.
-
Schottky Contact Deposition: A thin film of Au is deposited on the cleaned n-GaAs substrate to form the Schottky contact.
-
Self-Assembled Monolayer (SAM) Formation: The Au-coated substrate is immersed in an ethanolic solution of the alkanedithiol for a specified period to allow for the formation of a SAM.
-
Sensor Assembly: The functionalized substrate is mounted onto a suitable testing platform with electrical contacts.
-
Gas Sensing Measurements: The sensor is placed in a test chamber, and its electrical response (e.g., change in current or voltage) is measured upon exposure to different concentrations of the target gases (NO₂, NO) diluted in a carrier gas like N₂. The measurements are typically performed at a controlled temperature.
Characterization:
-
Cyclic Voltammetry (CV): To characterize the adsorption behavior of the thiol SAM on the Au surface.
-
UV-Vis Spectroscopy: To study the interaction between the target gas molecules and the SAM.
Colorimetric Heavy Metal Ion Sensor
Objective: To prepare thiol-functionalized gold nanoparticles for the colorimetric detection of heavy metal ions.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄)
-
Sodium citrate
-
Thiol (e.g., this compound)
-
Heavy metal ion solutions (e.g., Hg²⁺)
-
Deionized water
Methodology:
-
Gold Nanoparticle (AuNP) Synthesis: AuNPs are synthesized by the reduction of HAuCl₄ with sodium citrate in an aqueous solution.
-
AuNP Functionalization: The synthesized AuNPs are functionalized by adding a solution of the desired thiol. The thiol molecules displace the citrate ions on the AuNP surface.
-
Colorimetric Assay: A solution of the functionalized AuNPs is mixed with solutions containing different concentrations of the target heavy metal ion.
-
Detection: The color change of the solution is observed visually and quantified by measuring the absorption spectrum using a UV-Vis spectrophotometer.
Conclusion
This compound presents a promising, yet underexplored, option for the development of advanced sensors. Its dithiol nature suggests the potential for enhanced binding and reactivity compared to monothiols, which could translate to improved sensitivity and selectivity. The available data on alkanedithiols in gas sensing indicates a significant advantage in room temperature operation. However, a clear lack of specific quantitative performance data for this compound across various sensor platforms highlights a critical area for future research. Further experimental studies are necessary to fully elucidate its performance characteristics and to provide a direct comparison with a wider range of thiol-based sensing materials. Such research will be invaluable for scientists and engineers in selecting the optimal molecular interface for their specific sensing applications.
References
- 1. Nitrogen oxides sensing performance of thiols and dithiols self-assembled monolayer functionalized Au/GaAs-based Schottky diodes-光电查 [oe1.com]
- 2. Colorimetric Sensors of Hg2+ Ion Based on Functionalized Gold and Silver Nanoparticles [jwent.net]
- 3. Highly sensitive gold nanoparticle-based colorimetric sensing of mercury(II) through simple ligand exchange reaction in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dithiol Linkers in Molecular Electronic Devices
A deep dive into the performance of 1,4-benzenedithiol (BDT), 1,2-ethanedithiol (EDT), and 1,6-hexanedithiol (HDT) as molecular linkers, providing researchers with critical data for the design and fabrication of next-generation molecular electronic devices.
In the pursuit of miniaturizing electronic components to the molecular scale, the choice of molecular linker—the bridge between electrodes—is paramount. Dithiol linkers, with their sulfur-based anchoring groups, have emerged as a foundational component in the field of molecular electronics. This guide provides a comparative analysis of three commonly used dithiol linkers: the aromatic 1,4-benzenedithiol (BDT) and the aliphatic 1,2-ethanedithiol (EDT) and 1,6-hexanedithiol (HDT). We present a synthesis of experimental data on their conductance, stability, and charge transport mechanisms, alongside detailed experimental protocols for their characterization.
Performance Comparison of Dithiol Linkers
The selection of a dithiol linker is a critical design choice that significantly impacts the electrical properties and stability of a molecular electronic device. The fundamental difference between the aromatic BDT and the aliphatic EDT and HDT lies in their electronic structure. BDT possesses a conjugated π-system, which facilitates efficient charge transport, while EDT and HDT have saturated alkane backbones that act as tunneling barriers. This distinction is clearly reflected in their measured single-molecule conductance values.
The following table summarizes key performance metrics for BDT, EDT, and HDT based on data from various experimental studies. It is important to note that conductance values in single-molecule junctions are highly sensitive to the experimental technique, electrode material (typically gold), and local environment. Therefore, the presented values represent a range reported in the literature.
| Linker Molecule | Structure | Molecular Length (Å) | Single-Molecule Conductance (G₀) | Charge Transport Mechanism | Thermal Stability on Au(111) |
| 1,4-Benzenedithiol (BDT) | Aromatic Dithiol | ~6.5 | High: ~0.1 Low: 10⁻² - 10⁻⁴[1][2] | Near-resonant tunneling, single dominant channel[3][4] | ~383–393 K |
| 1,2-Ethanedithiol (EDT) | Aliphatic Dithiol | ~3.8 | ~0.13 (in UHV) | Tunneling | ~373 K |
| 1,6-Hexanedithiol (HDT) | Aliphatic Dithiol | ~9.0 | ~2 x 10⁻³ (calculated) | Tunneling | ~373 K |
Note: Conductance is expressed in units of the conductance quantum, G₀ = 2e²/h ≈ 77.5 µS. The data presented is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The characterization of dithiol linkers in molecular electronic devices primarily relies on the fabrication and measurement of single-molecule junctions. The two most prevalent techniques for this are the Mechanically Controlled Break Junction (MCBJ) and the Scanning Tunneling Microscopy Break Junction (STM-BJ).
Fabrication of Self-Assembled Monolayers (SAMs)
A crucial first step in many molecular electronics experiments is the formation of a self-assembled monolayer of the dithiol linker on a gold substrate.
Materials:
-
Gold substrate (e.g., Au(111) on mica or silicon)
-
Dithiol linker (BDT, EDT, or HDT)
-
Anhydrous ethanol (or another suitable solvent)
-
Clean glassware
-
Nitrogen gas
Procedure:
-
Substrate Preparation: Clean the gold substrate meticulously. This can be done by UV/ozone treatment, solvent washing (e.g., with ethanol and acetone), and finally flame annealing to create a clean, crystalline Au(111) surface.
-
Solution Preparation: Prepare a dilute solution of the dithiol linker in anhydrous ethanol, typically in the millimolar (mM) concentration range.
-
Immersion: Immerse the clean gold substrate into the dithiol solution. The immersion time can range from a few hours to 24 hours to ensure the formation of a well-ordered monolayer. The process should be carried out in an inert atmosphere (e.g., under nitrogen) to minimize oxidation.
-
Rinsing: After immersion, gently rinse the substrate with fresh solvent to remove any physisorbed molecules.
-
Drying: Dry the substrate under a gentle stream of nitrogen gas.
Single-Molecule Conductance Measurement using MCBJ
The MCBJ technique allows for the precise control of the distance between two electrodes, enabling the formation and characterization of a single-molecule junction.
Apparatus:
-
MCBJ setup with a flexible substrate (e.g., phosphor bronze) coated with a gold wire
-
Piezoelectric element for fine mechanical control
-
Current-voltage measurement electronics
Procedure:
-
Sample Preparation: A thin gold wire is patterned on a flexible substrate. A micro-sized constriction is created in the wire.
-
Molecule Deposition: A solution of the dithiol linker is deposited onto the constriction.
-
Junction Formation: The substrate is mounted in a three-point bending apparatus. A piezoelectric element is used to bend the substrate, which stretches and eventually breaks the gold wire at the constriction, forming two atomically sharp electrodes.
-
Molecular Bridging: As the electrodes are pulled apart, a dithiol molecule from the solution can bridge the nanogap between the electrodes, forming a single-molecule junction.
-
Conductance Measurement: A constant bias voltage is applied across the junction, and the current is measured as the distance between the electrodes is varied. This process is repeated thousands of times to build a conductance histogram, from which the most probable conductance of the single-molecule junction can be determined.
Single-Molecule Conductance Measurement using STM-BJ
The STM-BJ technique utilizes a scanning tunneling microscope to repeatedly form and break a contact to a substrate in the presence of the molecule of interest.
Apparatus:
-
Scanning Tunneling Microscope (STM)
-
Gold STM tip
-
Gold substrate with a self-assembled monolayer of the dithiol linker
-
Current-voltage measurement electronics
Procedure:
-
Sample Preparation: A self-assembled monolayer of the dithiol linker is formed on a gold substrate as described previously.
-
Junction Formation: The gold STM tip is brought into contact with the substrate.
-
Junction Breaking: The tip is then withdrawn from the substrate. As the tip retracts, a thin gold filament is formed, which eventually breaks.
-
Molecular Bridging: In the presence of the dithiol molecules, a single molecule can bridge the gap between the tip and the substrate as the gold filament breaks.
-
Conductance Measurement: Similar to the MCBJ technique, a bias voltage is applied, and the current is measured as the tip is retracted. This process is repeated thousands of times to generate a conductance histogram and determine the single-molecule conductance.[1][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of selecting a dithiol linker and the general workflow for single-molecule conductance measurements.
Caption: Logical flow for selecting a dithiol linker based on application requirements.
Caption: General experimental workflow for single-molecule conductance measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Benzenedithiol: a broad-range single-channel molecular conductor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for the analysis, interpretation, and prediction of single-molecule junction conductance behaviour - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00488D [pubs.rsc.org]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 1,9-Nonanedithiol
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. 1,9-Nonanedithiol, a frequently used thiol compound, requires specific handling and disposal protocols due to its hazardous nature and characteristic malodor. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to strict safety measures. All handling of this compound and its waste must be conducted within a certified chemical fume hood to mitigate the inhalation of potent vapors.[1] The use of appropriate Personal Protective Equipment (PPE) is mandatory and should include nitrile gloves, safety goggles, and a laboratory coat.[1][2]
Step-by-Step Disposal Procedures
The primary and most effective method for neutralizing thiol waste is through oxidation. This process chemically alters the thiol into a less reactive and non-malodorous substance, such as sulfonic acid, using a bleach (sodium hypochlorite) solution.[1][3]
1. Waste Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and consumables like pipette tips and gloves, must be segregated from general laboratory waste.[1]
2. Treatment of Liquid Waste:
-
In a designated container within the fume hood, slowly add the liquid thiol waste to a prepared bleach solution.[1] A common recommendation is a 1:1 mixture of household bleach and water.[4]
-
The oxidation reaction can be exothermic; therefore, for larger quantities of thiol waste, it is advisable to cool the bleach solution and add the thiol waste gradually to control the temperature.[2]
-
Allow the mixture to react for a significant period, typically overnight (at least 14 hours) to 24 hours, to ensure complete neutralization.[2][4]
-
After the reaction period, the neutralized liquid should be disposed of as hazardous corrosive waste, following your institution's specific guidelines.[1][2]
3. Decontamination of Glassware and Equipment:
-
All non-disposable items, such as glassware and magnetic stir bars, that have come into contact with this compound must be immediately decontaminated.[1]
-
Submerge the contaminated items in a bleach bath.[4] For larger items that cannot be fully submerged, fill them with the bleach solution, seal, label, and let them soak within a fume hood.[4]
-
The recommended soaking time is at least overnight (~14 hours) to 24 hours to ensure complete oxidation of any residual thiol.[2][4]
-
After soaking, the decontaminated glassware can be thoroughly rinsed with water and cleaned using standard laboratory procedures.[1][4]
4. Disposal of Solid Waste:
-
Contaminated solid waste, including gloves, pipette tips, and absorbent materials, should be sealed in a labeled plastic bag.[1][2]
-
This sealed bag must be disposed of as solid hazardous waste, in accordance with institutional and local regulations.[1][2]
Quantitative Data for Disposal
For clarity and ease of comparison, the following table summarizes the key quantitative parameters for the disposal of this compound.
| Parameter | Recommended Value | Source(s) |
| Bleach Solution for Liquid Waste | 1:1 mixture of bleach and water | [4] |
| Soaking Time for Glassware | At least 14-24 hours | [2][4] |
| Flash Point of this compound | 102 °C / 215.6 °F (closed cup) | |
| Specific Gravity of this compound | 0.952 g/mL at 25 °C | [5] |
Experimental Workflow for Disposal
The logical flow of the disposal procedure for this compound is visualized in the following diagram.
By adhering to these detailed procedures, laboratories can effectively manage the disposal of this compound, thereby minimizing risks, ensuring the safety of personnel, and maintaining environmental responsibility. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
References
Personal protective equipment for handling 1,9-Nonanedithiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 1,9-Nonanedithiol in a laboratory setting. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid with a strong, unpleasant stench.[1] It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, or a face shield.[1][4][5] | Protects against splashes and aerosols.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended.[4][5] | Prevents direct skin contact.[4][5] |
| Body Protection | Flame-resistant lab coat.[4][5] | Protects against skin contact and contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[1][4][5] For emergencies or large spills, a full-face respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) may be necessary.[6] | Minimizes inhalation of vapors or aerosols.[4] |
Quantitative Safety Data
A summary of the key quantitative safety and physical data for this compound is provided below.
Table 2: Physical and Safety Data of this compound
| Property | Value | Source |
| Molecular Formula | HS(CH₂)₉SH | [2][3] |
| Molecular Weight | 192.39 g/mol | [2][3] |
| Appearance | Light yellow liquid | [1] |
| Odor | Stench | [1] |
| Boiling Point | 284 °C / 543.2 °F @ 760 mmHg | [1][2] |
| Flash Point | 101 °C / 213.8 °F (closed cup) | [1][2][3] |
| Density | 0.950 - 0.952 g/mL at 25 °C | [2][7] |
| Vapor Density | 6.63 | [1] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to minimize exposure risk.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.[4]
-
To minimize air exposure and the release of stench, handle under an inert gas atmosphere (e.g., argon or nitrogen) where appropriate.[4]
-
Use only non-sparking tools to prevent ignition sources.[6]
-
Storage:
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Small Spill (in a fume hood):
-
Large Spill:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
-
First Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[1]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste:
-
Solid Waste:
-
Disposal Procedure:
Experimental Workflow and Logical Relationships
The following diagrams illustrate the safe handling workflow and the logical relationships in managing this compound.
Caption: Safe handling workflow for this compound.
Caption: Key components of safe this compound handling.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 95 3489-28-9 [sigmaaldrich.com]
- 3. 1,9-壬二硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,9-nonane dithiol, 3489-28-9 [thegoodscentscompany.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
